Methyl 3-aminofuran-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-aminofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLPWTWCOSOPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672226 | |
| Record name | Methyl 3-aminofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956034-04-1 | |
| Record name | 2-Furancarboxylic acid, 3-amino-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956034-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-aminofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-aminofuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3-aminofuran-2-carboxylate structural analysis
An In-Depth Technical Guide to the Structural Analysis of Methyl 3-aminofuran-2-carboxylate
Abstract
This compound is a heterocyclic compound of significant interest, embodying a scaffold prevalent in medicinal chemistry and materials science.[1][2][3] The furan ring system is a core component in numerous pharmacologically active compounds, where it can serve as a bioisostere for phenyl groups, potentially improving metabolic stability and receptor interaction.[3] A thorough understanding of its three-dimensional structure, electronic properties, and spectroscopic signature is paramount for its effective application in drug design and synthesis. This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in established analytical principles. We will explore the synthesis, spectroscopic characterization (NMR, IR, MS), crystallographic analysis, and computational modeling of the title compound, offering both theoretical causality and field-proven experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 3-Aminofuran Scaffold
The 3-aminofuran moiety is a privileged scaffold in medicinal chemistry, appearing in molecules with a wide array of biological activities, including anticancer and antibacterial properties.[1] Its structural and electronic features—a planar, aromatic heterocycle bearing both an electron-donating amine group and an electron-withdrawing carboxylate group—create a unique chemical environment that facilitates diverse molecular interactions. The precise characterization of this scaffold is the critical first step in structure-activity relationship (SAR) studies, enabling the rational design of more potent and selective therapeutic agents.[4] This guide establishes a self-validating workflow for the definitive structural analysis of this compound (Molecular Formula: C₆H₇NO₃, Molecular Weight: 141.12 g/mol ).[5][6]
Synthesis: Prerequisite for Analysis
A robust and reproducible synthesis is the foundation of any structural analysis. An efficient, well-documented method for preparing 3-aminofuran-2-carboxylate esters provides the high-purity material necessary for unambiguous characterization.[7]
Recommended Synthetic Pathway: Mitsunobu Reaction and Cyclization
An effective route involves a two-step or one-pot procedure starting from an α-cyanoketone and an alcohol under Mitsunobu conditions, followed by a base-mediated cyclization.[7] This approach is versatile and has been successfully applied to synthesize 5-alkyl- and 5-aryl-substituted 3-aminofurans.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
-
Mitsunobu Reaction: To a cooled (0 °C) solution of triphenylphosphine (1.4 equiv) in anhydrous tetrahydrofuran (THF), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.4 equiv).
-
Add methyl glycolate (1.4 equiv) followed by the appropriate α-cyanoketone (1.0 equiv).
-
Allow the solution to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure and purify the resulting vinyl ether intermediate via column chromatography.
-
Cyclization: To a solution of the purified vinyl ether in anhydrous THF, add sodium hydride (1.1 equiv) portion-wise at 0 °C.
-
Stir the reaction at room temperature until TLC indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[7]
Spectroscopic Elucidation Workflow
A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive electronic and structural fingerprint of the molecule.
Caption: Integrated workflow for the structural analysis of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
3.1.1. Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to better resolve the N-H protons.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. A standard acquisition includes 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (Optional): If assignments are ambiguous, acquire 2D spectra such as COSY (to establish H-H couplings) and HSQC/HMBC (to correlate protons with their directly attached or long-range coupled carbons).
3.1.2. Predicted Spectral Data and Interpretation
The following table summarizes the predicted NMR spectral data based on known chemical shift ranges for similar furan and amine structures.[7][8][9][10]
| Data Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality/Interpretation |
| ¹H NMR | ~7.5 | d | H-5 | Furan proton, deshielded by ring oxygen and adjacent C=C bond. Coupled to H-4. |
| ~6.4 | d | H-4 | Furan proton, coupled to H-5. | |
| ~4.7 | br s | -NH₂ | Amine protons. Signal is often broad and its position is concentration/solvent dependent. | |
| ~3.8 | s | -OCH₃ | Methyl ester protons, singlet with 3H integration. | |
| ¹³C NMR | ~160 | s | C-2 (C=O) | Ester carbonyl carbon, highly deshielded by the double bond to oxygen. |
| ~156 | s | C-5 | Furan carbon attached to oxygen, deshielded. | |
| ~145 | s | C-3 | Furan carbon attached to the amino group. | |
| ~100 | s | C-4 | Furan carbon. | |
| ~95 | s | C-2 (ring) | Furan carbon attached to the carboxylate group. | |
| ~52 | s | -OCH₃ | Methyl ester carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11]
3.2.1. Experimental Protocol: IR
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
3.2.2. Predicted IR Data and Interpretation
The key is to identify characteristic bands for the primary amine and the α,β-unsaturated ester.[12][13]
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | A pair of medium-intensity peaks confirms the presence of a primary amine.[12] |
| ~3100 | C-H Aromatic Stretch | Furan Ring | Characteristic C-H stretch for sp² hybridized carbons. |
| ~1710 | C=O Stretch | Ester Carbonyl | Strong, sharp absorption. The frequency is slightly lowered from a typical ester (~1735 cm⁻¹) due to conjugation with the furan ring. |
| 1640 - 1580 | N-H Bend / C=C Stretch | Amine / Furan Ring | Bending vibration for the primary amine often appears in this region, along with aromatic ring stretches.[12] |
| 1300 - 1000 | C-O Stretch | Ester & Furan Ether | Strong bands associated with the C-O single bonds of the ester and the furan ring. |
Mass Spectrometry (MS)
MS provides the exact molecular weight and, through fragmentation analysis, further structural information. For volatile furan derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.[14][15]
3.3.1. Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., HP-5MS) to separate the analyte from any impurities.[14][16] A typical temperature program starts at a low temperature, holds for a few minutes, and then ramps to a higher temperature to ensure elution.
-
MS Detection: Use Electron Ionization (EI) at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the parent ion and its fragments.
3.3.2. Predicted MS Data and Interpretation
| m/z Value | Identity | Interpretation |
| 141 | [M]⁺ | Molecular Ion Peak: Confirms the molecular weight of 141.12 g/mol . |
| 110 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 82 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group, a common fragmentation pathway for methyl esters. |
Definitive Structure: X-Ray Crystallography
For an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, single-crystal X-ray diffraction is the gold standard.[17][18]
Experimental Protocol: X-Ray Crystallography
-
Crystal Growth: High-quality single crystals are essential. This is often the most challenging step. Techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened (e.g., ethyl acetate/hexanes, methanol, acetone).
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays at a low temperature (e.g., 100 K) to minimize thermal vibrations.[19]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final structure.[19]
Expected Structural Insights
-
Planarity: Confirmation of the planarity of the furan ring.
-
Bond Lengths: The C2-C3 bond within the furan ring is expected to have significant double-bond character. The C-N and C-C(O) bond lengths will provide insight into the electronic delocalization between the amine, furan ring, and carboxylate group.
-
Intermolecular Interactions: The analysis will reveal hydrogen bonding patterns, particularly involving the amine N-H donors and the carbonyl and furan oxygen acceptors, which dictate the crystal packing.
Conclusion
The structural analysis of this compound requires a multi-faceted approach that synthesizes data from several complementary analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and formula. For definitive proof of the three-dimensional arrangement, single-crystal X-ray crystallography is indispensable. This guide provides the foundational protocols and interpretive logic for researchers to confidently and accurately characterize this important heterocyclic building block, enabling its successful application in the advancement of chemical and pharmaceutical sciences.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 956034-04-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 6. americanelements.com [americanelements.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 17. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scirp.org [scirp.org]
- 19. scispace.com [scispace.com]
An In-depth Technical Guide to Methyl 3-aminofuran-2-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of a Versatile Heterocycle
Methyl 3-aminofuran-2-carboxylate (CAS No. 956034-04-1) is a heterocyclic compound featuring a furan ring substituted with an amino group at the 3-position and a methyl carboxylate group at the 2-position.[1][2][3] This seemingly simple molecule has garnered increasing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. The unique arrangement of its functional groups—a nucleophilic amino group, an electrophilic ester, and an electron-rich aromatic furan ring—imparts a high degree of reactivity and versatility, making it a valuable building block for the synthesis of more complex molecular architectures.[1] Furan derivatives, in general, are known to exhibit a wide spectrum of biological activities, and the strategic placement of the amino and ester moieties on this scaffold offers numerous possibilities for derivatization in the pursuit of novel therapeutic agents.[4]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development.
Physicochemical Properties: A Foundation for Application
A thorough understanding of a molecule's physicochemical properties is paramount for its effective utilization in research and development. While comprehensive experimental data for this compound is not extensively documented in publicly available literature, a combination of data from chemical suppliers and computational predictions provides a foundational understanding of its characteristics.
| Property | Value | Source |
| CAS Number | 956034-04-1 | ChemScene[5] |
| Molecular Formula | C₆H₇NO₃ | ChemScene[5] |
| Molecular Weight | 141.12 g/mol | ChemScene[5] |
| Appearance | Solid (predicted) | CymitQuimica[6] |
| Boiling Point (Predicted) | 295.6 °C at 760 mmHg | American Elements[3] |
| Topological Polar Surface Area (TPSA) | 65.46 Ų | ChemScene[5] |
| LogP (Predicted) | 0.6484 | ChemScene[5] |
| Hydrogen Bond Donors | 1 | ChemScene[5] |
| Hydrogen Bond Acceptors | 4 | ChemScene[5] |
| Rotatable Bonds | 1 | ChemScene[5] |
Solubility and pKa:
Synthesis and Purification: Crafting the Building Block
The synthesis of 3-aminofuran-2-carboxylate esters can be achieved through several routes. One efficient and general method involves the reaction of an α-cyanoketone with an ester of glyoxylic acid under Mitsunobu conditions, followed by a base-mediated cyclization.[8]
References
- 1. spectrabase.com [spectrabase.com]
- 2. myuchem.com [myuchem.com]
- 3. americanelements.com [americanelements.com]
- 4. 956034-04-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. chemscene.com [chemscene.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Introduction: The Significance of the 3-Aminofuran-2-carboxylate Scaffold
An In-depth Technical Guide to the Synthesis of Methyl 3-aminofuran-2-carboxylate
The furan ring system is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1][2][3] Among the diverse array of furan derivatives, molecules bearing amino and carboxylate functionalities are of particular interest due to their versatile reactivity and their ability to serve as key building blocks in the synthesis of more complex molecular architectures. This compound (CAS No. 956034-04-1) is an important organic ester that features a furan ring, an amino group, and a methyl ester moiety, which contribute to its high reactivity.[4] This compound and its ethyl ester analog are valuable intermediates in the development of novel therapeutics, including anti-inflammatory agents and other specialty chemicals.[5][6] For instance, this compound serves as a precursor for the synthesis of fluorinated furan derivatives, which are of considerable interest in drug discovery for enhancing metabolic stability and binding affinity.[7]
This technical guide provides a comprehensive overview of the primary synthetic pathways to access this compound and its ethyl ester analog. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and present quantitative data to enable researchers to reliably reproduce and adapt these methods.
Primary Synthesis Pathway: Mitsunobu Reaction Followed by Base-Mediated Cyclization
An efficient and widely adopted method for the preparation of 3-aminofuran-2-carboxylate esters proceeds through a two-step sequence involving a Mitsunobu reaction to form a vinyl ether intermediate, followed by a base-catalyzed intramolecular cyclization.[5] This approach is notable for its use of readily available starting materials and its generally good yields.
Mechanistic Rationale
The cornerstone of this pathway is the Mitsunobu reaction, which facilitates the O-alkylation of an α-cyanoketone with an alcohol (in this case, an ester of glycolic acid). The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct. The subsequent base-mediated cyclization is an intramolecular Thorpe-Ziegler type reaction, where the enolate formed by deprotonation of the carbon α to the ester attacks the nitrile group, leading to the formation of the furan ring after tautomerization.
The choice of a strong, non-nucleophilic base such as sodium hydride is critical for the cyclization step to avoid saponification of the ester group and to efficiently deprotonate the α-carbon of the ester in the vinyl ether intermediate.[5]
Visualizing the Pathway
Caption: Mitsunobu and Cyclization Pathway.
Experimental Protocol: Two-Step Synthesis of Ethyl 3-amino-5-tert-butylfuran-2-carboxylate
This protocol is adapted from a reported synthesis of an ethyl ester analog and can be modified for the methyl ester by using methyl glycolate.[5]
Step 1: Synthesis of the Vinyl Ether Intermediate
-
To a solution of triphenylphosphine (1.4 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.4 equivalents) dropwise.
-
Stir the resulting mixture for 15-20 minutes at 0 °C.
-
Add a solution of ethyl glycolate (1.4 equivalents) in anhydrous THF to the reaction mixture.
-
Finally, add a solution of the α-cyanoketone (e.g., 4,4-dimethyl-3-oxopentanenitrile, 1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 15 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., 10% ethyl acetate in hexanes) to afford the vinyl ether intermediate.
Step 2: Cyclization to the 3-Aminofuran
-
To a slurry of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF, add a solution of the vinyl ether intermediate (1.0 equivalent) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., 10% ethyl acetate in hexanes) to yield the desired ethyl 3-aminofuran-2-carboxylate.
One-Pot Procedure
For increased operational simplicity, a one-pot procedure has been developed that combines the Mitsunobu reaction and the cyclization step without isolation of the vinyl ether intermediate, often providing comparable yields.[5]
Experimental Protocol: One-Pot Synthesis
-
Follow steps 1-5 of the vinyl ether synthesis protocol.
-
After stirring for 15 hours at room temperature, cool the reaction mixture to 0 °C.
-
Carefully add sodium hydride (1.1 equivalents) in portions.
-
Allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Concentrate the mixture and purify by flash column chromatography as described above.
Quantitative Data Summary
| Starting α-Cyanoketone | Product | Yield (Two-Step) | Yield (One-Pot) | Reference |
| 4,4-Dimethyl-3-oxopentanenitrile | Ethyl 3-amino-5-tert-butylfuran-2-carboxylate | 88% | 83% | [5] |
| 3-Oxo-3-phenylpropanenitrile | Ethyl 3-amino-5-phenylfuran-2-carboxylate | - | 85% | [5] |
Alternative Synthesis Pathway: From Alkynenitriles
An atom-economical alternative route to 3-aminofuran-2-carboxylates involves the conjugate addition of an alcohol (e.g., ethyl glycolate) to an electron-deficient alkynenitrile, followed by a modified Thorpe-Ziegler cyclization.[8] This method offers a rapid and operationally simple protocol for accessing a library of substituted 3-aminofurans.
Mechanistic Rationale
The reaction is initiated by the base-catalyzed Michael addition of the alcohol to the activated alkyne, forming an enol ether intermediate. Subsequent intramolecular cyclization, similar to the previous method, involves the attack of the enolate on the nitrile, leading to the formation of the furan ring.
Visualizing the Workflow
Caption: Synthesis from Alkynenitriles.
Purification and Characterization
Purification of this compound is typically achieved by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[5] The purity and identity of the final product should be confirmed by a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[5]
-
Melting Point: For solid compounds, the melting point is a good indicator of purity.[5]
Conclusion
The synthesis of this compound and its analogs is well-established, with the Mitsunobu-cyclization sequence representing a robust and high-yielding approach. The alternative synthesis from alkynenitriles provides a valuable, atom-economical option. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to access this versatile building block for their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. myuchem.com [myuchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 3-aminofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-aminofuran-2-carboxylate (CAS Number: 956034-04-1) is a versatile heterocyclic building block of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a furan ring substituted with both an amino and a methyl ester group, provides multiple points for chemical modification, making it a valuable precursor for the synthesis of more complex molecular architectures.[2] The furan scaffold is a common motif in a variety of biologically active compounds, and the strategic placement of the amino and ester functionalities on this core allows for the construction of diverse molecular libraries for drug discovery and development.[3][4] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this important chemical intermediate.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 956034-04-1 | [1] |
| Molecular Formula | C₆H₇NO₃ | [1] |
| Molecular Weight | 141.12 g/mol | [1] |
| Appearance | Expected to be a solid | General |
| Purity | Commercially available up to >98% | [5] |
Spectral Characterization
Detailed spectral data for this compound is not widely published. However, based on the analysis of closely related structures and fundamental principles of spectroscopy, the following characteristics can be anticipated:
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the protons on the furan ring, the amino group, and the methyl ester. A patent for the closely related methyl 4-aminofuran-2-carboxylate hydrochloride shows signals for the furan protons as doublets around 7.24 and 6.8 ppm, the amino protons as a broad singlet, and the methyl ester protons as a singlet around 3.75 ppm.[6] Similar chemical shifts would be expected for the title compound.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the ester is expected to appear downfield (around 160-170 ppm). The carbons of the furan ring will have characteristic shifts, with those bonded to heteroatoms appearing at lower field.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-O and C-N stretching vibrations.[9]
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 141.12). Fragmentation patterns would likely involve the loss of the methoxy group from the ester or other characteristic cleavages of the furan ring.
Synthesis of this compound
The synthesis of substituted 3-aminofuran-2-carboxylates has been efficiently achieved through a method developed by Redman et al.[5] While this method was initially reported for 5-substituted analogs, the principles can be adapted for the synthesis of the unsubstituted this compound. The proposed synthetic strategy involves the reaction of an appropriate α-cyanoketone precursor with methyl glyoxylate under Mitsunobu conditions to form a vinyl ether, which then undergoes a base-mediated cyclization to yield the desired 3-aminofuran.
Conceptual Framework of the Synthesis
The key to this synthesis is the formation of a crucial C-O bond to construct the furan ring. The Mitsunobu reaction is an excellent choice for this transformation as it allows for the coupling of an alcohol (in this case, an enol or its equivalent) with a pronucleophile under mild, neutral conditions. The subsequent intramolecular cyclization is a Thorpe-Ziegler type reaction, where the nitrile group is attacked by an in-situ generated carbanion, leading to the formation of the aminofuran ring system.
Detailed Experimental Protocol
This protocol is an adapted procedure based on the work of Redman et al. for the synthesis of 5-substituted 3-aminofuran-2-carboxylate esters.[5]
Materials and Reagents:
-
3-oxopropanenitrile (Malononitrile monoaldehyde)
-
Methyl glyoxylate
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
Step 1: Mitsunobu Reaction to form the Vinyl Ether Intermediate
-
To a stirred solution of triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DEAD or DIAD (1.2 eq.) dropwise.
-
After stirring for 15 minutes, add a solution of methyl glyoxylate (1.1 eq.) in anhydrous THF.
-
Continue stirring for another 15 minutes, then add a solution of 3-oxopropanenitrile (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Base-mediated Cyclization to this compound
-
Cool the reaction mixture from Step 1 to 0 °C.
-
Carefully add sodium hydride (2.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the vinyl ether intermediate.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the furan ring, the primary amino group, and the methyl ester.
-
The Furan Ring: The furan ring is an electron-rich aromatic system, susceptible to electrophilic substitution. However, the directing effects of the amino and ester groups will influence the regioselectivity of such reactions.
-
The Amino Group: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The nucleophilicity of the amino group can be modulated by the electron-withdrawing effect of the adjacent ester group. For certain reactions, protection of the amino group may be necessary.[10]
-
The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or converted to other functional groups such as amides.
Key Chemical Transformations
Caption: Key chemical transformations of this compound.
Example Protocol: Diazotization and Fluorination (Balz-Schiemann type reaction)
This protocol illustrates a potential transformation of the amino group, based on established methodologies for similar substrates.
Materials and Reagents:
-
This compound
-
Tetrafluoroboric acid (HBF₄), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Anhydrous diethyl ether
-
Anhydrous toluene
Procedure:
-
In a suitable flask, dissolve this compound in tetrafluoroboric acid at 0 °C.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0 and 5 °C.
-
Stir the mixture at 0 °C for 1 hour to form the diazonium tetrafluoroborate salt as a precipitate.
-
Collect the precipitate by filtration, wash with cold water and cold diethyl ether, and dry under vacuum.
-
Thermally decompose the dried diazonium salt in a suitable high-boiling solvent like toluene to yield Methyl 3-fluorofuran-2-carboxylate.
-
Purify the product by column chromatography.
Applications in Research and Drug Development
The 3-aminofuran-2-carboxylate scaffold is a valuable pharmacophore in medicinal chemistry. Derivatives of this and related structures, such as aminobenzofurans, have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][11][12][13]
-
As a Scaffold for Bioactive Molecules: The presence of orthogonal functional groups (amine and ester) allows for the divergent synthesis of libraries of compounds for high-throughput screening. The furan core can act as a bioisostere for other aromatic systems, such as benzene or thiophene, offering a means to modulate the physicochemical and pharmacokinetic properties of a lead compound.
-
Antimicrobial and Anticancer Potential: Furan-containing compounds have shown promise as antimicrobial and anticancer agents.[12] For instance, some benzofuran derivatives exhibit significant cytotoxic activity against human cancer cell lines.[3] The 3-aminofuran-2-carboxylate moiety can serve as a starting point for the synthesis of novel analogs with potentially enhanced or novel biological activities.
Potential Signaling Pathway Modulation
Given the broad range of biological activities observed in furan and benzofuran derivatives, molecules synthesized from this compound could potentially interact with various cellular signaling pathways. For example, some heterocyclic compounds are known to inhibit protein kinases, which are crucial regulators of cell signaling.
Caption: Hypothetical workflow from building block to biological effect.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by personnel trained in chemical laboratory safety. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. myuchem.com [myuchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US20230339876A1 - Process for preparing aminofuranes - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of Methyl 3-aminofuran-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 3-aminofuran-2-carboxylate (CAS 956034-04-1), a significant heterocyclic building block in medicinal chemistry and drug development.[1] While experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous furan derivatives, presents a robust, predicted spectroscopic profile. This includes detailed analyses of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the structural elucidation of this important furan derivative.
Introduction: The Significance of this compound
This compound, with the molecular formula C₆H₇NO₃ and a molecular weight of 141.12 g/mol , is a vital intermediate in organic synthesis.[2][3][4] Its structure, featuring a furan ring substituted with both an amino and a methyl ester group, makes it a versatile precursor for the synthesis of more complex molecules with potential biological activity. The precise characterization of this molecule is paramount for ensuring the purity and identity of downstream products in a research and development setting. This guide provides the essential spectroscopic data and interpretation required for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the furan ring protons, the amino group protons, and the methyl ester protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing methyl carboxylate group.
Table 1: Predicted ¹H NMR Peak Assignments for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | Doublet | 1H | H-5 |
| ~5.9 - 6.1 | Doublet | 1H | H-4 |
| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~3.8 | Singlet | 3H | -OCH₃ |
Note: Predicted chemical shifts are in ppm downfield from a tetramethylsilane (TMS) internal standard. The exact positions may vary depending on the solvent used.
Interpretation of the ¹H NMR Spectrum:
-
Furan Protons (H-5 and H-4): The protons on the furan ring are expected to appear as doublets due to coupling to each other. The H-5 proton is anticipated to be further downfield (deshielded) compared to the H-4 proton. This is because H-5 is adjacent to the ring oxygen, which has a significant deshielding effect.
-
Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on concentration, temperature, and solvent.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group are magnetically equivalent and are therefore expected to appear as a sharp singlet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct carbon signals are expected for this compound.
Table 2: Predicted ¹³C NMR Peak Assignments for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~145 | C-5 |
| ~140 | C-3 |
| ~115 | C-2 |
| ~105 | C-4 |
| ~51 | -OCH₃ |
Note: Predicted chemical shifts are in ppm relative to TMS. Solvent effects can cause minor variations.
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically around 165 ppm.
-
Furan Carbons: The furan ring carbons will have characteristic chemical shifts. C-3, being attached to the nitrogen of the amino group, will be significantly affected. C-2 is attached to the ester group, and C-5 is adjacent to the ring oxygen. C-4 is expected to be the most shielded of the ring carbons.
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear at a characteristic upfield position, typically around 51 ppm.
Experimental Protocol for NMR Spectroscopy
A standardized procedure for acquiring NMR spectra is crucial for reproducibility.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm). For many modern spectrometers, the residual solvent peak can also be used for calibration.
-
Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, followed by phase and baseline correction.
Caption: Workflow for NMR Data Acquisition and Analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-O bonds, as well as vibrations associated with the furan ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch | Primary Amine |
| 3150 - 3100 | C-H stretch | Aromatic (Furan) |
| 2960 - 2850 | C-H stretch | Aliphatic (Methyl) |
| ~1720 | C=O stretch | Ester |
| ~1620 | C=C stretch | Aromatic (Furan) |
| ~1580 | N-H bend | Primary Amine |
| 1300 - 1000 | C-O stretch | Ester and Furan |
Interpretation of the IR Spectrum:
-
N-H Stretching: The primary amine will exhibit two characteristic stretching bands in the 3400-3200 cm⁻¹ region.[5]
-
C-H Stretching: Aromatic C-H stretching from the furan ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.[6]
-
C=O Stretching: A strong, sharp absorption band around 1720 cm⁻¹ is indicative of the ester carbonyl group.[7]
-
C=C and C-O Stretching: The furan ring will show characteristic C=C stretching vibrations. The C-O stretching of the ester and the furan ring will result in strong bands in the fingerprint region (1300-1000 cm⁻¹).[8]
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.
Table 4: Predicted Key Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 141 | [M]⁺, Molecular Ion |
| 110 | [M - OCH₃]⁺ |
| 82 | [M - COOCH₃]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 141, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). Therefore, significant fragments are predicted at m/z 110 and 82. Further fragmentation of the furan ring may also be observed.[9][10]
Experimental Protocol for Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for a wide range of organic molecules.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which gas-phase ions of the analyte are produced.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ at m/z 142.
-
Data Analysis: Analyze the spectrum to determine the molecular weight and identify the major fragment ions.
Caption: Workflow for ESI-Mass Spectrometry Analysis.
Conclusion
The predicted spectroscopic data presented in this guide provides a comprehensive framework for the structural characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides complementary information that, when analyzed together, allows for the unambiguous confirmation of the molecule's identity and purity. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling confident structural verification in the absence of readily available experimental spectra.
References
- 1. 956034-04-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. americanelements.com [americanelements.com]
- 3. Synthonix, Inc > 956034-04-1 | this compound [synthonix.com]
- 4. chemscene.com [chemscene.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
The Advent of a Heterocyclic Amine: A Technical Guide to the Discovery and History of 3-Aminofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminofuran scaffold is a privileged heterocyclic motif integral to a multitude of biologically active compounds. Its unique electronic properties and synthetic versatility have established it as a cornerstone in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive historical narrative of the discovery and development of 3-aminofuran derivatives. We traverse the foundational milestones in furan chemistry, explore the seminal first synthesis of a 3-aminofuran derivative, and chart the evolution of synthetic methodologies from classical rearrangements to modern catalytic strategies. This guide is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the historical context and synthetic underpinnings of this important class of compounds, thereby fostering further innovation in the field.
Introduction: The Furan Ring and the Significance of the 3-Amino Substituent
Furan, a five-membered aromatic heterocycle containing an oxygen atom, has a rich history dating back to the late 18th century.[1][2] Its discovery and the subsequent exploration of its chemistry laid the groundwork for the development of a vast array of furan derivatives with diverse applications. The name "furan" itself has origins in the Latin word "furfur," meaning bran, from which the first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780.[1] Furan itself was first prepared by Heinrich Limpricht in 1870.[1]
The introduction of an amino group onto the furan ring dramatically alters its chemical personality. The position of this substituent is critical, and the 3-aminofuran core, in particular, presents a unique electronic profile. The nitrogen atom's lone pair of electrons participates in the aromatic system, increasing the ring's electron density and influencing its reactivity in electrophilic substitution and cycloaddition reactions. This enhanced reactivity, coupled with the hydrogen bonding capabilities of the amino group, makes 3-aminofuran derivatives attractive scaffolds for interacting with biological targets. Consequently, these compounds have found applications as pharmaceuticals, agrochemicals, and functional materials.[3]
Early Explorations and Synthetic Hurdles: A Quest for the Amino Group
Despite the early discovery of furan and its simpler derivatives, the synthesis of aminofurans, particularly the 3-isomers, presented significant challenges to early organic chemists. The inherent instability of the aminofuran core, especially in the absence of electron-withdrawing groups, made their isolation and characterization difficult. The classical methods for furan synthesis, such as the Paal-Knorr synthesis (from 1,4-dicarbonyl compounds) and the Feist-Benary synthesis (from α-halo ketones and β-dicarbonyl compounds), were not readily adaptable for the direct introduction of an amino group at the 3-position.[1][2][4][5][6][7][8][9]
The primary hurdles included:
-
Instability of Precursors and Products: Many of the logical precursors for 3-aminofuran synthesis were themselves unstable or prone to polymerization under the required reaction conditions. The final 3-aminofuran products were also often susceptible to oxidation and decomposition.
-
Lack of Regiocontrol: Early methods for functionalizing the furan ring often lacked the regioselectivity required to specifically introduce a nitrogen functionality at the C-3 position.
-
Harsh Reaction Conditions: The conditions required for many classical organic reactions were often too harsh for the delicate aminofuran ring system to survive.
These challenges meant that for many years, the synthesis of 3-aminofuran derivatives remained an elusive goal, pushing chemists to develop more creative and indirect approaches.
A Landmark Achievement: The First Synthesis of a 3,4-Diaminofuran Derivative
A pivotal moment in the history of 3-aminofuran chemistry arrived in 1945, with the work of Klaus Hofmann and Anna Bridgwater.[10][11] While not the synthesis of the parent 3-aminofuran, their preparation of stable 3,4-diaminofuran derivatives marked the first successful and well-documented entry into this class of compounds. Their work was driven by the need for synthetic analogs of biotin.[10]
Recognizing the instability of simple aminofurans, Hofmann and Bridgwater targeted more stable, functionalized derivatives.[10] Their strategy centered on the Curtius rearrangement , a classic reaction that converts a carboxylic acid to an amine with the loss of one carbon atom.[12][13][14][15][16]
Experimental Protocol: Hofmann and Bridgwater's Synthesis of 3,4-Dicarbethoxyamino-2-methylfuran[10]
The synthesis began with the readily available 3,4-dicarboxy-2-methylfuran. The key steps are outlined below:
-
Formation of the Diacid Chloride: 3,4-dicarboxy-2-methylfuran was treated with thionyl chloride (SOCl₂) to convert the carboxylic acid groups into the more reactive acid chlorides.
-
Formation of the Diacyl Azide: The resulting diacid chloride was then reacted with sodium azide (NaN₃) in an aqueous ether solution to form the corresponding diacyl azide.
-
Curtius Rearrangement: The crystalline diacyl azide was subsequently decomposed by heating in absolute ethanol. This thermal decomposition initiated the Curtius rearrangement, where the acyl azide groups rearranged to isocyanates with the loss of nitrogen gas.
-
Trapping of the Isocyanate: The highly reactive isocyanate intermediates were immediately trapped by the ethanol solvent to form stable urethane (carbethoxyamino) groups.
This sequence of reactions yielded the desired 3,4-dicarbethoxyamino-2-methylfuran, a stable, crystalline solid that could be fully characterized.
Start [label="3,4-Dicarboxy-2-methylfuran"]; AcidChloride [label="3,4-Di(chloroformyl)-2-methylfuran"]; AcylAzide [label="3,4-Di(azidocarbonyl)-2-methylfuran"]; Isocyanate [label="Diisocyanate Intermediate"]; Product [label="3,4-Dicarbethoxyamino-2-methylfuran"];
Start -> AcidChloride [label="SOCl₂"]; AcidChloride -> AcylAzide [label="NaN₃"]; AcylAzide -> Isocyanate [label="Heat (Δ), -N₂"]; Isocyanate -> Product [label="Ethanol"]; }
Figure 1: Simplified workflow of Hofmann and Bridgwater's synthesis of a 3,4-diaminofuran derivative via the Curtius rearrangement.
This work was a landmark achievement for several reasons:
-
It provided the first concrete evidence that 3-aminofuran derivatives could be synthesized and isolated as stable compounds.
-
It demonstrated the utility of the Curtius rearrangement as a viable method for accessing the aminofuran core, albeit in a protected form.
-
It opened the door for further exploration of the chemistry and biological activity of this novel class of heterocycles.
The Evolution of Synthetic Strategies: From Classical to Contemporary
Following Hofmann's pioneering work, the field of 3-aminofuran synthesis began to expand, with chemists developing a variety of new and more efficient methods. These can be broadly categorized into classical cyclization and rearrangement reactions, and modern catalytic and multicomponent reactions.
Classical Approaches: Building the Ring
-
Thorpe-Ziegler Cyclization: This reaction, an intramolecular version of the Thorpe reaction, involves the base-catalyzed condensation of dinitriles to form an enamine, which can then be hydrolyzed to a cyclic ketone.[17][18][19][20] By carefully designing the dinitrile precursor, this method can be adapted for the synthesis of 3-aminothiophenes and, in some cases, 3-aminofurans.[3] The general principle involves the cyclization of a molecule containing both a nitrile and a group that can act as a nucleophile to form the furan ring.
Dinitrile [label="α-Alkoxy-β-cyanoketone"]; Enolate [label="Enolate Intermediate"]; CyclizedProduct [label="Iminofuran"]; Tautomer [label="3-Aminofuran Derivative"];
Dinitrile -> Enolate [label="Base"]; Enolate -> CyclizedProduct [label="Intramolecular\nNucleophilic Attack"]; CyclizedProduct -> Tautomer [label="Tautomerization"]; }
Figure 2: Conceptual pathway for 3-aminofuran synthesis via a modified Thorpe-Ziegler cyclization.
-
Other Rearrangement Reactions: The success of the Curtius rearrangement spurred investigations into other named reactions for the synthesis of aminofurans. The Hofmann rearrangement , which converts a primary amide to a primary amine with one fewer carbon atom, also presents a potential, though less commonly reported, route from 3-furamides.
The Modern Era: Catalysis and Multicomponent Reactions
The late 20th and early 21st centuries have witnessed a paradigm shift in synthetic organic chemistry, with a move towards more efficient, atom-economical, and environmentally benign methods. This has had a profound impact on the synthesis of 3-aminofuran derivatives.
-
Transition-Metal Catalysis: The use of transition metals, particularly copper and palladium, has revolutionized furan synthesis. Copper-catalyzed multicomponent reactions, for instance, allow for the one-pot synthesis of highly substituted 3-aminofurans from simple, readily available starting materials.[21] A notable example is the reaction of a 2-ketoaldehyde, a secondary amine, and a terminal alkyne in the presence of a copper(I) catalyst.[21]
-
One-Pot and Tandem Reactions: Modern synthetic strategies often focus on combining multiple reaction steps into a single operation, avoiding the need for purification of intermediates. These "one-pot" or "tandem" reactions are highly efficient and have been successfully applied to the synthesis of complex 3-aminofuran derivatives.[3][21]
-
Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate organic reactions has also found application in 3-aminofuran synthesis, often leading to significantly reduced reaction times and improved yields.
Summary of Key Synthetic Methodologies
| Method | Key Reagents/Catalysts | Era of Development | Advantages | Disadvantages |
| Curtius Rearrangement | 3-Furoyl azide | Mid-20th Century | Access to protected amines | Requires synthesis of the azide precursor, often involves harsh conditions |
| Thorpe-Ziegler Cyclization | Dinitrile precursors, base | Mid-20th Century | Forms the heterocyclic ring | Limited substrate scope, can require strong bases |
| Copper-Catalyzed Multicomponent Reaction | 2-Ketoaldehyde, amine, alkyne, Cu(I) catalyst | Late 20th/Early 21st Century | High atom economy, operational simplicity, broad substrate scope | May require specialized ligands, catalyst cost |
| Intramolecular Cyclization of Fluorovinamides | Fluorovinamides, SOCl₂ | Early 21st Century | Rapid, high-yielding, access to fluorinated derivatives | Specific to fluorinated compounds |
Biological Activity and Modern Applications
The development of diverse and efficient synthetic routes to 3-aminofuran derivatives has enabled extensive exploration of their biological activities. These compounds have shown promise in a range of therapeutic areas:
-
Antimicrobial and Antifungal Agents: Certain 3-aminofuran derivatives have demonstrated potent activity against various bacterial and fungal strains.
-
Anticancer Activity: The 3-aminofuran scaffold has been incorporated into molecules designed to target various cancer-related pathways.
-
Enzyme Inhibition: The ability of the 3-aminofuran core to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for enzyme inhibitors.
Future Outlook
The journey of 3-aminofuran derivatives, from their challenging inception to their current status as a valuable class of heterocycles, is a testament to the ingenuity of synthetic chemists. The future of this field is bright, with ongoing research focused on:
-
Development of Novel Catalytic Systems: The discovery of new and more efficient catalysts will continue to drive innovation in 3-aminofuran synthesis.
-
Green Chemistry Approaches: A growing emphasis on sustainability will lead to the development of more environmentally friendly synthetic methods.
-
Expansion of Biological Applications: As our understanding of disease biology grows, so too will the opportunities for applying 3-aminofuran derivatives to new therapeutic targets.
-
Materials Science: The unique electronic properties of 3-aminofurans make them promising candidates for the development of new organic electronic materials.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Feist-Benary synthesis of furan [quimicaorganica.org]
- 9. Paal–Knorr synthesis of furans [quimicaorganica.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 13. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Curtius Rearrangement [organic-chemistry.org]
- 15. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 18. scribd.com [scribd.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 21. One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Chemical Reactivity of the Furan Ring in Methyl 3-aminofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 3-aminofuran-2-carboxylate is a highly functionalized heterocyclic compound of significant interest in pharmaceutical and specialty chemical synthesis.[1][2] Its reactivity is governed by a fascinating interplay of competing electronic effects: the powerful electron-donating amino group at the C3 position and the electron-withdrawing methyl carboxylate group at the C2 position. This "push-pull" arrangement imbues the furan ring with a unique chemical profile, distinct from simpler furan derivatives. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on electrophilic aromatic substitution, cycloaddition reactions, and reactivity at its substituent functional groups. By explaining the causality behind its reactivity patterns and providing detailed experimental frameworks, this document serves as a technical resource for professionals leveraging this versatile building block in complex organic synthesis.
Introduction to this compound: A Modulated Electronic System
The furan ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene, rendering it more susceptible to reactions that disrupt the pi-system, such as addition and ring-opening.[3] The reactivity of the furan core in this compound is profoundly influenced by its substituents.
-
The Activating Amino Group (-NH₂): Positioned at C3, the amino group acts as a potent activating group. Through its +M (mesomeric) or resonance effect, the nitrogen lone pair donates electron density into the furan ring, significantly increasing its nucleophilicity. This makes the ring highly susceptible to attack by electrophiles.[4]
-
The Deactivating Carboxylate Group (-COOCH₃): Located at C2, the methyl carboxylate group is an electron-withdrawing group (EWG). It deactivates the ring through both a -I (inductive) effect and a -M (mesomeric) effect, pulling electron density out of the pi-system.
The synergy of these two groups creates a polarized molecule where the electron-donating character of the amine dominates, making the furan ring electron-rich and highly reactive towards electrophiles. However, the EWG at C2 modulates this reactivity and plays a critical role in directing the regiochemical outcome of these reactions.
Caption: Resonance showing donation from the C3-amino group, increasing electron density at the C5 position.
Electrophilic Aromatic Substitution (EAS)
The high electron density of the furan ring in this compound makes it exceptionally reactive in electrophilic aromatic substitution (EAS) reactions.[5]
Mechanistic Overview and Regioselectivity
The mechanism of EAS involves the attack of the electron-rich aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7] A subsequent deprotonation step restores aromaticity.
The directing effects of the substituents determine the position of electrophilic attack.
-
The -NH₂ group is a powerful ortho, para-director.
-
The -COOCH₃ group is a meta-director.
In this molecule, the positions ortho and para to the activating -NH₂ group are C2 and C4, and C5 respectively. The position meta to the deactivating -COOCH₃ group is C4. The C5 position is overwhelmingly favored for electrophilic attack due to two key factors:
-
It is the para position relative to the strongly activating amino group, receiving maximum electron density via resonance.
-
Attack at C5 leads to a sigma complex where the positive charge is most effectively delocalized, including onto the nitrogen atom of the amino group, without placing a positive charge adjacent to the electron-withdrawing carboxylate group.
Caption: General workflow for Electrophilic Aromatic Substitution (EAS) on the furan ring.
Key EAS Reactions and Protocols
A. Halogenation (e.g., Bromination) Halogenation proceeds readily without the need for a strong Lewis acid catalyst due to the highly activated nature of the ring.
-
Protocol: Synthesis of Methyl 5-bromo-3-aminofuran-2-carboxylate
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
B. Friedel-Crafts Acylation This reaction introduces an acyl group, typically at the C5 position. Mild Lewis acids are sufficient to catalyze the reaction.
-
Protocol: Synthesis of Methyl 5-acetyl-3-aminofuran-2-carboxylate
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.1 eq) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes to form the acylium ion complex.
-
Add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.
-
Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice and dilute HCl.
-
Separate the organic layer, extract the aqueous layer with DCM, combine organic fractions, wash with brine, dry, and purify by chromatography.
-
Data Summary for EAS Reactions
| Reaction | Electrophile | Catalyst | Typical Solvent | Predicted Yield | Major Product |
| Bromination | NBS | None | DCM / THF | >90% | 5-bromo derivative |
| Chlorination | NCS | None | DCM / THF | >85% | 5-chloro derivative |
| Acylation | Acetyl Chloride | AlCl₃ | DCM | 70-85% | 5-acetyl derivative |
| Nitration | HNO₃ / H₂SO₄ | - | Acetic Anhydride | Low-Moderate | 5-nitro derivative (ring decomposition is a risk) |
Cycloaddition Reactions
The reduced aromatic character of furan allows it to act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[3]
The Furan Ring as a Modulated Diene
The feasibility of a Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[8]
-
The electron-donating -NH₂ group raises the energy of the furan's HOMO, making it a more reactive diene.
-
The electron-withdrawing -COOCH₃ group lowers the energy of the HOMO, making it a less reactive diene.
The net effect is a moderately activated diene system. The reaction is often reversible, and the thermodynamic stability of the products plays a key role.[9] Reactions with electron-deficient dienophiles like maleimides or maleic anhydride are most effective.
Caption: Workflow for a typical Diels-Alder reaction involving the furan substrate.
[4+2] Cycloaddition Protocol
-
Protocol: Reaction with N-Phenylmaleimide
-
Combine this compound (1.0 eq) and N-phenylmaleimide (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add an inert, high-boiling solvent such as toluene or xylene.
-
Heat the mixture to reflux (110-140 °C) and stir for 12-24 hours. Monitor the reaction by ¹H NMR or LC-MS to observe the formation of the cycloadduct.
-
Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Note: The ratio of endo to exo products can be influenced by reaction temperature and time, with the exo adduct often being the thermodynamically favored product.[9]
-
Reactivity at the Substituents
Beyond the furan ring itself, the amino and carboxylate groups are key sites for chemical modification.
Reactions of the Amino Group
The C3-amino group behaves as a typical, albeit slightly less basic, arylamine. It readily undergoes reactions such as:
-
Acylation: Formation of amides by reaction with acid chlorides or anhydrides.
-
Sulfonylation: Formation of sulfonamides.
-
Alkylation: N-alkylation, though over-alkylation can be an issue.
Reactions of the Carboxylate Group
The methyl ester at C2 is susceptible to nucleophilic acyl substitution, a fundamental reaction of carboxylic acid derivatives.[10][11][12] This pathway allows for the conversion of the ester into other functional groups.
-
Saponification (Hydrolysis): Treatment with a strong base (e.g., NaOH, KOH) followed by acidic workup converts the ester to a carboxylic acid.[10]
-
Amidation: Direct reaction with amines, often requiring heat or catalysis, to form amides. The use of coupling agents like Dicyclohexylcarbodiimide (DCC) facilitates this transformation under milder conditions.[13]
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl group.
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 3-amino-2-(hydroxymethyl)furan.
-
Protocol: Amide Synthesis via DCC Coupling
-
Hydrolyze the starting ester to the corresponding carboxylic acid (3-aminofuran-2-carboxylic acid) via saponification.
-
Dissolve the carboxylic acid (1.0 eq), a primary or secondary amine (1.1 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify the resulting amide by chromatography.
-
Oxidative Pathways
The electron-rich furan ring is sensitive to oxidation.[5] Strong oxidizing agents can lead to ring-opening, yielding 1,4-dicarbonyl compounds.[14] This reactivity can be exploited synthetically, using the furan ring as a masked carboxylic acid or dicarbonyl moiety.[15] Milder, controlled oxidation, for instance with OH radicals in atmospheric chemistry studies, can also lead to ring-opening or the formation of hydroxy-furanone compounds.[16]
Summary and Future Outlook
The chemical reactivity of this compound is a textbook example of substituent-directed synthesis.
-
Electrophilic Aromatic Substitution is rapid and highly regioselective, favoring the C5 position.
-
Cycloaddition Reactions are feasible, positioning the molecule as a valuable diene for constructing complex polycyclic systems.
-
Substituent Reactivity at both the C3-amino and C2-carboxylate groups provides orthogonal handles for diverse functionalization, enabling its use as a versatile scaffold.[2]
This detailed understanding of its reactivity empowers researchers in drug discovery and materials science to strategically employ this compound as a key building block for novel molecular architectures with tailored properties.
References
- 1. myuchem.com [myuchem.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FURAN RING AS A SURROGATE FOR CARBOXY GROUP | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 16. pubs.acs.org [pubs.acs.org]
Stability and storage conditions for Methyl 3-aminofuran-2-carboxylate
An In-Depth Technical Guide to the Stability and Storage of Methyl 3-aminofuran-2-carboxylate
Introduction
This compound (CAS No. 956034-04-1) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, which incorporates a furan ring, a primary amino group, and a methyl ester, makes it a versatile and highly reactive building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] The inherent reactivity of these functional groups, however, presents considerable challenges regarding the compound's stability and long-term storage. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and methodologies for assessing its integrity over time.
Chemical Profile and Inherent Stability Considerations
The stability of this compound is dictated by the interplay of its three core functional moieties: the furan ring, the amino group, and the methyl ester. Understanding the individual reactivity of these groups is crucial to predicting and preventing degradation.
-
The Furan Ring: Furan is an electron-rich aromatic heterocycle. This high electron density makes it susceptible to electrophilic attack and oxidation. Furan and its derivatives are known to be sensitive to air and light, and can be prone to polymerization or ring-opening reactions under acidic conditions.[3][4] Some furan compounds are also known peroxide formers, which necessitates careful handling and storage to avoid the accumulation of explosive peroxides.[3]
-
The Amino Group: The primary amine at the 3-position further activates the furan ring, increasing its electron density and making it even more susceptible to oxidation. Aromatic amines are notoriously prone to discoloration and degradation upon exposure to air and light due to the formation of colored oxidation products. The presence of this group is a primary driver for the compound's instability. Research on related aminofurans indicates they are significantly less stable than their non-aminated counterparts, often undergoing slow decomposition upon exposure to air.[5]
-
The Methyl Ester Group: The methyl ester at the 2-position is an electron-withdrawing group, which may offer some level of stabilization to the furan ring compared to an unsubstituted aminofuran.[5] However, this group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid and methanol.
Given this combination of reactive functional groups, the principal degradation pathways of concern are oxidation, hydrolysis, and photodegradation.
Recommended Handling and Storage Protocols
To preserve the purity and integrity of this compound, adherence to stringent handling and storage protocols is mandatory. The following recommendations are synthesized from supplier data and best practices for handling sensitive heterocyclic amines.[3][4][6]
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C[6] | Refrigeration slows the rate of potential degradation reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[3][4][6] | Prevents oxidation of the electron-rich aminofuran system by displacing atmospheric oxygen. |
| Light Exposure | Store in the dark (Amber Vial)[3][4][7] | Protects against light-induced degradation (photodegradation) and polymerization. |
| Container | Tightly sealed container[3][7][8] | Prevents exposure to atmospheric moisture and oxygen. |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases[4][9] | Avoids rapid chemical degradation through oxidation or hydrolysis. |
Safe Handling Procedures
-
Engineering Controls: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[9]
-
Dispensing: When weighing and dispensing the compound, work quickly to minimize exposure to the atmosphere. If possible, conduct these operations within a glove box under an inert atmosphere.
-
Solution Preparation: Use anhydrous solvents for preparing stock solutions whenever the experimental protocol allows. If aqueous solutions are required, they should be prepared fresh and used immediately. The stability of aminofurans in aqueous solutions can be poor.[5]
-
Static Discharge: Furan-like compounds can be flammable. Take precautionary measures against static discharge by using grounded equipment and non-sparking tools.[4][8][10]
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under non-ideal conditions. A proactive understanding of these pathways is essential for developing robust analytical methods and designing stable formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. myuchem.com [myuchem.com]
- 3. wcu.edu [wcu.edu]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. FCKeditor - Resources Browser [ohiotech.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Methyl 3-aminofuran-2-carboxylate hydrochloride salt
This guide provides a comprehensive technical overview of Methyl 3-aminofuran-2-carboxylate hydrochloride salt, a versatile heterocyclic building block of significant interest to researchers and professionals in drug discovery and organic synthesis. This document delves into its chemical and physical properties, provides detailed synthetic protocols, and explores its reactivity and potential applications, with a focus on providing practical, field-proven insights.
Introduction and Significance
This compound hydrochloride is a stable salt of the corresponding 3-aminofuran derivative. The 3-aminofuran scaffold is a privileged structural motif found in numerous biologically active compounds and natural products.[1] The presence of an amino group and a methyl ester on the furan ring at positions 3 and 2, respectively, offers two reactive handles for further chemical elaboration, making it a valuable intermediate for the construction of complex molecular architectures.[1] This guide aims to be a key resource for scientists looking to utilize this compound in their research endeavors.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for the development of robust analytical methods. While comprehensive experimental data for this compound hydrochloride is not extensively published, the following table summarizes the available information and provides predicted data based on the analysis of closely related structures.
Table 1: Physicochemical Properties of this compound hydrochloride
| Property | Value | Source |
| CAS Number | 1808102-24-0 | [2][3] |
| Molecular Formula | C₆H₈ClNO₃ | [2][4] |
| Molecular Weight | 177.59 g/mol | [2][4] |
| Appearance | Off-white to light yellow solid (Predicted) | General observation for similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in polar solvents like methanol and water; limited solubility in nonpolar organic solvents (Predicted) | General solubility of amine hydrochlorides |
| Storage | Inert atmosphere, 2-8°C | [2][5] |
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Furan protons: Two distinct signals in the aromatic region (typically δ 6.0-8.0 ppm), likely appearing as doublets or singlets depending on the substitution pattern. For a related compound, methyl 4-aminofuran-2-carboxylate hydrochloride, furan protons were observed at δ 8.10 (d) and 7.32 (d) ppm.[6]
-
Amine protons (-NH₃⁺): A broad singlet in the downfield region (typically δ 8.0-11.0 ppm), the chemical shift of which can be highly dependent on the solvent and concentration.[6]
-
Methyl ester protons (-OCH₃): A sharp singlet around δ 3.7-3.9 ppm.[6][7]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Furan carbons: Four signals in the aromatic region (typically δ 100-160 ppm).
-
Ester carbonyl carbon (C=O): A signal in the downfield region (typically δ 160-170 ppm).
-
Methyl ester carbon (-OCH₃): A signal around δ 50-55 ppm.[6]
-
-
IR (Infrared) Spectroscopy:
-
N-H stretching (amine salt): A broad band in the region of 2400-3200 cm⁻¹.
-
C=O stretching (ester): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C-O stretching (furan and ester): Strong bands in the region of 1000-1300 cm⁻¹.
-
C=C stretching (furan ring): Absorptions in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show the molecular ion for the free base (C₆H₇NO₃) at m/z 141.04.
-
Synthesis and Purification
The synthesis of 3-aminofurans can be achieved through various methodologies. One-pot multicomponent reactions and tandem reaction sequences are particularly attractive for their efficiency and atom economy.[1][8] Below is a detailed, field-proven protocol for the synthesis of a substituted 3-aminofuran-2-carboxylate, which can be adapted for the preparation of the title compound. This protocol is based on the work of Redman, Dumas, and Scott, who developed an efficient method for the preparation of 5-substituted 3-aminofuran-2-carboxylate esters.[8]
Experimental Protocol: Synthesis of Ethyl 3-amino-5-tert-butylfuran-2-carboxylate
This protocol serves as a representative example for the synthesis of the 3-aminofuran-2-carboxylate core structure.
Diagram 1: Synthetic Workflow
Caption: A two-step synthesis of a 3-aminofuran-2-carboxylate ester.
Materials:
-
4,4-dimethyl-3-oxopentanenitrile (1.0 eq)
-
Ethyl glycolate (1.4 eq)
-
Triphenylphosphine (PPh₃) (1.4 eq)
-
Diethyl azodicarboxylate (DEAD) (1.4 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.8 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Mitsunobu Reaction:
-
To a solution of triphenylphosphine (1.4 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add diethyl azodicarboxylate (1.4 eq) dropwise. Causality: This forms the Mitsunobu betaine, the active reagent for the subsequent coupling.
-
To this mixture, add a solution of ethyl glycolate (1.4 eq) and 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Insight: The Mitsunobu reaction facilitates the O-alkylation of the enol form of the cyanoketone with ethyl glycolate, forming a key vinyl ether intermediate.
-
-
Intramolecular Cyclization:
-
After the formation of the vinyl ether is complete (as indicated by TLC), add sodium hydride (2.8 eq) portion-wise to the reaction mixture at room temperature. Caution: NaH is highly reactive and flammable. Handle with care under an inert atmosphere.
-
Stir the reaction mixture for 5 hours. Causality: The strong base deprotonates the carbon alpha to the nitrile, initiating an intramolecular cyclization onto the ester carbonyl, followed by elimination to form the furan ring.
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
-
Work-up and Purification:
-
Partition the residue between EtOAc and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the pure ethyl 3-amino-5-tert-butylfuran-2-carboxylate.[8]
-
-
Formation of the Hydrochloride Salt (General Procedure):
-
Dissolve the purified aminofuran free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of hydrogen chloride in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the hydrochloride salt.
-
Chemical Reactivity and Applications
The bifunctional nature of this compound hydrochloride makes it a versatile precursor for a wide range of chemical transformations.
Diagram 2: Reactivity of 3-Aminofuran-2-carboxylates
Caption: Key reactions of the 3-aminofuran-2-carboxylate scaffold.
Reactivity of the Amino Group
The amino group at the 3-position can undergo a variety of reactions typical of primary amines, including:
-
Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Alkylation: N-alkylation with alkyl halides.
-
Condensation: Reaction with aldehydes or ketones to form imines.
These transformations are fundamental in medicinal chemistry for modifying the properties of a lead compound.
Reactivity of the Furan Ring
The electron-rich nature of the furan ring, further activated by the amino group, makes it susceptible to electrophilic substitution, typically at the 5-position. It can also participate as a diene in Diels-Alder reactions, providing a route to complex bicyclic structures.
Applications in Drug Discovery and Development
Substituted furans, and particularly aminofurans, are important building blocks in the synthesis of pharmaceuticals. The benzofuran core, a related structure, is present in numerous biologically active molecules.[1] The ability to introduce diverse substituents onto the 3-aminofuran-2-carboxylate scaffold allows for the generation of libraries of compounds for high-throughput screening in drug discovery programs. For instance, derivatives of 3-substituted-benzofuran-2-carboxylic esters have been investigated as inhibitors of ischemic cell death.[9]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound hydrochloride. Based on safety data for related compounds, it should be considered as a potential skin and eye irritant.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended by suppliers.[2][5]
Conclusion
This compound hydrochloride is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its stable, easy-to-handle salt form, combined with the dual reactivity of the amino group and the furan ring, provides a robust platform for the synthesis of a diverse range of complex molecules. While detailed physicochemical and spectroscopic data for this specific salt are not yet widely available, this guide provides a solid foundation of its properties, synthesis, and reactivity based on established chemical principles and data from closely related analogues. As research in this area continues, the utility of this and similar 3-aminofuran derivatives is expected to expand, leading to the discovery of new chemical entities with significant biological and material applications.
References
- 1. One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1808102-24-0|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. This compound hydrochloride 97% | CAS: 1808102-24-0 | AChemBlock [try.achemblock.com]
- 5. FCKeditor - Resources Browser [ohiotech.edu]
- 6. US20230339876A1 - Process for preparing aminofuranes - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. fishersci.co.uk [fishersci.co.uk]
Solubility of Methyl 3-aminofuran-2-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Methyl 3-aminofuran-2-carboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in organic solvents. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, offers a detailed experimental protocol for its determination, and discusses the expected solubility trends based on the compound's molecular structure. By combining theoretical insights with practical, field-proven experimental design, this guide serves as a valuable resource for anyone working with this versatile chemical intermediate.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a furan ring substituted with both an amine and a carboxylate group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The successful use of this compound in any synthetic route or formulation process is fundamentally dependent on its solubility in various reaction media and delivery vehicles.
Understanding the solubility of this compound is therefore not merely an academic exercise but a critical parameter for:
-
Reaction Optimization: Ensuring that the compound remains in the solution phase for efficient reaction kinetics and to avoid heterogeneous mixtures that can complicate product isolation and purification.
-
Purification Processes: Selecting appropriate solvents for crystallization, extraction, and chromatographic purification.
-
Formulation Development: In the context of drug development, solubility in pharmaceutically acceptable solvents is a key determinant of a drug candidate's bioavailability and deliverability.
This guide provides a robust framework for approaching the solubility determination of this compound, emphasizing the "why" behind the experimental choices to ensure reliable and reproducible results.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several key features that dictate its interactions with different solvents:
-
Aromatic Furan Ring: The furan ring provides a degree of aromatic character and is relatively nonpolar.
-
Amine Group (-NH₂): This group is a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.
-
Ester Group (-COOCH₃): The ester group is a hydrogen bond acceptor and also adds to the polar nature of the molecule.
The interplay of these functional groups results in a molecule with a moderate degree of polarity and the capacity for hydrogen bonding. This dual character suggests that its solubility will be highly dependent on the nature of the chosen solvent.
Theoretical Principles of Solubility
The adage "like dissolves like" is a foundational principle in solubility. This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
Key solvent properties to consider include:
-
Polarity: Polar solvents, such as alcohols and water, have permanent dipole moments and are effective at dissolving polar solutes. Nonpolar solvents, like hydrocarbons, lack a significant dipole moment and are better suited for dissolving nonpolar solutes.
-
Hydrogen Bonding Capability: Solvents can be classified as hydrogen bond donors (e.g., methanol), hydrogen bond acceptors (e.g., acetone), or both. Given the functional groups on this compound, its solubility is expected to be enhanced in solvents that can participate in hydrogen bonding.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will favor the endothermic process.
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust and widely accepted method for determining the equilibrium solubility of a compound: the Isothermal Shake-Flask Method . This method is considered a "gold standard" due to its simplicity and reliability.
Principle
An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.
Materials and Apparatus
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow
The Versatile Scaffold: A Technical Guide to the Synthesis and Derivativation of Methyl 3-Aminofuran-2-carboxylate for Drug Discovery
Introduction
Within the landscape of medicinal chemistry, the furan ring represents a privileged scaffold, a core structural motif consistently found in a multitude of biologically active compounds. Its unique stereoelectronic properties make it an attractive component in the design of novel therapeutics. Among the vast array of furan-containing building blocks, Methyl 3-aminofuran-2-carboxylate stands out as a particularly versatile and valuable starting material.[1] The strategic placement of a nucleophilic amino group and an electrophilic ester function on the furan ring provides chemists with two orthogonal handles for chemical modification. This allows for the systematic and efficient construction of diverse molecular libraries, a cornerstone of modern drug discovery and development.[1] This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It aims to provide not only established synthetic protocols but also a deeper understanding of the underlying chemical principles that govern the reactivity of this scaffold, thereby empowering the rational design of novel derivatives with desired pharmacological profiles.
Chapter 1: The Core Moiety - Synthesis and Physicochemical Properties of this compound
A reliable and scalable synthesis of the core scaffold is paramount for any successful derivatization program. While several methods exist for the preparation of 3-aminofuran-2-carboxylate esters, a particularly efficient route involves the reaction of an α-cyanoketone with ethyl glyoxylate under Mitsunobu conditions, followed by a base-mediated cyclization.[2]
Established Synthetic Route
An effective method for preparing 3-aminofuran-2-carboxylate esters has been developed, which is based on the reaction of an α-cyanoketone with ethyl glyoxylate under Mitsunobu conditions to produce a vinyl ether. Subsequent treatment of this intermediate with sodium hydride yields the desired 3-aminofuran.[2]
Experimental Protocol: Synthesis of Ethyl 3-amino-5-tert-butylfuran-2-carboxylate [2]
-
Step 1: Vinyl Ether Formation. To a solution of triphenylphosphine (1.4 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C, add diethyl azodicarboxylate (DEAD) (1.4 equivalents), followed by ethyl glycolate (1.4 equivalents) and 4,4-dimethyl-3-oxopentanenitrile (1.0 equivalent).
-
Step 2: Reaction Progression. Allow the resulting solution to warm to room temperature and stir for 15 hours.
-
Step 3: Cyclization. In a separate flask, prepare a slurry of sodium hydride (1.1 equivalents) in anhydrous THF. Add the vinyl ether intermediate from the previous step to this slurry.
-
Step 4: Work-up. Stir the reaction mixture for 3 hours, then quench with a saturated solution of ammonium chloride. Concentrate the mixture under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Physicochemical Characterization
A thorough characterization of the starting material is crucial for ensuring the quality and reproducibility of subsequent reactions. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 956034-04-1 |
| Molecular Formula | C6H7NO3 |
| Molecular Weight | 141.12 g/mol |
Data sourced from Alachem Co., Ltd.[3]
Reactivity Profile
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The C3-amino group is a potent nucleophile, readily participating in acylation, alkylation, and condensation reactions. The C2-methyl ester, on the other hand, is an electrophilic site susceptible to hydrolysis, amidation, and reduction. Furthermore, the furan ring itself, being an electron-rich aromatic system, can undergo electrophilic substitution, although its reactivity is modulated by the existing substituents.[4]
Chapter 2: Derivatization Strategies at the C3-Amino Group
The C3-amino group is the primary site for introducing molecular diversity. A wide array of commercially available reagents can be employed to modify this position, leading to derivatives with diverse physicochemical properties.
N-Acylation and N-Sulfonylation
The reaction of the amino group with acylating or sulfonylating agents is a robust and high-yielding transformation. This is a common strategy to introduce various substituents and modulate the electronic properties of the molecule. A general procedure for N-acylation involves the use of an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the generated acid.[5]
Experimental Protocol: General Procedure for N-Acylation [5]
-
Step 1: Reactant Mixture. Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Step 2: Base Addition. Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).
-
Step 3: Acylating Agent. Cool the mixture to 0°C and add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.
-
Step 4: Reaction Monitoring. Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Step 5: Isolation. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Urea and Thiourea Formation
The formation of ureas and thioureas is another valuable derivatization strategy, as these motifs are frequently found in biologically active compounds, including kinase inhibitors. This transformation is typically achieved by reacting the amino group with an appropriate isocyanate or isothiocyanate.
Chapter 3: Modifications of the C2-Ester Functionality
The C2-ester group provides a secondary handle for derivatization, allowing for further structural modifications and the introduction of new functionalities.
Saponification and Amide Coupling
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). This carboxylic acid is a versatile intermediate that can be coupled with a wide range of amines to form amides. The use of peptide coupling reagents, such as HATU or EDC, facilitates this transformation, providing a reliable method for generating a diverse library of amide derivatives.[6]
Experimental Protocol: Amide Coupling via Carboxylic Acid
-
Step 1: Saponification. To a solution of this compound in a mixture of methanol and water, add an excess of a base such as lithium hydroxide or sodium hydroxide. Stir the mixture at room temperature until the hydrolysis is complete.
-
Step 2: Acidification and Extraction. Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the resulting carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).
-
Step 3: Amide Coupling. Dissolve the carboxylic acid (1.0 equivalent) and the desired amine (1.1 equivalents) in an aprotic solvent like dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Step 4: Reaction and Work-up. Stir the reaction mixture at room temperature until completion. Dilute with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate to yield the crude amide, which can be further purified.
Chapter 4: Advanced Transformations and Ring Modifications
Beyond the functional group interconversions at the C2 and C3 positions, the furan ring itself can be modified to introduce additional complexity and explore new chemical space.
Electrophilic Substitution on the Furan Ring
The furan ring is susceptible to electrophilic attack, with the regioselectivity of the reaction being directed by the existing substituents.[4] Halogenation of the furan ring, typically at the C5 position, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[7]
Metal-Catalyzed Cross-Coupling Reactions
The halogenated furan derivatives generated in the previous step are valuable substrates for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This powerful transformation allows for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.[10][11]
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Furan [8]
-
Step 1: Reaction Setup. In a reaction vessel, combine the halogenated furan derivative (1.0 equivalent), the desired boronic acid or boronic ester (1.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Step 2: Solvent and Degassing. Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Step 3: Reaction. Heat the reaction mixture to the appropriate temperature (typically 80-100°C) and stir until the starting material is consumed.
-
Step 4: Work-up and Purification. After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.
Cyclization and Annulation Reactions
The strategic placement of functional groups on the furan ring can enable intramolecular cyclization reactions to form fused bicyclic systems. For instance, derivatives of this compound can be utilized in the synthesis of furo[3,2-b]pyridine cores, which are privileged scaffolds in medicinal chemistry.[12][13] These reactions often involve metal-catalyzed processes or intramolecular condensation reactions.[14][15]
Chapter 5: Application in Drug Discovery - Case Studies and Future Perspectives
Derivatives of 3-aminofuran have shown promise in various therapeutic areas. For example, certain 3-aminobenzofuran derivatives have been investigated as multifunctional agents for the treatment of Alzheimer's disease.[16] The versatility of the this compound scaffold allows for the generation of large and diverse compound libraries, which are essential for identifying novel hits in high-throughput screening campaigns and for subsequent lead optimization efforts. The continued exploration of new derivatization strategies and the application of this building block in the synthesis of complex molecules will undoubtedly lead to the discovery of new and improved therapeutic agents.
Visualizations
Caption: Synthesis of a 3-aminofuran-2-carboxylate ester.
Caption: Key derivatization pathways for the core scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 956034-04-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 5. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. halogenation of furan [quimicaorganica.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. PlumX [plu.mx]
- 16. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Emerging Potential of Methyl 3-aminofuran-2-carboxylate in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry, prized for its presence in numerous bioactive natural products and its utility as a versatile bioisostere for phenyl rings.[1][2] Within this chemical space, Methyl 3-aminofuran-2-carboxylate emerges as a promising, yet underexplored, building block for the synthesis of novel pharmaceutical agents. Its bifunctional nature, featuring a reactive amino group and an ester moiety on a biocompatible furan core, presents a wealth of opportunities for constructing diverse molecular architectures.[3]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound. While direct incorporation into marketed drugs is not yet widely documented, this guide will extrapolate from the known reactivity of the 3-aminofuran-2-carboxylate scaffold to provide detailed, field-proven insights and robust protocols for its utilization in pharmaceutical synthesis. We will delve into the causality behind experimental choices and present self-validating protocols to empower your research and development endeavors.
Physicochemical Properties and Reactivity Profile
This compound (CAS 956034-04-1) is an organic ester characterized by a furan ring substituted with an amino group at the 3-position and a methyl carboxylate group at the 2-position.[3] This arrangement of functional groups dictates its reactivity and potential for elaboration into more complex molecules.
| Property | Value | Source |
| CAS Number | 956034-04-1 | [3] |
| Molecular Formula | C₆H₇NO₃ | [3] |
| Molecular Weight | 141.12 g/mol | [3] |
| Appearance | Solid | - |
| Purity | Typically >95% | - |
The reactivity of this compound is governed by three main features:
-
The Nucleophilic Amino Group: The primary amine at the C3 position is a key handle for a wide array of chemical transformations, including acylation, alkylation, arylation, and diazotization reactions.
-
The Ester Functionality: The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol.
-
The Furan Ring: While generally stable, the furan ring can participate in certain electrophilic substitution reactions, although the electron-donating amino group and electron-withdrawing ester group will influence the regioselectivity of such reactions.
Core Synthetic Applications in Pharmaceutical Development
The strategic placement of the amino and ester groups on the furan scaffold makes this compound a versatile starting material for the synthesis of a variety of pharmaceutically relevant structures. The following sections detail key synthetic transformations and provide exemplary protocols.
Synthesis of 3-Amido-furan-2-carboxylates: Accessing a Privileged Motif
Amide bonds are fundamental linkages in a vast number of pharmaceutical agents. The amino group of this compound can be readily acylated to introduce a diverse range of side chains, enabling the exploration of structure-activity relationships (SAR).
Protocol 1: General Procedure for the Acylation of this compound
Rationale: This protocol employs a standard and robust method for amide bond formation using an acid chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Pyridine is a common choice as it also serves as a catalyst.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-acylaminofuran-2-carboxylate.
Expected Outcome: This protocol should provide the acylated product in good to excellent yields, depending on the nature of the acyl chloride used.
N-Arylation and N-Alkylation: Expanding Molecular Diversity
The introduction of aryl or alkyl substituents on the amino group is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
Protocol 2: Palladium-Catalyzed N-Arylation of this compound
Rationale: This protocol utilizes a palladium catalyst with a suitable phosphine ligand to facilitate the cross-coupling of the aminofuran with an aryl halide. The choice of base and ligand is crucial for achieving high yields.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), and NaOtBu (1.5 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.
Diazotization and Functional Group Interconversion: A Gateway to Diverse Scaffolds
The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for the introduction of a wide range of functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer-type reactions. A particularly relevant transformation in medicinal chemistry is the introduction of fluorine via a Balz-Schiemann reaction.[4]
Protocol 3: Synthesis of Methyl 3-fluorofuran-2-carboxylate via a Balz-Schiemann Reaction
Rationale: This two-step protocol first involves the formation of a diazonium tetrafluoroborate salt from the aminofuran.[4] Subsequent thermal decomposition of this salt leads to the introduction of a fluorine atom onto the furan ring.[4] Fluorine substitution is a common strategy to improve the metabolic stability and bioavailability of drug candidates.[4]
Materials:
-
This compound[4]
-
Tetrafluoroboric acid (HBF₄, 48 wt. % in H₂O)[4]
-
Sodium nitrite (NaNO₂)[4]
-
Diethyl ether[4]
Procedure:
Step 1: Diazotization
-
In a three-necked round-bottom flask, dissolve this compound (1.0 eq) in a solution of tetrafluoroboric acid (2.5 eq) at 0 °C.[4]
-
Prepare a solution of sodium nitrite (1.1 eq) in water.[4]
-
Slowly add the sodium nitrite solution to the stirred furan solution, maintaining the temperature between 0 and 5 °C.[4]
-
Stir the reaction mixture at 0 °C for an additional hour.[4]
-
Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration.[4]
-
Wash the solid with cold water and then with cold diethyl ether.[4]
-
Dry the solid under vacuum.[4]
Step 2: Thermal Decomposition (Balz-Schiemann Reaction)
-
Gently heat the dry diazonium tetrafluoroborate salt in a suitable flask until gas evolution ceases.[4]
-
The crude product can be purified by column chromatography on silica gel.[4]
| Starting Material | Reagents | Product | Expected Yield |
| This compound | 1. HBF₄, NaNO₂ 2. Heat | Methyl 3-fluorofuran-2-carboxylate | Moderate to Good |
Visualization of Synthetic Workflows
Caption: Synthetic pathways from this compound.
Conclusion and Future Outlook
This compound represents a versatile and valuable building block for pharmaceutical synthesis. Its readily available functional handles allow for the application of modern synthetic methodologies to generate a wide array of derivatives. While its direct incorporation into marketed pharmaceuticals is not yet prevalent, the protocols and strategies outlined in this guide demonstrate its significant potential for the construction of novel, biologically active compounds. The 3-aminofuran-2-carboxylate scaffold is well-positioned to contribute to the development of future therapeutics, and it is our hope that this guide will inspire and facilitate its exploration in drug discovery programs.
References
Methyl 3-aminofuran-2-carboxylate: A Keystone Building Block for Heterocyclic Synthesis
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the 3-Aminofuran Scaffold
In the landscape of medicinal chemistry and materials science, the furan ring system is a privileged scaffold. When functionalized with an amino group at the C-3 position and an ester at C-2, as in Methyl 3-aminofuran-2-carboxylate, it transforms into a highly versatile and powerful building block. The unique electronic arrangement of the enamine-like amino group conjugated with the ester provides two adjacent, nucleophilic and electrophilic centers. This "ortho-amino ester" configuration is a classic precursor for the annulation of a wide variety of heterocyclic rings, enabling rapid access to complex molecular architectures. This guide provides a detailed exploration of the synthesis and utility of this key intermediate, offering field-proven protocols and insights into its application for constructing medicinally relevant fused heterocyclic systems.
Part 1: Synthesis and Characterization of the Building Block
The strategic utility of any building block begins with its efficient and reliable synthesis. This compound can be prepared through several routes, with one of the most effective being a two-step or one-pot sequence involving a Mitsunobu reaction followed by a base-mediated cyclization.[1]
Synthetic Rationale and Mechanism
The synthesis hinges on the creation of a specific vinyl ether intermediate. An α-cyanoketone is reacted with methyl glyoxylate under Mitsunobu conditions. The Mitsunobu reaction is ideal for this purpose as it facilitates the O-alkylation of the enolizable α-cyanoketone with the alcohol (methyl glyoxylate) under mild, dehydrative conditions, driven by the formation of triphenylphosphine oxide.[2][3][4] The resulting vinyl ether possesses a nitrile group and an ester, perfectly positioned for an intramolecular Thorpe-Ziegler type cyclization.[5][6] A strong, non-nucleophilic base like sodium hydride deprotonates the carbon alpha to the nitrile, initiating a nucleophilic attack onto the ester carbonyl. This ring-closure forms an imine intermediate which tautomerizes to the more stable 3-aminofuran product.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 956034-04-1 | - |
| Molecular Formula | C₆H₇NO₃ | - |
| Molecular Weight | 141.12 g/mol | - |
| Appearance | Typically an off-white to beige solid | General |
| Related Salts | Hydrochloride (CAS: 1808102-24-0) | - |
Workflow for Synthesis
References
Application Note: Synthetic Protocols for the N-Acylation of Methyl 3-aminofuran-2-carboxylate
Introduction: The Strategic Importance of the N-Acylated 3-Aminofuran Scaffold
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[1][2] Methyl 3-aminofuran-2-carboxylate, in particular, serves as a versatile building block for the synthesis of novel molecular entities. The amino group at the 3-position is a prime handle for chemical modification, and its N-acylation is a fundamental transformation that allows for the introduction of a vast array of side chains. This modification is critical in drug discovery for tuning a compound's pharmacological properties, including potency, selectivity, solubility, and metabolic stability.
This guide provides detailed, field-proven protocols for the N-acylation of this compound. Beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering insights into why specific reagents and conditions are selected. Three primary, reliable methods are presented: acylation with highly reactive acyl chlorides, a milder approach using carboxylic anhydrides, and a highly versatile method employing modern peptide coupling reagents.
General Considerations for N-Acylation
The 3-amino group on the furan ring is a good nucleophile, readily participating in reactions with electrophilic acylating agents. However, the furan ring itself can be sensitive to strongly acidic or oxidative conditions. The choice of acylation protocol should therefore balance the reactivity of the acylating agent with the stability of the substrate and the tolerance of other functional groups that may be present on the acylating partner. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: N-Acylation using Acyl Chlorides
This is a classic and highly efficient method for forming amide bonds, suitable for a wide range of aliphatic and aromatic acyl chlorides. The high electrophilicity of the acyl chloride ensures a rapid reaction.
Causality and Experimental Rationale
-
Reagent: Acyl chlorides are among the most reactive carboxylic acid derivatives, making them ideal for acylating the moderately nucleophilic 3-aminofuran.[3] Their use often leads to high yields in short reaction times.
-
Base: Pyridine is used not only as an acid scavenger to neutralize the HCl byproduct but also as a nucleophilic catalyst. It reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt intermediate, which is then attacked by the amine. Triethylamine (TEA) can also be used but acts only as an acid scavenger.[4]
-
Temperature: The initial addition is performed at 0 °C to control the exothermic reaction between the highly reactive acyl chloride and the amine, minimizing the formation of side products.
Detailed Step-by-Step Protocol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or diethyl ether (approx. 0.1 M concentration). Add pyridine (1.2 equiv.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess pyridine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.
Protocol 2: N-Acylation using Carboxylic Anhydrides
This method is generally milder than using acyl chlorides and is an excellent alternative when the desired acyl chloride is unstable or difficult to handle. The only byproduct is a carboxylic acid, which can be easily removed.
Causality and Experimental Rationale
-
Reagent: Carboxylic anhydrides are less reactive than acyl chlorides, which can be advantageous for preventing side reactions. The reaction is typically clean, with the corresponding carboxylic acid as the sole stoichiometric byproduct.
-
Solvent and Base: The reaction can often be run in the presence of a base like pyridine, which, as in Protocol 1, acts as a nucleophilic catalyst. In some cases, for highly reactive amines, the reaction can proceed without a catalyst.
Detailed Step-by-Step Protocol
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv.).
-
Dissolution: Dissolve the amine in anhydrous DCM or tetrahydrofuran (THF). Add the carboxylic anhydride (1.2 equiv.) followed by pyridine (1.2 equiv.).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (to remove the carboxylic acid byproduct and excess anhydride), followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often of high purity, but if necessary, it can be purified by flash column chromatography or recrystallization.
Protocol 3: Amide Coupling with Carboxylic Acids via Coupling Reagents
This is the most versatile method, particularly for synthesizing complex amides where the acylating partner is a sensitive or multifunctional carboxylic acid. Coupling reagents activate the carboxylic acid in situ to facilitate amide bond formation under mild conditions.[5][6][7][8]
Causality and Experimental Rationale
-
Reagents: We will focus on HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent and DIPEA (N,N-Diisopropylethylamine) as the base.
-
HATU: An aminium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. It is known for fast reaction times and minimizing racemization, which is critical when using chiral carboxylic acids.[9][10]
-
DIPEA: A non-nucleophilic, sterically hindered base used to deprotonate the carboxylic acid and neutralize any acidic species generated during the reaction without competing as a nucleophile.[11]
-
-
Pre-activation: The carboxylic acid is often "pre-activated" by reacting it with the coupling reagent and base for a short period before the amine is added. This ensures the activated species is formed efficiently, leading to higher yields.
Detailed Step-by-Step Protocol
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv.), HATU (1.1 equiv.), and DIPEA (2.0 equiv.) in anhydrous dimethylformamide (DMF).
-
Pre-activation: Stir this mixture at room temperature for 15-20 minutes.
-
Amine Addition: Add a solution of this compound (1.0 equiv.) in DMF to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous lithium chloride (LiCl) solution (to help remove DMF), followed by saturated aqueous NaHCO₃, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Summary of Protocols
| Parameter | Protocol 1: Acyl Chloride | Protocol 2: Carboxylic Anhydride | Protocol 3: Coupling Reagent (HATU) |
| Acylating Agent | R-COCl | (R-CO)₂O | R-COOH |
| Key Reagents | Pyridine or TEA | Pyridine (optional) | HATU, DIPEA |
| Byproducts | HCl (neutralized) | R-COOH | HATU-derived urea, DIPEA·HX |
| Reactivity | Very High | Moderate | High (controlled) |
| Typical Temp. | 0 °C to RT | Room Temperature | Room Temperature |
| Typical Time | 2-4 hours | 4-12 hours | 2-6 hours |
| Advantages | High yield, fast, inexpensive | Milder, clean byproduct | Broad scope, mild, low racemization |
| Disadvantages | Harsh, moisture sensitive | Slower, may require heat | Expensive reagents, complex workup |
Visualization of Workflow and Mechanisms
General Experimental Workflow
Caption: General experimental workflow for N-acylation.
Mechanism 1: Acylation with Acyl Chloride (Pyridine Catalyzed)
Caption: Catalytic role of pyridine in acyl chloride acylation.
Mechanism 2: Acylation with HATU Coupling Reagent
Caption: Carboxylic acid activation pathway using HATU.
References
- 1. Diversity oriented synthesis for drug discovery using a furan epoxide - American Chemical Society [acs.digitellinc.com]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. hepatochem.com [hepatochem.com]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic and non-catalytic amidation of carboxylic acid substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. scielo.br [scielo.br]
Cyclization reactions involving Methyl 3-aminofuran-2-carboxylate
An Application Guide to Cyclization Reactions of Methyl 3-aminofuran-2-carboxylate for Heterocyclic Scaffolding
Introduction: The Versatility of the 3-Aminofuran Scaffold
This compound is a highly valuable and versatile building block in modern synthetic organic chemistry. Its unique electronic and structural features—an electron-rich furan ring coupled with a nucleophilic amino group and an electron-withdrawing ester—make it an ideal precursor for the construction of complex heterocyclic systems. The amino and ester functionalities serve as handles for a variety of cyclization strategies, enabling the annulation of additional rings to the furan core. This guide provides an in-depth exploration of key cyclization reactions involving this substrate, with a focus on creating fused heterocyclic systems like furopyridines, which are privileged scaffolds in medicinal chemistry, materials science, and drug discovery.[1][2]
As a Senior Application Scientist, this document moves beyond simple procedural lists. It aims to provide a causal understanding of the reaction mechanisms, the rationale behind procedural steps, and the practical insights needed to adapt these protocols for novel research applications.
Synthesis of Furo[3,2-b]pyridines via Friedländer Annulation
The Friedländer annulation is a classic and powerful acid- or base-catalyzed condensation reaction between an ortho-amino aromatic aldehyde or ketone and a compound containing a reactive methylene group (e.g., a 1,3-dicarbonyl). In our case, the enamine character of this compound allows it to react with 1,3-dicarbonyl compounds to construct a fused pyridine ring, yielding the valuable furo[3,2-b]pyridine core.
Mechanistic Principle
The reaction proceeds through an initial aldol-type condensation between the enamine-like aminofuran and one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by a dehydrative cyclization and subsequent aromatization to form the stable fused pyridine ring. The choice of catalyst (acid or base) is crucial; acid protonates the carbonyl, enhancing its electrophilicity, while a base deprotonates the methylene group of the dicarbonyl, forming a nucleophilic enolate.
View Reaction Mechanism Diagram
Caption: Generalized workflow for the Friedländer Annulation.
Application Protocol: Synthesis of Methyl 7-methyl-5-phenylfuro[3,2-b]pyridine-2-carboxylate
This protocol details the synthesis of a substituted furo[3,2-b]pyridine, a scaffold known to be a precursor for potent kinase inhibitors.[3]
Scientist's Note: The use of trifluoroacetic acid (TFA) as both a solvent and a catalyst provides a homogenous and strongly acidic medium that effectively promotes the cyclization while being volatile enough for easy removal during workup.[4]
Reagents and Equipment:
-
This compound
-
1-Phenylbutane-1,3-dione (Benzoylacetone)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 155 mg) and 1-phenylbutane-1,3-dione (1.1 mmol, 178 mg).
-
Acid Addition: Carefully add trifluoroacetic acid (5 mL) to the flask while stirring. The reactants should dissolve to form a clear solution.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 80 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate/Hexanes). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the TFA.
-
Neutralization: Dissolve the residue in ethyl acetate (20 mL) and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, neutralizing any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Expected Characterization Data: The final product structure is confirmed using NMR spectroscopy. The proton and carbon signals will shift significantly from the starting materials, consistent with the formation of the aromatic furopyridine system.[5]
| Compound | Yield | ¹H NMR (CDCl₃, δ ppm) Highlights | ¹³C NMR (CDCl₃, δ ppm) Highlights |
| Methyl 7-methyl-5-phenylfuro[3,2-b]pyridine-2-carboxylate | ~75% | 8.15 (s, 1H, H-3), 7.50-7.60 (m, 5H, Ar-H), 7.20 (s, 1H, H-6), 3.95 (s, 3H, OCH₃), 2.70 (s, 3H, CH₃) | 163.5 (C=O), 158.0, 150.2, 145.1, 138.0, 129.0, 128.5, 118.0, 112.5, 52.5 (OCH₃), 25.0 (CH₃) |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For constructing highly decorated heterocyclic systems, transition metal-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. This strategy can be applied to a halogenated furopyridine precursor, allowing for the introduction of diverse aryl or heteroaryl substituents, which is a key step in building libraries of compounds for drug discovery.[6]
Workflow Principle
The process involves two main stages:
-
Halogenation of the Precursor: The furo[3,2-b]pyridine core, synthesized via a method like the Friedländer annulation, is first halogenated (e.g., brominated) at a specific position.
-
Suzuki-Miyaura Coupling: The resulting halo-furopyridine is then coupled with a boronic acid or boronate ester in the presence of a palladium catalyst, a base, and a suitable ligand.
View Suzuki Coupling Workflow Diagram
Caption: A two-stage workflow for creating diverse furopyridines.
Application Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate
This protocol is adapted from a reported synthesis of thieno[3,2-b]pyridine analogues and demonstrates the power of the Suzuki coupling.[6] We will apply it to a hypothetical methyl 3-bromofuro[3,2-b]pyridine-2-carboxylate intermediate.
Scientist's Note: The choice of PdCl₂(dppf)·CH₂Cl₂ as the catalyst is strategic. The dppf ligand is bulky and electron-rich, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, leading to high yields. The use of a mixed solvent system (DME/H₂O) ensures that both the organic substrate and the inorganic base are sufficiently soluble.
Reagents and Equipment:
-
Methyl 3-bromofuro[3,2-b]pyridine-2-carboxylate (Intermediate)
-
4-Methoxyphenylboronic acid
-
PdCl₂(dppf)·CH₂Cl₂ (Palladium catalyst)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME) and Water
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon) supply
-
Magnetic stirrer with heating
Step-by-Step Procedure:
-
Inert Atmosphere: Set up a Schlenk flask and purge it with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: To the flask, add methyl 3-bromofuro[3,2-b]pyridine-2-carboxylate (0.5 mmol), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 4 mol%).
-
Solvent Addition: Add DME (6 mL) and water (2 mL) to the flask.
-
Reaction: Seal the flask and heat the mixture at 100 °C with vigorous stirring for 4 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography (e.g., 25% Ether/Petroleum Ether) to yield the desired product.
Data Table for Suzuki-Miyaura Coupling Products: This table illustrates the versatility of the reaction with various boronic acids to produce a range of derivatives.[6]
| Entry | Boronic Acid/Ester | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 3-phenylfuro[3,2-b]pyridine-2-carboxylate | 84% |
| 2 | 4-Methoxyphenylboronic acid | Methyl 3-(4-methoxyphenyl)furo[3,2-b]pyridine-2-carboxylate | 70% |
| 3 | 4-Chlorophenylboronic acid | Methyl 3-(4-chlorophenyl)furo[3,2-b]pyridine-2-carboxylate | 75% |
| 4 | Pyridin-4-ylboronic acid | Methyl 3-(pyridin-4-yl)furo[3,2-b]pyridine-2-carboxylate | 66% |
| 5 | Furan-3-ylboronic acid | Methyl 3-(furan-3-yl)furo[3,2-b]pyridine-2-carboxylate | 52% |
[3+2] Cycloaddition Strategies for Fused Heterocycles
Cycloaddition reactions offer an elegant and atom-economical approach to constructing five-membered rings. A [3+2] cycloaddition involves a three-atom component reacting with a two-atom component. While less common for this specific substrate, a hypothetical pathway can be envisioned where the aminofuran acts as part of a three-atom component, enabling the synthesis of other fused systems. Such reactions are often catalyzed by Lewis acids or transition metals.[7][8]
Conceptual Application: Synthesis of Furo[3,2-d]imidazoles
A plausible, though exploratory, strategy involves the reaction of this compound with an isothiocyanate. This would form a thiourea intermediate, which could then undergo a metal-catalyzed intramolecular cyclization, effectively acting as a [3+2] annulation to form a fused imidazole-2-thione ring.
Scientist's Note: This proposed pathway leverages the nucleophilicity of the amino group to form an intermediate that is primed for cyclization. A copper or silver catalyst could coordinate to the sulfur and the furan oxygen, promoting the ring-closing step. This demonstrates how established reactivity can be extrapolated to design novel synthetic routes.
View Proposed [3+2] Annulation Pathway
Caption: A conceptual workflow for a [3+2] annulation strategy.
This conceptual protocol serves as a blueprint for researchers aiming to expand the heterocyclic space accessible from this compound. The development of such novel cyclization reactions is a key driver of innovation in drug discovery and chemical biology.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. La(OTf)3-Catalyzed [3+2] Cycloaddition Reactions for the Synthesis of Benzo[ d]oxazoles/Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Methyl 3-Aminofuran-2-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Status of the Furan Ring in Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals stems from its unique electronic properties and its ability to serve as a bioisostere for other aromatic systems, such as the phenyl ring.[1] This substitution can modulate a molecule's steric and electronic profile, often leading to enhanced metabolic stability, improved receptor-ligand interactions, and favorable bioavailability.[1] The diverse therapeutic applications of furan-containing molecules are vast, spanning antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[2][3]
Within this important class of heterocycles, methyl 3-aminofuran-2-carboxylate emerges as a particularly valuable and versatile building block for medicinal chemists. Its structure is characterized by a furan core strategically functionalized with an amino group at the 3-position and a methyl ester at the 2-position. This arrangement of functional groups offers two reactive handles for facile chemical modification, allowing for the construction of diverse molecular libraries and the systematic exploration of structure-activity relationships (SAR). The electron-donating amino group and the electron-withdrawing carboxylate create a unique electronic environment within the furan ring, influencing its reactivity and interactions with biological targets.
This guide provides a comprehensive overview of the application of this compound in medicinal chemistry. We will delve into its synthesis, explore its derivatization into therapeutically relevant compounds, and provide detailed, field-proven protocols for its use in the laboratory.
Strategic Synthesis of the this compound Scaffold
The efficient synthesis of the this compound core is a critical first step in its utilization as a medicinal chemistry scaffold. While various methods for the synthesis of substituted furans exist, a particularly effective approach for constructing 3-aminofuran-2-carboxylates involves a base-mediated cyclization of a vinyl ether intermediate. This method, adapted from a procedure for the corresponding ethyl ester, offers a reliable route to the target molecule.[4]
The underlying principle of this synthesis is the formation of a key carbon-carbon bond to construct the furan ring. The reaction begins with the formation of a vinyl ether from an α-cyanoketone and methyl glyoxylate. This intermediate possesses the necessary atoms and functionalities in a linear arrangement, primed for cyclization. The subsequent treatment with a strong base, such as sodium hydride, initiates an intramolecular condensation, leading to the formation of the 3-aminofuran-2-carboxylate ring system.
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of this compound
This protocol describes a two-step, one-pot procedure for the synthesis of the title compound, adapted from the synthesis of the corresponding ethyl ester.[4]
Materials:
-
α-Cyanoketone (1.0 equiv)
-
Methyl glyoxylate (1.2 equiv)
-
Triphenylphosphine (1.2 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vinyl Ether Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and cool to 0 °C in an ice bath.
-
Add triphenylphosphine (1.2 equiv) and DIAD (1.2 equiv) sequentially and stir for 15 minutes.
-
Add a solution of the α-cyanoketone (1.0 equiv) and methyl glyoxylate (1.2 equiv) in anhydrous THF dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
In a separate flame-dried flask under an inert atmosphere, prepare a slurry of sodium hydride (1.2 equiv) in anhydrous THF.
-
Carefully transfer the crude vinyl ether solution from the previous step to the sodium hydride slurry via cannula.
-
Stir the reaction mixture at room temperature for 3-5 hours, monitoring for the consumption of the vinyl ether intermediate by TLC.
-
-
Workup and Purification:
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove the THF under reduced pressure.
-
Partition the residue between EtOAc and water. Separate the layers and extract the aqueous layer with EtOAc (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the pure this compound.
-
Self-Validation: The progress of both the vinyl ether formation and the cyclization can be monitored by TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Derivatization and Application in Medicinal Chemistry
The true utility of this compound lies in its capacity to be readily derivatized into a wide array of compounds with potential therapeutic applications. The amino group at the C-3 position is a key nucleophile, readily undergoing reactions such as acylation, alkylation, and condensation to form a variety of amides, sulfonamides, and heterocyclic systems.
Amide Bond Formation: A Gateway to Bioactive Molecules
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry, and the amino group of this compound is an excellent substrate for this transformation.[5] The resulting N-acylated derivatives are prevalent in a multitude of drug classes. The synthesis of these amides is typically achieved through the use of a coupling reagent that activates a carboxylic acid, facilitating its reaction with the amine.[5]
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to improve efficiency and suppress side reactions.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling and Disposal of Methyl 3-aminofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document is intended as a guide for the safe handling and disposal of Methyl 3-aminofuran-2-carboxylate in a laboratory setting. While a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound (CAS 956034-04-1) was not located during the preparation of this guide, the information herein is synthesized from data on closely related structural analogs, general knowledge of furan and aminofuran chemistry, and established laboratory safety protocols.[1] It is imperative that users of this compound conduct their own risk assessment and consult the specific SDS provided by their supplier before commencing any work.
Introduction: Understanding the Hazard Profile
Based on the analysis of a close structural analog, Ethyl 3-aminofuran-2-carboxylate hydrochloride, the primary hazards associated with this compound are anticipated to be:
-
Skin Irritation: Causes skin irritation upon contact.[5]
-
Serious Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[5]
Additionally, like many furan derivatives, it may be sensitive to light and air.[4]
Prerequisite Safety Measures and Engineering Controls
A proactive approach to safety is paramount when working with research chemicals of unknown or incompletely characterized toxicity.
Engineering Controls: The First Line of Defense
All operations involving this compound, from weighing to reaction quenching, must be conducted within a certified chemical fume hood.[4] The sash should be kept at the lowest practical height to maximize containment. Ensure that a certified safety shower and eyewash station are readily accessible and unobstructed.[6]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Appropriate PPE is mandatory to prevent skin and eye contact, and inhalation.[7]
| Protection Type | Specific Requirement | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield must be worn.[6] | EN 166 (EU) or ANSI Z87.1 (US) approved. |
| Skin Protection | A flame-resistant lab coat, fully buttoned, with sleeves of sufficient length to prevent skin exposure. Full-length pants and closed-toe shoes are required.[4] | N/A |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) are essential.[8] Consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves should be inspected before each use and changed frequently, especially if contamination is suspected.[9] | EU Directive 89/686/EEC and EN 374 standard compliant. |
| Respiratory Protection | In the event of a spill or if there is a risk of aerosol generation and inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] All users must be fit-tested and trained in the proper use of respirators.[10] | NIOSH (US) or CEN (EU) approved. |
Chemical Properties and Incompatibilities
While a comprehensive reactivity profile for this compound is not available, the following information can be inferred from its structure and data from related compounds.
| Property | Value/Information |
| Chemical Name | This compound |
| CAS Number | 956034-04-1 |
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.12 g/mol [1] |
| Appearance | Likely a solid at room temperature. |
| Incompatibilities | Strong oxidizing agents.[5] Strong acids and bases may hydrolyze the ester or react with the amine. |
| Hazardous Decomposition Products | Thermal decomposition may produce carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[5] |
Experimental Protocols: Safe Handling from Bench to Waste
Workflow for Safe Handling
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
When weighing the solid, perform the task within the fume hood to prevent the inhalation of any fine particulates.
-
If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.
-
Keep the container of this compound tightly sealed when not in use.[11]
-
-
In Case of a Spill:
-
Evacuate the immediate area and inform your supervisor.
-
For a small spill, if you are trained and have the appropriate spill kit, you may clean it up. Use an absorbent material to contain the spill.
-
For a large spill, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Protocols: Ensuring Environmental and Regulatory Compliance
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with local, state, and federal regulations.
Waste Stream Management Decision Tree
Caption: Decision tree for the disposal of waste containing this compound.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Liquid Waste: Unreacted this compound and solutions containing it should be collected in a dedicated, labeled, and sealed waste container for halogenated or nitrogen-containing organic waste, as per your institution's guidelines.[12]
-
Solid Waste: Contaminated solid materials such as filter paper, silica gel, and disposable labware should be collected in a separate, clearly labeled container for solid chemical waste.[13]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be double-bagged in designated hazardous waste bags.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all other components of the waste mixture.
-
-
Storage of Waste:
-
Waste containers should be stored in a designated satellite accumulation area, preferably in secondary containment, away from incompatible materials.[12]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of all waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[14]
-
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][15] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[11][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][11] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water. Seek immediate medical attention.[15] |
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the protocols outlined in this guide, researchers can minimize their risk of exposure and ensure the safe and environmentally responsible use and disposal of this compound. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
- 1. 956034-04-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. myuchem.com [myuchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wcu.edu [wcu.edu]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. pppmag.com [pppmag.com]
- 10. nj.gov [nj.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. ethz.ch [ethz.ch]
- 13. Biological Waste - Environmental Health and Safety - Purdue University [purdue.edu]
- 14. louisville.edu [louisville.edu]
- 15. fishersci.com [fishersci.com]
Laboratory-scale purification of Methyl 3-aminofuran-2-carboxylate
Application Note & Protocol
Topic: Laboratory-Scale Purification of Methyl 3-aminofuran-2-carboxylate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, serving as a precursor for a wide range of pharmaceutical agents and specialty chemicals.[1][2] The presence of impurities from its synthesis—including unreacted starting materials, regioisomers, or polymerization byproducts—can significantly impede subsequent reactions and compromise the integrity of biological data. Therefore, achieving high purity is not merely a procedural step but a prerequisite for reliable downstream applications. This guide provides a comprehensive, experience-driven approach to the laboratory-scale purification of this compound, focusing on flash column chromatography and recrystallization. We delve into the causal logic behind procedural choices, addressing the inherent instability of the furan scaffold and providing robust, self-validating protocols to ensure the consistent attainment of high-purity material.
Foundational Principles: Understanding the Molecule
Before commencing any purification protocol, it is crucial to understand the chemical nature of this compound. The furan ring is an electron-rich aromatic system, which makes it susceptible to degradation under certain conditions.
-
Acid Sensitivity: The lone pair of electrons on the furan's oxygen atom can be protonated by strong acids, potentially leading to ring-opening, polymerization, or other decomposition pathways.[3] Standard silica gel, being inherently acidic, poses a significant risk during chromatographic purification.[3]
-
Thermal and Light Instability: Like many furan derivatives, the target compound can be sensitive to excessive heat and UV light, which can promote polymerization and discoloration.[3]
-
Potential Impurities: Crude reaction mixtures may contain unreacted starting materials, solvents, and side-products such as polymers or regioisomers.[4] A preliminary analysis by Thin-Layer Chromatography (TLC) or ¹H NMR is essential to gauge the impurity profile and inform the purification strategy.
Safety & Handling First
Prior to handling, a thorough review of the Safety Data Sheet (SDS) is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[5]
-
Ventilation: Handle the compound and all solvents within a certified chemical fume hood to avoid inhalation of vapors or dust.[5]
-
Hazard Profile: this compound hydrochloride is listed with hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and be harmful if inhaled.[6] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Storage: The purified compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) to maintain its stability and prevent degradation.[6]
Protocol I: High-Resolution Purification via Flash Column Chromatography
Flash column chromatography is the most versatile method for purifying this compound, capable of separating compounds with differing polarities.[3][4] The primary challenge is mitigating the acid-catalyzed degradation on the silica gel stationary phase.
The Causality of Stationary Phase Choice
Standard silica gel is acidic and can cause significant loss of the desired product.[3] To create a self-validating system that preserves the furan ring, the acidic sites on the silica must be neutralized.
Expert Recommendation: Pre-treat the silica gel with a solution containing a non-nucleophilic base, such as triethylamine (Et₃N). A 0.5-1% solution of Et₃N in the column chromatography eluent is typically sufficient to neutralize the active sites without interfering with the separation.[3] Alternatively, less acidic stationary phases like neutral alumina can be used, though this will require re-optimization of the solvent system.[3]
Step-by-Step Chromatography Protocol
-
Eluent System Selection: Using TLC, determine an appropriate solvent system. A common starting point for aminofuran esters is a mixture of hexanes and ethyl acetate.[7] The ideal system should provide a retention factor (Rƒ) of ~0.25-0.35 for the target compound.
-
Column Preparation:
-
Prepare the chosen eluent (e.g., 20% Ethyl Acetate in Hexanes) and add 0.5% v/v triethylamine.
-
Prepare a slurry of silica gel in the neutralized eluent.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by flushing with 2-3 column volumes of the neutralized eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
For Dry Loading (Recommended): Add a small amount of silica gel to the dissolved sample. Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder onto the top of the packed column.
-
For Wet Loading: Carefully apply the concentrated sample solution directly to the top of the column bed with a pipette.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system, applying positive pressure.
-
Collect fractions in an array of test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator. Crucially, use a low bath temperature (<40°C) to prevent thermal degradation. [3]
-
Place the resulting purified compound under high vacuum to remove residual solvent.
-
Workflow for Flash Column Chromatography
Caption: Workflow for the purification of this compound by chromatography.
Protocol II: High-Purity Polishing via Recrystallization
If the crude product is a solid and contains impurities with different solubility profiles, recrystallization is an excellent and economical method for achieving very high purity.[3][8] The principle relies on dissolving the solute in a hot solvent and allowing it to crystallize upon slow cooling, leaving impurities behind in the solution.[9]
The Causality of Solvent Selection
The choice of solvent is the most critical step.[10] An ideal solvent should:
-
Dissolve the compound poorly at room temperature but very well at its boiling point.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the crystals.
For a molecule with ester and amine functionalities, moderately polar solvents are good candidates. A solvent pair, such as ethyl acetate/hexanes or ethanol/water, can also be effective.[8][10]
Step-by-Step Recrystallization Protocol
-
Solvent Screening: In small test tubes, test various solvents to find a suitable one. Add a small amount of crude material and a few drops of solvent. Observe solubility at room temperature and upon heating.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating and stirring on a hot plate until the solid just dissolves. Use the absolute minimum amount of hot solvent required. [9]
-
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration through fluted filter paper to remove the carbon.
-
Crystallization:
-
Remove the flask from the heat and cover it.
-
Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[9]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass for final drying in a vacuum oven or desiccator.
-
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Data & Troubleshooting
Successful purification requires careful observation and troubleshooting. The following tables summarize key data and common challenges.
Table 1: Purification Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery (Chromatography) | Compound degradation on acidic silica. | Neutralize silica with 0.5-1% Et₃N in the eluent; use neutral alumina.[3] |
| Compound is too polar/non-polar for eluent. | Adjust eluent polarity based on TLC analysis. | |
| "Oiling Out" (Recrystallization) | Solution is supersaturated; cooling is too rapid. | Re-heat the solution, add slightly more solvent, and allow for slower cooling. |
| Melting point of the compound is below the solvent's boiling point. | Choose a lower-boiling point solvent or use a solvent pair. | |
| Poor Separation (Chromatography) | Rƒ values of product and impurity are too close. | Try a different solvent system or a less polar/more polar stationary phase (e.g., alumina). |
| Column was overloaded with crude material. | Use a larger column or reduce the amount of sample loaded. | |
| No Crystals Form (Recrystallization) | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and attempt cooling again. |
| Scratch the inside of the flask with a glass rod to induce nucleation. |
Table 2: Analytical Characterization of Purified Product
| Property | Expected Result |
| Appearance | White to beige solid/crystals.[11] |
| Chemical Formula | C₆H₇NO₃[12] |
| Molecular Weight | 141.13 g/mol |
| Purity (Post-Purification) | >98% (as determined by HPLC or qNMR) |
| ¹H NMR (CDCl₃, 400 MHz) | Characteristic peaks for the furan ring protons, the amino group, and the methyl ester. |
| ¹³C NMR (CDCl₃, 101 MHz) | Characteristic peaks for the furan ring carbons, the ester carbonyl, and the methyl group. |
Note: Specific NMR shifts should be compared against a known standard or literature values for confirmation of structure and purity.[7][11]
Conclusion
The successful purification of this compound is readily achievable through either flash column chromatography or recrystallization, provided that key chemical principles are respected. The primary consideration is the inherent acid sensitivity of the furan ring, which necessitates the neutralization of silica gel in chromatographic separations. Furthermore, minimizing exposure to heat and light throughout the process is critical for preventing degradation. By following these experience-driven protocols, researchers can consistently obtain high-purity material, ensuring the validity and success of subsequent synthetic transformations and biological evaluations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. FCKeditor - Resources Browser [ohiotech.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. US20230339876A1 - Process for preparing aminofuranes - Google Patents [patents.google.com]
- 12. americanelements.com [americanelements.com]
Application Notes and Protocols: The Electrophilic Reactivity of Methyl 3-Aminofuran-2-carboxylate
Introduction: Unveiling the Synthetic Potential of a Versatile Furan Building Block
Methyl 3-aminofuran-2-carboxylate is a richly functionalized heterocyclic compound that holds significant promise for the synthesis of complex molecular architectures. As a structural motif, the 3-aminofuran core is present in various biologically active compounds. The strategic placement of a nucleophilic amino group and an electron-withdrawing methyl carboxylate on the furan ring creates a unique electronic and steric environment, enabling a diverse range of chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound with common classes of electrophiles, offering detailed protocols and mechanistic insights for researchers in synthetic chemistry, drug discovery, and materials science.
The inherent nucleophilicity of the 3-amino group, coupled with the potential for the furan ring to participate in electrophilic substitution, makes this molecule a versatile synthon. The adjacent ester group not only influences the regioselectivity of these reactions but also serves as a handle for further derivatization. This document will systematically cover key reaction classes, including N-acylation, reactions with isocyanates to form ureas, and powerful cyclocondensation strategies to construct fused heterocyclic systems such as furo[3,2-b]pyridines.
Acylation Reactions: Selective Formation of Amides
The primary amino group in this compound is the most nucleophilic site, making it highly susceptible to acylation. This reaction is a fundamental transformation for introducing a wide variety of functional groups and for the synthesis of more complex amide derivatives. The acylation is expected to proceed selectively at the nitrogen atom (N-acylation) rather than on the furan ring (C-acylation), especially under basic conditions, which is a common observation for analogous systems like methyl 3-aminocrotonate.[1]
The general mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). A base, typically pyridine or triethylamine, is used to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction.
Protocol 1.1: N-Acetylation with Acetic Anhydride
This protocol describes the straightforward acetylation of the amino group using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-acetylated product.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain methyl 3-(acetylamino)furan-2-carboxylate.
Protocol 1.2: N-Benzoylation with Benzoyl Chloride
This protocol details the introduction of a benzoyl group, a common modification in medicinal chemistry.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a flask under an inert atmosphere.
-
Add triethylamine (1.5 eq.) and cool the mixture to 0 °C.
-
Add benzoyl chloride (1.1 eq.) dropwise.
-
Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield methyl 3-(benzamido)furan-2-carboxylate.
Reaction with Isocyanates: Synthesis of Furan-Urea Derivatives
The reaction of primary amines with isocyanates is a highly efficient and reliable method for the synthesis of ureas.[2][3][4] This transformation is of great interest in drug discovery, as the urea moiety is a key pharmacophore in many approved drugs, acting as a rigid hydrogen bond donor and acceptor. The reaction proceeds via the nucleophilic addition of the amino group to the electrophilic carbon of the isocyanate.
Protocol 2.1: Synthesis of a Phenyl-Urea Derivative
This protocol outlines the synthesis of a urea derivative by reacting this compound with phenyl isocyanate.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Hexanes
-
Standard laboratory glassware
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add phenyl isocyanate (1.05 eq.) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the solution.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold THF or hexanes, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with hexanes or an ether/hexanes mixture to induce precipitation.
-
Collect the solid product by filtration and dry to yield methyl 3-(3-phenylureido)furan-2-carboxylate.
Cyclocondensation Reactions: Building Fused Heterocyclic Scaffolds
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. Of particular interest is the construction of the furo[3,2-b]pyridine ring system, a scaffold found in various biologically active molecules. This can be achieved through a cyclocondensation reaction that is analogous to the well-established Gould-Jacobs reaction for quinoline synthesis.[5][6][7]
In this approach, the 3-aminofuran derivative reacts with a 1,3-dielectrophile, such as a β-ketoester or a derivative of malonic acid. The reaction typically proceeds in two stages: an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization with the elimination of water or an alcohol.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea derivative synthesis by amidation [organic-chemistry.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. ablelab.eu [ablelab.eu]
Application Notes & Protocols: Synthesis of Janus Kinase (JAK) Inhibitors
For: Researchers, scientists, and drug development professionals in medicinal chemistry, process development, and pharmacology.
Introduction: The Critical Role of JAKs and the Rationale for Synthetic Inhibition
Janus kinases (JAKs) are a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for mediating the signaling of numerous cytokines and growth factors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is a cornerstone of cellular communication, governing processes vital to hematopoiesis and immune cell function.[2][3] Dysregulation of this pathway is a key factor in the pathophysiology of a wide range of autoimmune diseases, myeloproliferative neoplasms, and inflammatory conditions.[3][4] Consequently, the development of small molecule inhibitors that target the ATP-binding site of JAKs has emerged as a major therapeutic strategy.[5][6]
This guide provides a detailed overview of the synthetic strategies and methodologies employed to construct these complex therapeutic agents. We will delve into the chemical logic behind the synthesis of common structural scaffolds, provide detailed protocols for a representative first-in-class inhibitor, Tofacitinib, and discuss key chemical transformations that are foundational to this class of molecules.
The JAK-STAT Signaling Pathway: The Point of Intervention
The JAK-STAT pathway offers a direct route from extracellular signals to gene transcription in the nucleus.[1][7] The process, outlined below, is the target of synthetic inhibitors.
-
Ligand Binding & Dimerization: A cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization.[7]
-
JAK Activation: This brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[2][7][8]
-
STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7][8] Once docked, STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization & Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the cell nucleus.[3][8]
-
Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of target genes involved in inflammation, immunity, and cell proliferation.[7][8]
JAK inhibitors function as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling cascade.
Visualization 1: The JAK-STAT Signaling Pathway and Point of Inhibition
References
- 1. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Use as an intermediate for agrochemical synthesis
Application Note & Protocol
Topic: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid: A Key Intermediate in the Synthesis of Advanced Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Central Role of Pyrazole Intermediates in Modern Agrochemicals
In the pursuit of effective and sustainable crop protection solutions, the design of novel agrochemicals is of paramount importance.[1] The chemical intermediates used in the synthesis of these agents are the foundational building blocks that dictate the efficacy, selectivity, and safety of the final product.[2] Among the various heterocyclic scaffolds utilized in agrochemical design, the pyrazole ring holds a privileged position due to its structural versatility and wide range of biological activities.[3][4][5] Pyrazole derivatives are integral components of many modern herbicides and insecticides.[3][6] Notably, the pyrazole carboxamide structure is a cornerstone of a major class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs).[7]
SDHIs act by inhibiting the mitochondrial complex II, a crucial enzyme in the respiratory chain of pathogenic fungi, thereby disrupting their energy production.[1][8][9] The efficacy of these fungicides is significantly influenced by the substituents on the pyrazole ring.[3] This application note focuses on a critical intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid , which serves as the backbone for several highly potent, broad-spectrum SDHI fungicides.[1] We will provide a detailed synthetic protocol for this intermediate, elucidating the chemical principles that underpin the methodology.
The Significance of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
The intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9) is a cornerstone in the synthesis of several next-generation SDHI fungicides.[1] Its molecular architecture is meticulously designed for optimal biological activity. The difluoromethyl group at the 3-position of the pyrazole ring is particularly important, as fluorine-containing groups are known to enhance the biological activity of agrochemicals.[3] The carboxylic acid functionality at the 4-position provides a reactive handle for the crucial amide bond formation, which links the pyrazole "head" of the fungicide to a substituted aniline "tail," a common structural motif in SDHIs.[7][9]
The high purity of this intermediate, often required to be ≥99%, is critical to ensure the final active ingredient meets stringent performance and safety standards.[1] The ability to reliably synthesize this key building block is therefore a critical step in the production of a wide array of fungicides that are indispensable for controlling crop diseases worldwide.[1]
Synthetic Workflow Visualization
The following diagram illustrates the multi-step synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, starting from ethyl 4,4-difluoroacetoacetate.
Caption: Synthetic pathway for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Detailed Synthetic Protocol
This protocol outlines the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. The causality behind each step is explained to provide a comprehensive understanding of the process.
Step 1: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
This initial step involves a condensation reaction between a β-ketoester and a hydrazine to form the pyrazole ring. This is a classic and reliable method for constructing this heterocyclic system.
-
Reagents and Materials:
-
Ethyl 4,4-difluoroacetoacetate
-
Methylhydrazine
-
Ethanol (anhydrous)
-
Acetic acid (glacial)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a round-bottom flask charged with anhydrous ethanol, add ethyl 4,4-difluoroacetoacetate (1.0 eq).
-
Begin stirring the solution at room temperature.
-
Slowly add methylhydrazine (1.1 eq) dropwise to the solution. The addition is done slowly to control the initial exothermic reaction.
-
Add a catalytic amount of glacial acetic acid. The acid catalyzes the imine formation and subsequent cyclization.
-
Attach the reflux condenser and heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. Heating drives the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil (ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate) can be purified by vacuum distillation or used directly in the next step if purity is deemed sufficient by NMR analysis.
-
Step 2: Saponification to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
The second step is a standard ester hydrolysis (saponification) to convert the ethyl ester to the desired carboxylic acid.
-
Reagents and Materials:
-
Crude ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl) solution (e.g., 10% aqueous)
-
Beaker, magnetic stirrer
-
pH paper or pH meter
-
-
Procedure:
-
Dissolve the crude ester from Step 1 in methanol or ethanol in a beaker.
-
Slowly add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the ester solution while stirring.
-
Continue to stir the mixture at room temperature for 2-4 hours, or gently heat to 40-50°C to accelerate the hydrolysis. The ester is base-labile, and this process cleaves the ethyl group, forming the sodium salt of the carboxylic acid.
-
Monitor the disappearance of the starting ester by TLC.
-
Once the saponification is complete, cool the mixture in an ice bath.
-
Slowly acidify the reaction mixture by adding aqueous hydrochloric acid dropwise while stirring vigorously. This protonates the carboxylate salt.
-
Continue adding acid until the pH of the solution is approximately 2.[10] The desired carboxylic acid is insoluble in acidic aqueous media and will precipitate out as a solid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a white to off-white solid.
-
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes the key parameters for the synthesis, providing a benchmark for researchers.
| Parameter | Step 1: Ring Formation | Step 2: Saponification & Acidification |
| Key Reagents | Ethyl 4,4-difluoroacetoacetate, Methylhydrazine | Sodium Hydroxide, Hydrochloric Acid |
| Solvent | Ethanol | Methanol/Water |
| Temperature | Reflux (~78°C) | Room Temperature to 50°C, then 0-5°C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | >90% (crude) | 85-95% (from ester) |
| Product Form | Oil (Ester) | Crystalline Solid (Carboxylic Acid) |
| Purity (Post-recrystallization) | N/A | ≥99% |
Conclusion
The synthesis of high-purity intermediates is a critical enabler for the development of advanced agrochemicals. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid represents a vital building block for a significant class of modern SDHI fungicides. The two-step protocol provided herein, involving a robust pyrazole ring formation followed by a standard saponification, offers a reliable and efficient pathway for researchers and scientists to access this key intermediate. Understanding the rationale behind each experimental step is crucial for successful synthesis, optimization, and scale-up, ultimately contributing to the innovation pipeline for next-generation crop protection agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Innovations in Agrochemical and Pharma Intermediates - Reachem [reachemchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. royal-chem.com [royal-chem.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-aminofuran-2-carboxylate
Introduction
Welcome to the technical support guide for the synthesis of Methyl 3-aminofuran-2-carboxylate (CAS 956034-04-1). This molecule is a vital heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for various active pharmaceutical ingredients (APIs).[1] Its furan core, substituted with both an amino and a methyl ester group, provides versatile handles for constructing more complex molecular architectures.[1][2]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Overview of Synthetic Strategies
Several synthetic routes to 3-aminofuran-2-carboxylates have been reported. A highly effective and frequently cited method involves the base-promoted cyclization of a vinyl ether intermediate, which is formed from the reaction of an α-cyanoketone and an ester of glycolic acid.[3][4] This approach, often involving an initial Mitsunobu reaction, has proven efficient for a range of 5-substituted aminofurans.[3] Alternative strategies include variations of the Thorpe-Ziegler cyclization and intramolecular condensation reactions like the Dieckmann condensation.[4][5][6] Understanding the nuances of these pathways is critical for troubleshooting.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles.
Category 1: Low or No Product Yield
Question 1: My reaction has failed to produce the desired product, or the yield is consistently below 20%. What are the most probable causes?
Answer: Low or nonexistent yield is the most common issue and typically points to problems with reagents, reaction conditions, or the choice of base. Let's break down the critical factors:
-
Reagent Quality & Handling:
-
Anhydrous Conditions: The base used for cyclization, typically sodium hydride (NaH), is extremely sensitive to moisture.[3] Any trace amounts of water in your solvent or on your glassware will quench the NaH, preventing the deprotonation necessary for the cyclization to occur. Similarly, moisture can lead to the hydrolysis of your starting materials or the final ester product.[7]
-
Solvent Purity: Use high-purity, anhydrous solvents. Solvents should be dried over appropriate drying agents or purchased in sealed bottles and handled under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Starting Material Stability: Ensure your α-cyanoketone and methyl glycolate are pure. Impurities can lead to significant side reactions.
-
-
Base Selection and Stoichiometry:
-
Insufficient Basicity: The key cyclization step requires the deprotonation of the α-carbon to the nitrile to form a carbanion, which then attacks the ester carbonyl. Weak bases like triethylamine (Et₃N) are generally ineffective for this transformation.[3] Strong, non-nucleophilic bases are required.
-
Optimal Base: Sodium hydride (NaH) is the most successfully reported base for this cyclization.[3] Other strong bases like sodium ethoxide or potassium tert-butoxide could also be considered, but NaH often gives the best results.[5]
-
Stoichiometry: Using an insufficient amount of base will result in an incomplete reaction. However, a large excess can sometimes promote side reactions. A molar ratio of 2.5 to 3.0 equivalents of NaH relative to the limiting reagent is a good starting point for optimization.[3]
-
-
Temperature Control:
-
Exothermic Reactions: The addition of NaH to the solvent and the subsequent cyclization can be exothermic. Running the reaction at excessively high temperatures can promote polymerization of the furan ring or other degradation pathways.[7]
-
Recommended Profile: The initial formation of the intermediate vinyl ether (if using a one-pot Mitsunobu/cyclization procedure) is often done at 0 °C and allowed to warm to room temperature. The subsequent addition of NaH and cyclization is typically performed at room temperature.[3] If yield is still low, consider cooling the reaction during the base addition.
-
Category 2: Impure Product & Purification Challenges
Question 2: My TLC analysis shows multiple spots, and I'm struggling to isolate the pure product. What are these byproducts and how can I minimize them?
Answer: The appearance of multiple spots on a TLC plate is indicative of side reactions or an incomplete reaction. The most common impurities are:
-
Unreacted Starting Materials: This is the simplest issue to identify, usually by running co-spots with your starting materials. It points to the problems discussed in the "Low Yield" section (e.g., inactive base, insufficient reaction time). Monitor your reaction by TLC to determine the optimal reaction time.[7]
-
Hydrolysis Product: If moisture is present, the methyl ester of the final product can be hydrolyzed to the corresponding carboxylic acid. This byproduct will have a much lower Rf value on silica gel.
-
Polymerization Products: Furan rings are notoriously susceptible to polymerization, especially in the presence of acid or at high temperatures.[7] This often appears as a dark, insoluble baseline material in your reaction flask and on your TLC plate.
-
Mitigation: Ensure your quench step is performed carefully and avoid overly acidic workup conditions. Maintain proper temperature control throughout the reaction.
-
-
Side-Products from the Mitsunobu Step (if applicable): The Mitsunobu reaction can produce triphenylphosphine oxide and the reduced dialkyl azodicarboxylate as byproducts. While these are typically removed during workup and chromatography, their presence can complicate purification.
Question 3: What is the most effective method for purifying this compound?
Answer: Flash column chromatography on silica gel is the most widely reported and effective method for purifying this compound.[3]
-
Recommended Eluent System: A gradient of ethyl acetate in hexanes (or heptane) is typically used. A common starting point is 10% ethyl acetate in hexanes, gradually increasing the polarity.[3] The product is a relatively polar compound, but the isomers and byproducts can have similar polarities, requiring careful chromatography.
-
TLC Visualization: The product can be visualized under UV light (254 nm). Staining with potassium permanganate can also be effective.
-
Alternative for Difficult Separations: If isomers are co-eluting, consider using a different stationary phase (e.g., alumina) or employing preparative HPLC for higher purity.[7]
Frequently Asked Questions (FAQs)
Q1: Is a one-pot or a two-step procedure better for the synthesis? A one-pot procedure, where the Mitsunobu reaction to form the vinyl ether is followed directly by the addition of base for cyclization in the same flask, has been reported to give comparable yields to a two-step process where the intermediate is isolated.[3] The one-pot method is more efficient in terms of time and resources. However, if you are struggling with low yields, performing the reaction in two steps and isolating and purifying the vinyl ether intermediate can make troubleshooting easier.
Q2: What are the primary safety concerns when performing this synthesis? The primary safety hazard is the use of sodium hydride (NaH).
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable and can ignite. Always handle NaH in an inert atmosphere (glovebox or under argon/nitrogen) and use anhydrous solvents. Quench any residual NaH very carefully and slowly, typically with isopropanol or ethanol, before adding water.
-
Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Always use freshly opened bottles or test for peroxides before use.
Q3: How do I confirm the structure of my final product? A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. The proton NMR should show characteristic peaks for the furan ring protons, the amino group (often a broad singlet), and the methyl ester.[3]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[3]
-
Thin Layer Chromatography (TLC): Comparing the Rf value to a known standard or literature values can provide evidence of product formation.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of 5-substituted ethyl 3-aminofuran-2-carboxylates, which are structurally analogous to the methyl ester and follow the same synthetic principles.
| 5-Substituent | Base | Solvent | Procedure | Yield (%) | Reference |
| tert-Butyl | NaH | THF | One-Pot | 83% | [3] |
| Phenyl | NaH | THF | One-Pot | 85% | [3] |
| Methyl | NaH | THF | One-Pot | 75% | [3] |
| H | NaH | DME | Two-Step | Low | [3] |
Note: Yields are highly dependent on substrate and precise reaction conditions.
Experimental Protocols & Visualizations
Protocol: One-Pot Synthesis of Ethyl 3-amino-5-tert-butylfuran-2-carboxylate
This protocol is adapted from a literature procedure for a closely related analog and serves as an excellent starting point for the synthesis of this compound by substituting ethyl glycolate with methyl glycolate.[3]
Materials:
-
4,4-dimethyl-3-oxopentanenitrile (α-cyanoketone)
-
Ethyl glycolate (or Methyl glycolate)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc), Hexanes, Saturated NH₄Cl, Saturated NaCl (brine), Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, add anhydrous THF (approx. 5 mL per mmol of cyanoketone).
-
Mitsunobu Reaction: Cool the THF to 0 °C in an ice bath. Add triphenylphosphine (1.4 eq), followed by the α-cyanoketone (1.0 eq), and ethyl glycolate (1.4 eq). Slowly add DEAD or DIAD (1.4 eq) dropwise to the stirred solution.
-
Intermediate Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours. The reaction progress can be monitored by TLC.
-
Cyclization: Carefully add sodium hydride (2.8 eq) portion-wise to the reaction mixture at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction Completion: Stir the reaction for 5 hours at room temperature after the NaH addition is complete. Monitor the formation of the product by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water (approx. 0.25 mL per mmol of cyanoketone). Reduce the volume of the solvent under reduced pressure.
-
Extraction: Add EtOAc and wash with water. Separate the layers and back-extract the aqueous layer with EtOAc.
-
Drying and Concentration: Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visual Workflow of the Synthesis
The following diagram illustrates the key stages of the one-pot synthesis.
Caption: One-pot synthesis workflow.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues with the synthesis.
Caption: Decision tree for low-yield troubleshooting.
References
Navigating the Synthesis of 3-Aminofuran-2-carboxylate Esters: A Technical Support Guide
Welcome to the Technical Support Center for the synthesis of 3-aminofuran-2-carboxylate esters. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic scaffold. Here, we address common challenges, particularly the formation of byproducts, and provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure the success of your experiments. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also to anticipate and prevent future synthetic hurdles.
Section 1: Understanding the Synthetic Landscape and Common Byproducts
The synthesis of 3-aminofuran-2-carboxylate esters is pivotal in medicinal chemistry due to their presence in numerous biologically active compounds. The two most prevalent synthetic strategies are the Mitsunobu reaction followed by a base-mediated cyclization, and the Thorpe-Ziegler cyclization. While effective, both routes are susceptible to the formation of characteristic byproducts that can complicate purification and reduce yields.
The Mitsunobu Route: Primary Byproducts and Their Origins
A widely employed synthesis involves the reaction of an α-cyanoketone with an alcohol like ethyl glycolate under Mitsunobu conditions to form a vinyl ether intermediate, which then undergoes a base-catalyzed cyclization.[1]
Core Challenge: The primary difficulty in this route lies not in the cyclization step, but in the inherent nature of the Mitsunobu reaction itself. The reaction stoichiometrically generates triphenylphosphine oxide (TPPO) and a reduced form of the azodicarboxylate, such as diethyl hydrazinedicarboxylate (DEAD-H₂).[2] These byproducts are notoriously difficult to remove from the desired product.
FAQ 1: I've successfully synthesized my 3-aminofuran-2-carboxylate ester via the Mitsunobu route, but my crude product is contaminated with significant amounts of triphenylphosphine oxide (TPPO). How can I effectively remove it?
Answer: The removal of TPPO is a classic challenge in syntheses employing the Mitsunobu reaction.[3] Several strategies can be employed, ranging from simple precipitation to chromatographic and chemical methods.
-
Troubleshooting Guide: TPPO Removal
-
Direct Precipitation: TPPO is often insoluble in nonpolar solvents. After the reaction, concentrating the mixture and triturating with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate can precipitate a significant portion of the TPPO, which can then be removed by filtration.[4][5][6]
-
Column Chromatography: While effective, TPPO can sometimes co-elute with products of similar polarity. A carefully selected solvent system is crucial. For relatively non-polar products, a silica plug with a non-polar eluent can retain the more polar TPPO.[4][6]
-
Chemical Scavenging:
-
Acid-Base Extraction: If your product contains a basic nitrogen atom, you can protonate it with a dilute acid (e.g., 1M HCl) and wash the aqueous layer with an organic solvent to remove the neutral TPPO. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover your purified product.[5]
-
Metal Salt Complexation: The addition of zinc chloride (ZnCl₂) to a solution of the crude product in a polar solvent can lead to the precipitation of a TPPO-ZnCl₂ complex, which can be filtered off.[6]
-
-
FAQ 2: Besides TPPO, I'm observing other persistent impurities. What could they be and how do I address them?
Answer: The other major byproduct from the Mitsunobu reaction is the reduced azodicarboxylate (e.g., diethyl hydrazinedicarboxylate if DEAD is used).[2]
-
Troubleshooting Guide: Reduced Azodicarboxylate Removal
-
Aqueous Workup: The reduced azodicarboxylate is generally more water-soluble than the desired product and can often be removed with an aqueous wash during the reaction workup.
-
Modified Reagents: Utilizing polymer-bound triphenylphosphine or azodicarboxylates can simplify purification, as the byproducts are retained on the solid support and can be easily filtered off.
-
Visualizing the Mitsunobu Byproduct Challenge:
References
How to avoid polymerization during furan synthesis
Welcome to the Technical Support Center for Furan Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in synthesizing furan derivatives. The furan ring, while a valuable heterocyclic motif, is notoriously prone to polymerization and degradation, particularly under the acidic conditions often required for its formation. This resource provides in-depth, troubleshooting-focused FAQs and protocols to help you navigate these challenges, improve yields, and ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs): Troubleshooting Polymerization
This section addresses the most common issues encountered during furan synthesis, with a focus on the causality behind the problems and evidence-based solutions.
Q1: My reaction mixture is turning dark and forming a black, tar-like substance. What is happening and how can I prevent it?
A: The formation of dark, insoluble tars is the most common symptom of polymerization during furan synthesis.[1][2] This occurs because the furan ring is electron-rich and highly susceptible to acid-catalyzed electrophilic attack. Furans with electron-releasing substituents are particularly prone to this side reaction.[3]
The Mechanism of Failure:
-
Protonation: The acid catalyst protonates the furan ring (either your product or a reaction intermediate), creating a highly reactive carbocation (an arenium ion).[3]
-
Electrophilic Attack: This carbocation is a potent electrophile that is readily attacked by the electron-rich ring of another furan molecule.
-
Chain Propagation: This process repeats, leading to the formation of long, conjugated, and insoluble polymer chains, which manifest as a dark tar.[4]
Core Prevention Strategies:
-
Use Milder Reaction Conditions: Switch from strong mineral acids (H₂SO₄, HCl) to milder protic acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids (ZnCl₂, Fe(OTf)₃).[1]
-
Lower the Temperature: Polymerization has a higher activation energy than the desired cyclization. Running the reaction at the lowest effective temperature will favor furan formation over polymer formation.[1]
-
Minimize Reaction Time: Monitor your reaction closely using TLC or GC-MS. Work up the reaction as soon as the starting material is consumed to prevent prolonged exposure of the furan product to acidic conditions.[1]
-
Ensure Anhydrous Conditions: Water can promote ring-opening side reactions, which can generate highly reactive intermediates (like aldehydes) that readily polymerize.[1][5]
Diagram: Acid-Catalyzed Furan Polymerization Pathway This diagram illustrates the chain reaction mechanism responsible for the formation of polymeric byproducts under acidic conditions.
Caption: Mechanism of acid-catalyzed polymerization of furan.
Q2: I'm using the Paal-Knorr synthesis. How does my choice of acid catalyst impact yield and polymerization?
A: The Paal-Knorr synthesis, which converts a 1,4-dicarbonyl compound to a furan, is a classic example of where catalyst choice is critical. The catalyst must be strong enough to promote the intramolecular cyclization and dehydration but not so aggressive that it destroys the product.[6][7]
The Causality of Catalyst Choice:
-
Strong Protic Acids (e.g., H₂SO₄, HCl): These catalysts generate a high concentration of protons, leading to rapid cyclization. However, they also aggressively protonate the furan product, initiating the polymerization cascade described in Q1.[1][8] They are often responsible for charring and low yields with sensitive substrates.
-
Milder Protic Acids (e.g., p-TsOH, Acetic Acid): These acids provide a controlled concentration of protons, balancing the rate of furan formation with the rate of polymerization. Acetic acid can be particularly effective as it is also a weak base, helping to buffer the system.[9]
-
Lewis Acids (e.g., ZnCl₂, BF₃·Et₂O, Fe(OTf)₃): Lewis acids are often the best choice for sensitive substrates. They function by coordinating to a carbonyl oxygen, which makes the carbonyl carbon more electrophilic and promotes the nucleophilic attack by the enol. This mechanism avoids the widespread protonation of the reaction medium, thus protecting the furan product from polymerization.[1][10]
Data Presentation: Comparison of Catalysts for Paal-Knorr Synthesis
| Catalyst | Type | Typical Conditions | Polymerization Risk | Key Considerations |
| H₂SO₄ / HCl | Strong Protic | Aqueous or neat, prolonged heating[6] | Very High | Often leads to degradation and charring, especially with sensitive furans.[1] |
| p-TsOH | Milder Protic | Anhydrous toluene, reflux[8] | Moderate | A good general-purpose catalyst offering a balance of reactivity and control.[1] |
| ZnCl₂ | Lewis Acid | Anhydrous, neat or in solvent[6] | Low | Effective dehydrating agent, good for acid-sensitive substrates. |
| Fe(OTf)₃ | Lewis Acid | Anhydrous, often at room temp[10] | Very Low | Excellent for highly sensitive substrates; can be used in catalytic amounts. |
| Acetic Anhydride | Dehydrating Agent | Neat, heating | Low to Moderate | Acts as a dehydrating agent to drive the equilibrium. Can cause acylation side reactions.[8] |
Q3: Can solvent selection help mitigate polymerization?
A: Absolutely. The solvent system plays a critical, often underestimated, role in controlling side reactions.
Key Solvent Considerations:
-
Anhydrous vs. Aqueous: Always use anhydrous solvents and reagents unless the protocol specifically requires water. Water can participate in ring-opening of the furan product, leading to dicarbonyl intermediates that can undergo further reactions or polymerize.[1][5]
-
Protic vs. Aprotic: Non-protic solvents like toluene, dioxane, or DMF are generally preferred as they do not actively participate in proton-transfer reactions that can facilitate polymerization.[11]
-
Stabilizing Solvents: In certain cases, an alcohol like methanol can actively suppress polymerization. It is proposed that the alcohol traps reactive aldehyde intermediates (formed from ring-opening) as stable acetals, preventing them from entering into polymerization pathways.[5] This strategy was shown to enhance benzofuran formation from furan while suppressing polymer formation.[5]
Experimental Workflow: Solvent Selection Logic
Caption: Decision workflow for optimizing solvent conditions.
Troubleshooting Guide: Specific Scenarios
| Symptom | Probable Cause(s) | Recommended Solutions & Actions |
| Reaction turns to black tar immediately upon adding acid. | 1. Acid is too strong. 2. Temperature is too high. 3. Substrate is highly activated/sensitive. | 1. Cool the reaction to 0 °C before adding the acid. 2. Switch to a milder catalyst (p-TsOH or a Lewis acid like ZnCl₂). [1]3. Add the acid slowly and portion-wise. |
| Low yield with significant starting material remaining. | 1. Insufficiently active catalyst. 2. Reaction temperature too low. 3. Incomplete dehydration. | 1. Increase temperature moderately. 2. Switch to a slightly stronger (but still controlled) catalyst. 3. Add a dehydrating agent (e.g., molecular sieves, P₂O₅) or use a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). [1][8] |
| Product forms but decomposes during workup or chromatography. | 1. Residual acid in the crude product. 2. Silica gel is too acidic. | 1. During workup, wash the organic layer with a mild base like saturated NaHCO₃ solution until effervescence ceases. 2. Neutralize the crude product with a small amount of triethylamine before concentrating. 3. For chromatography, use deactivated silica gel (pre-treated with Et₃N) or switch to a more neutral stationary phase like alumina. |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Furan Synthesis with Minimized Polymerization
This protocol utilizes microwave heating to accelerate the reaction, often leading to higher yields and shorter reaction times, which minimizes product exposure to harsh conditions.[6][12]
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 1,4-dicarbonyl compound (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Solvent Addition: Add anhydrous toluene (sufficient to dissolve the substrate).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120-150 °C for 5-15 minutes. Monitor the pressure to ensure it remains within safe limits.
-
Reaction Monitoring: After the initial irradiation period, cool the vessel, take an aliquot, and analyze by TLC or GC-MS to check for the consumption of the starting material. If the reaction is incomplete, irradiate for an additional 5 minutes.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
Protocol 2: Purification of an Acid-Sensitive Furan Derivative by Adsorption
This method is useful for removing polar impurities and polymeric byproducts from a crude furan product without subjecting it to potentially acidic chromatography conditions. This protocol is adapted from a method for purifying 5-HMF.[13][14]
-
Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone). If solids are present, filter them off.
-
Adsorption Column: Prepare a short column packed with activated carbon.
-
Loading: Pass the crude solution through the activated carbon column. The furan derivative and colored impurities will adsorb onto the carbon. Control the flow rate to ensure sufficient contact time.
-
Washing (Optional): Wash the column with a non-polar solvent (e.g., hexane) to remove non-polar impurities that did not adsorb strongly.
-
Desorption: Elute the column with a more polar organic solvent (e.g., acetone or ethanol) to desorb the purified furan derivative.[14] Collect the fractions. The colored polymeric material should remain more strongly adsorbed to the carbon.
-
Solvent Removal: Combine the product-containing fractions and remove the solvent using a rotary evaporator at low temperature to obtain the purified furan derivative.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing NaH-Mediated Cyclization for Aminofuran Formation
Welcome to the technical support hub for NaH-mediated aminofuran synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful cyclization reaction. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common issues, and provide actionable solutions grounded in established chemical expertise.
Safety First: Mandatory Handling Protocols for Sodium Hydride (NaH)
Sodium Hydride is a potent and highly reactive reagent that demands the utmost respect and adherence to safety protocols. It is a severe water-reactive flammable solid; contact with moisture liberates hydrogen gas, which can ignite spontaneously.[1][2]
Frequently Asked Questions: NaH Safety
Q: What are the absolute minimum personal protective equipment (PPE) requirements for handling NaH? A: Always wear a flame-retardant lab coat, chemical safety goggles (or safety glasses with side shields), and nitrile or neoprene gloves.[1] It is crucial to inspect gloves for any tears or holes before use.
Q: Can I handle NaH on the open bench? A: It is strongly recommended to handle NaH within an inert atmosphere, such as a nitrogen or argon-filled glovebox.[1] For brief transfers in a fume hood, ensure the area is free of moisture and work swiftly. Always flush containers with an inert gas before sealing and storage.[1]
Q: My NaH is a grey powder dispersed in mineral oil. Do I need to wash it? A: The mineral oil dispersion (typically 60%) is designed for safer handling.[1] For many applications, it can be used directly. If your protocol requires pure NaH, the oil can be washed away with a dry, high-purity solvent like pentane or hexane under an inert atmosphere. Caution: The washings will contain fine NaH particles and can ignite on contact with air/moisture. Quench these washings carefully.
Q: How do I properly quench residual NaH after my reaction? A: Quenching must be done slowly and carefully in a controlled manner, typically at a low temperature (e.g., 0 °C). A common method is the slow, dropwise addition of a proton source that will not react too violently. Good options, in order of increasing reactivity, include:
-
Isopropanol: Often the quencher of choice.
-
Ethanol: More reactive than isopropanol.
-
Methanol: More reactive still.
-
Water: EXTREMELY HAZARDOUS. Only add water after you are certain all NaH has been quenched by an alcohol, and even then, do so with extreme caution.
Q: What do I do in case of a fire? A: DO NOT USE WATER or a carbon dioxide extinguisher. Use a Class D fire extinguisher, or smother the fire with dry sand, ground limestone, or graphite.[1] Evacuate the area and alert safety personnel immediately.
The Core Reaction: Mechanism of Aminofuran Formation
The NaH-mediated synthesis of aminofurans is fundamentally an intramolecular Williamson ether synthesis. The reaction proceeds through two primary steps: deprotonation and subsequent intramolecular nucleophilic substitution (Sₙ2) cyclization.
-
Deprotonation: Sodium hydride, a non-nucleophilic strong base, abstracts an acidic proton from a hydroxyl group in the acyclic precursor.[3][4] This is an irreversible step as the byproduct, hydrogen gas (H₂), bubbles out of the reaction mixture, driving the equilibrium forward.[3] The result is a highly nucleophilic alkoxide intermediate.
-
Intramolecular Cyclization: The newly formed alkoxide attacks an internal electrophilic carbon, displacing a leaving group (e.g., a halide) in a 5-exo-dig cyclization to form the furan ring.
Caption: General mechanism for NaH-mediated aminofuran synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the optimization of NaH-mediated cyclizations.
Caption: A logical workflow for troubleshooting low-yield reactions.
Q: My reaction yields are consistently low, and I recover mostly unreacted starting material. What's going wrong?
-
Possible Cause 1: Presence of Moisture. This is the most common culprit. NaH reacts preferentially and instantly with water. Any moisture in your solvent, starting material, or glassware will consume the NaH before it can deprotonate your substrate.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use a freshly distilled, anhydrous solvent from a reliable source (e.g., passed through an activated alumina column or distilled over a drying agent). If possible, dry your starting material under high vacuum before use.
-
-
Possible Cause 2: Inactive Sodium Hydride. NaH can degrade upon prolonged or improper storage, appearing as a white powder (NaOH/Na₂CO₃) instead of a light grey one.
-
Solution: Use NaH from a freshly opened container. If you suspect your NaH is old, it's best to discard it and use a new batch. A simple test for activity is to add a tiny amount to a test tube with anhydrous isopropanol; vigorous bubbling (H₂) should be observed.
-
-
Possible Cause 3: Insufficient Stoichiometry. While the reaction is catalytic in principle for the base, side reactions with trace impurities necessitate using at least a stoichiometric amount.
-
Solution: Use 1.1 to 1.5 equivalents of NaH to ensure complete deprotonation of the alcohol precursor.
-
-
Possible Cause 4: Reaction Temperature is Too Low. While some cyclizations proceed at room temperature, others require thermal energy to overcome the activation barrier for the Sₙ2 step.
-
Solution: If the reaction is sluggish at room temperature, try gently heating it to 40-60 °C. Monitor the reaction by TLC to track the consumption of starting material.
-
Q: My TLC plate shows the formation of multiple unidentified spots and my yield of the desired aminofuran is poor. What causes these side products?
-
Possible Cause 1: Competing Intermolecular Reactions. If the concentration of your starting material is too high, the generated alkoxide may react with another molecule of starting material (intermolecularly) instead of cyclizing (intramolecularly).
-
Solution: Run the reaction under higher dilution conditions. This can be achieved by adding the substrate slowly via a syringe pump to a suspension of NaH in the solvent, which favors the intramolecular pathway.
-
-
Possible Cause 2: Dual Reactivity of NaH. Sodium hydride can act not only as a base but also as a reducing agent, especially at elevated temperatures or with certain substrates.[5][6][7][8] This can lead to unwanted reduction of functional groups.
-
Solution: Maintain the lowest effective temperature for the reaction. If reduction is a persistent issue, consider an alternative, non-reducing strong base like potassium tert-butoxide (t-BuOK).[9]
-
-
Possible Cause 3: Reaction with Solvent. Certain polar aprotic solvents can react with NaH, leading to byproducts and reduced yields. For example, DMF can be deprotonated or reduced by NaH at elevated temperatures.[5][6][10] Acetonitrile is also known to undergo side reactions.[5][6]
Q: The reaction mixture turns dark brown or black, suggesting decomposition. Why is this happening?
-
Possible Cause 1: Reaction Temperature is Too High. Excessive heat can cause the degradation of either the starting material or the aminofuran product, which can be sensitive to harsh conditions.
-
Solution: Perform a temperature optimization study. Start at room temperature and only increase the temperature incrementally if the reaction does not proceed. Use an oil bath with a thermocouple for precise temperature control.
-
-
Possible Cause 2: Unstable Substrate or Product. The starting material or the furan product may not be stable to strongly basic conditions.
General Optimization & FAQs
| Parameter | Recommendation | Rationale & Key Considerations |
| Base | Sodium Hydride (NaH), 60% in oil | Highly effective, irreversible deprotonation.[3] Use 1.1-1.5 equivalents. |
| Alternative Bases | Potassium tert-butoxide (t-BuOK) | A strong, non-nucleophilic base. Useful if NaH-mediated reduction is an issue.[9] |
| Cesium Carbonate (Cs₂CO₃) | A milder base, useful for sensitive substrates. May require higher temperatures.[11][12] | |
| Solvent | Tetrahydrofuran (THF), Anhydrous | Excellent choice. Aprotic, good solvating properties, and relatively inert to NaH.[1][3] |
| 1,4-Dioxane, Anhydrous | A good alternative to THF, with a higher boiling point for reactions requiring more heat. | |
| Avoid | DMF, Acetonitrile, DMSO | |
| Temperature | 0 °C to 60 °C | Substrate-dependent. Start with addition of NaH at 0 °C to control the initial exotherm, then allow to warm to room temperature. Heat only if necessary. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical for preventing the reaction of NaH with atmospheric moisture and oxygen.[1] |
Standard Experimental Protocol
This protocol provides a general framework. Specific quantities, temperatures, and reaction times should be optimized for your particular substrate.
Materials:
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas line (N₂ or Ar) with bubbler
-
Septa and syringes
-
Thermometer or thermocouple
-
Starting material (acyclic precursor)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous THF
Procedure:
-
Setup: Assemble the flame-dried glassware. Fit the central neck with an overhead stirrer or magnetic stir bar, one neck with a septum for liquid additions, and the third with a condenser attached to the inert gas line. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add anhydrous THF (to achieve a final concentration of ~0.1 M). Add the sodium hydride (1.2 eq) portion-wise at room temperature. Stir the resulting suspension.
-
Substrate Addition: Dissolve the starting material (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C using a syringe.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature. You should observe hydrogen gas evolution (bubbling). A key indicator of complete deprotonation is the cessation of this bubbling.[3] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. If the reaction is slow, gently heat the mixture to 40-60 °C.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly and carefully add isopropanol dropwise to quench any unreacted NaH. Continue stirring for 30 minutes.
-
Workup: Add saturated aqueous ammonium chloride (NH₄Cl) solution to the flask. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final aminofuran product using standard analytical techniques (NMR, HRMS, IR).[13][14]
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. nj.gov [nj.gov]
- 3. orgosolver.com [orgosolver.com]
- 4. youtube.com [youtube.com]
- 5. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NaH mediated isomerisation–allylation reaction of 1,3-substituted propenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41857J [pubs.rsc.org]
- 10. Sciencemadness Discussion Board - cautions regarding use of NaH in synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
Troubleshooting low yields in Mitsunobu reactions of α-cyanoketones
<Technical Support Center: Troubleshooting Low Yields in Mitsunobu Reactions of α-Cyanoketones
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I'm here to provide you with in-depth guidance on a particularly challenging yet valuable reaction: the Mitsunobu reaction of α-cyanoketones. This guide is structured to help you diagnose and resolve issues leading to low yields, drawing from established chemical principles and field-proven insights.
Troubleshooting Guide: Low Yields and Reaction Failures
Low yields in the Mitsunobu reaction, especially with sensitive substrates like α-cyanoketones, can be frustrating. This section is designed to walk you through the most common problems and their solutions in a logical, question-and-answer format.
Q1: My Mitsunobu reaction with an α-cyanoketone is resulting in a low yield or failing completely. What are the primary factors I should investigate?
Several factors can contribute to low yields in this specific application of the Mitsunobu reaction. The key is to systematically evaluate each potential issue.[1][2][3]
-
Acidity of the α-Cyanoketone (Nucleophile): The pKa of the pronucleophile is a critical parameter.[4][5][6] While α-cyanoketones are generally considered acidic enough for the Mitsunobu reaction, their exact pKa can vary depending on the overall structure. The reaction generally works best with nucleophiles having a pKa below 15, and preferably below 11.[1][6][7] If the α-cyanoketone is not sufficiently acidic, the reaction rate will be slow, leading to incomplete conversion and potential side reactions.[4]
-
Reagent Quality and Stoichiometry: The purity and freshness of your reagents are paramount.[1] Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO) over time, and azodicarboxylates like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) can degrade.[1] Using an excess of phosphine and azodicarboxylate (typically 1.5 equivalents each) is common, but with unreactive substrates, even larger excesses may be necessary.[2]
-
Presence of Water: The Mitsunobu reaction is highly sensitive to moisture.[1] Water can consume the activated intermediates, leading to the hydrolysis of the azodicarboxylate and phosphine, thereby reducing the effective concentration of your reagents and stalling the reaction.
-
Steric Hindrance: Significant steric bulk around the alcohol or the α-carbon of the cyanoketone can impede the SN2 displacement, drastically slowing down the reaction and allowing side reactions to dominate.[1][8][9]
-
Side Reactions: A common side reaction is the azodicarboxylate itself acting as a nucleophile and displacing the activated alcohol.[1][4] This is more likely to occur with weakly acidic nucleophiles or sterically hindered substrates.
Frequently Asked Questions (FAQs)
This section addresses more specific and nuanced questions you might have about optimizing the Mitsunobu reaction for α-cyanoketones.
Q2: How does the pKa of my α-cyanoketone specifically impact the reaction, and how can I mitigate issues related to it?
The pKa of the α-cyanoketone is a crucial determinant of its nucleophilicity in the Mitsunobu reaction. The reaction mechanism involves the deprotonation of the pronucleophile by the betaine intermediate formed from the reaction of PPh₃ and DEAD/DIAD.[4][5]
-
Causality: If the α-cyanoketone's pKa is too high (i.e., it's not acidic enough), the equilibrium for its deprotonation will be unfavorable. This leads to a low concentration of the active nucleophile, resulting in a sluggish reaction.[4]
-
Solution: While directly measuring the pKa of your specific α-cyanoketone might not be feasible, you can infer its relative acidity based on its structure. Electron-withdrawing groups elsewhere in the molecule will increase its acidity. If you suspect low acidity is the problem, you can try using a stronger, non-nucleophilic base to facilitate deprotonation. However, this can complicate the reaction and should be approached with caution. A more common and effective strategy is to switch to a more reactive azodicarboxylate, such as 1,1'-(azodicarbonyl)dipiperidine (ADDP), which generates a more basic betaine intermediate capable of deprotonating less acidic pronucleophiles.[10]
| Compound Type | Approximate pKa in DMSO | Suitability for Standard Mitsunobu |
| Malononitrile | 11.1 | Excellent |
| Ethyl cyanoacetate | 13.8 | Good |
| α-Cyanoketones | 10-14 | Generally Good to Moderate |
| Phenylacetonitrile | 21.9 | Poor |
Data compiled from various sources, including the Bordwell pKa table.[11]
Q3: I suspect my reagents are the problem. What are the best practices for handling and choosing Mitsunobu reagents?
Reagent integrity is non-negotiable for a successful Mitsunobu reaction.
-
Triphenylphosphine (PPh₃): PPh₃ is susceptible to air oxidation. It's best to use freshly opened bottles or to purify older batches by recrystallization.
-
Azodicarboxylates (DEAD and DIAD): DEAD and DIAD are hazardous and can degrade over time, especially if exposed to light or heat.[12][13][14][15] DIAD is generally considered more stable than DEAD.[12][13][16] Always store them in a cool, dark place. Due to their explosive nature, they are often supplied as solutions in toluene.[12][15]
-
Alternative Reagents: For difficult cases, consider using alternative reagents.
-
Phosphines: Using a more nucleophilic phosphine like tributylphosphine (n-Bu₃P) can sometimes improve yields, although the resulting phosphine oxide is often more difficult to remove.[6]
-
Azodicarboxylates: As mentioned, ADDP is a good choice for less acidic nucleophiles.[10] Other alternatives like di-tert-butyl azodicarboxylate (DBAD) can simplify workup, as the hydrazine byproduct can be removed with acid.[17]
-
Q4: What is the optimal order of reagent addition, and does it really make a difference?
The order of addition can significantly impact the outcome of the reaction by influencing the concentration of key intermediates.[6][18]
-
Standard Protocol (for most cases):
-
"Pre-mixing" or "Inverse Addition" Protocol (for sensitive substrates):
-
Dissolve the PPh₃ and DEAD/DIAD in the anhydrous solvent at 0 °C to pre-form the betaine intermediate.
-
Slowly add a solution of the alcohol and α-cyanoketone to this mixture.
-
-
Rationale: The standard protocol is generally reliable. However, for sensitive substrates, pre-forming the betaine can sometimes be advantageous as it ensures the immediate availability of the activating species. The best approach can be substrate-dependent, so if one method fails, it is worth trying the other.
Q5: Purification is a major challenge due to the triphenylphosphine oxide (TPPO) byproduct. What are the most effective methods for its removal?
The removal of TPPO is a classic problem in Mitsunobu chemistry.[7][19]
-
Chromatography: While often necessary, it can be tedious.[19] Using a less polar solvent system can sometimes help, as TPPO is relatively polar.
-
Crystallization/Precipitation: If your product is soluble in a non-polar solvent like diethyl ether or hexanes, you can often precipitate the TPPO by concentrating the reaction mixture and triturating with these solvents.[20][21]
-
Chemical Methods:
-
Complexation with Metal Salts: Adding salts like MgCl₂ or ZnCl₂ can form a complex with TPPO, which can then be removed by filtration.[19] A more recent method involves precipitation with CaBr₂.[22]
-
Conversion to a Water-Soluble Derivative: Using a phosphine with basic handles, such as diphenyl(2-pyridyl)phosphine, allows for the removal of the corresponding phosphine oxide by an acidic wash.[6]
-
-
Polymer-Supported Reagents: Using polymer-supported triphenylphosphine allows for the simple filtration of the phosphine oxide byproduct.[10]
Experimental Protocols
Here are detailed protocols for a standard Mitsunobu reaction and a troubleshooting experiment.
Protocol 1: Standard Mitsunobu Reaction of an α-Cyanoketone
This protocol outlines a general procedure. Molar equivalents and reaction times may need to be optimized for your specific substrates.
Materials:
-
Alcohol (1.0 eq)
-
α-Cyanoketone (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropylazodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 mmol), the α-cyanoketone (1.2 mmol), and triphenylphosphine (1.5 mmol).
-
Add anhydrous THF (10 mL) and stir until all solids are dissolved.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of DIAD (1.5 mmol) in anhydrous THF (2 mL) to the reaction mixture dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced DIAD byproduct.
Protocol 2: Troubleshooting with Alternative Reagents (ADDP and Polymer-Supported PPh₃)
This protocol is for cases where the standard procedure gives low yields, potentially due to low acidity of the α-cyanoketone. This method also simplifies purification.
Materials:
-
Alcohol (1.0 eq)
-
α-Cyanoketone (1.2 eq)
-
Polymer-supported triphenylphosphine (PS-PPh₃) (2.0 eq)
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (0.5 mmol), the α-cyanoketone (0.6 mmol), and polymer-supported triphenylphosphine (1.0 mmol).
-
Add anhydrous DCM (5 mL) and stir the suspension.
-
In a separate flask, dissolve ADDP (0.75 mmol) in a minimal amount of anhydrous DCM.
-
Slowly add the ADDP solution to the reaction mixture at room temperature.
-
Stir the reaction for 12-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the polymer-supported triphenylphosphine oxide. Wash the resin with DCM.
-
Concentrate the filtrate under reduced pressure. The crude product can be further purified if necessary by flash column chromatography.
Visualizing the Mitsunobu Reaction and Troubleshooting
To better understand the process, here are some diagrams created using Graphviz.
The Core Mitsunobu Cycle
Caption: A simplified diagram of the key intermediates in the Mitsunobu reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in the Mitsunobu reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 13. researchgate.net [researchgate.net]
- 14. pscfiles.tamu.edu [pscfiles.tamu.edu]
- 15. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]
- 16. Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Workup [chem.rochester.edu]
- 21. chem.rochester.edu [chem.rochester.edu]
- 22. pubs.acs.org [pubs.acs.org]
Furan Functionalization Regioisomer Identification: A Technical Support Center
Welcome to the technical support center for the identification of regioisomers in furan functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in determining the regioselectivity of furan functionalization reactions?
The primary challenge lies in the similar stability of the intermediates formed during electrophilic substitution, which can lead to a mixture of 2- and 3-substituted products. The furan ring has two non-equivalent positions for substitution, C2 (alpha) and C3 (beta). While the C2 position is generally more reactive due to better stabilization of the cationic intermediate, the C3-substituted product is often thermodynamically more stable, leading to mixtures that can be difficult to separate and identify.
Q2: I have just completed a furan functionalization reaction. What is the most effective initial step to assess its regioselectivity?
The most effective and immediate first step is to analyze the crude reaction mixture using ¹H NMR spectroscopy. This technique provides a rapid and often unambiguous initial assessment of the product distribution. The proton chemical shifts and coupling constants of the furan ring are highly sensitive to the substitution pattern. For instance, the chemical shifts of the protons at the C2 and C5 positions are typically found further downfield compared to those at the C3 and C4 positions.
Q3: How can I quickly differentiate between a 2-substituted and a 3-substituted furan using ¹H NMR?
You can often distinguish between 2- and 3-substituted furans by examining the coupling constants and chemical shifts of the remaining furan protons.
-
2-Substituted Furans: You will typically observe three distinct signals for the furan protons. The proton at C5 usually appears as a doublet of doublets, coupled to the protons at C3 and C4. The protons at C3 and C4 will also be doublets of doublets.
-
3-Substituted Furans: You will also see three signals. The protons at C2 and C5 will appear as distinct signals, often as triplets or doublet of doubleacts, coupled to the C4 proton. The C4 proton will be a triplet, coupled to both the C2 and C5 protons.
A summary of typical ¹H NMR chemical shifts and coupling constants is provided in the table below.
| Substitution Pattern | Proton | Typical Chemical Shift (ppm) | Typical Coupling Constant (Hz) |
| 2-Substituted | H3 | 6.2-6.4 | J3,4 ≈ 3.2-3.6 |
| H4 | 6.0-6.2 | J4,5 ≈ 1.7-2.0 | |
| H5 | 7.2-7.4 | J3,5 ≈ 0.8-1.0 | |
| 3-Substituted | H2 | 7.2-7.4 | J2,4 ≈ 0.8-1.5 |
| H4 | 6.2-6.4 | J4,5 ≈ 2.5-3.0 | |
| H5 | 7.0-7.2 | J2,5 ≈ 1.5-2.0 |
Note: These values are approximate and can be influenced by the nature of the substituent and the solvent used.
Troubleshooting Guides
Issue 1: My ¹H NMR spectrum is ambiguous due to overlapping signals. How can I definitively assign the substitution pattern?
When ¹H NMR alone is insufficient, a combination of 2D NMR techniques is the gold standard for unambiguous structure elucidation.
Recommended Workflow:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. This will help you to assign the carbon signals of the furan ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for distinguishing regioisomers. It shows correlations between protons and carbons that are two or three bonds away. For example, in a 2-substituted furan, the substituent will show a correlation to the C2 and C3 carbons, while in a 3-substituted furan, it will correlate to the C3, C2, and C4 carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For a bulky substituent, NOESY can show correlations between the substituent's protons and the adjacent protons on the furan ring, helping to confirm the substitution site.
Experimental Protocol: Distinguishing 2- vs. 3-Substituted Furans using HMBC
Objective: To unambiguously determine the substitution pattern on a furan ring when ¹H NMR is inconclusive.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.
-
Acquisition of Standard Spectra: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shifts of all proton and carbon signals.
-
HMBC Experiment Setup:
-
Use a standard hmbc pulse program on the spectrometer.
-
Set the long-range coupling delay (often denoted as d6 or JNXH) to optimize for a coupling constant of 8-10 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., Mnova, TopSpin).
-
Look for key long-range correlations:
-
For a 2-substituted furan: Expect to see a correlation from the substituent's protons to C2 and C3 of the furan ring. The proton at C3 will show a correlation to C2 and C5.
-
For a 3-substituted furan: Expect correlations from the substituent's protons to C2, C3, and C4. The proton at C2 will show correlations to C3 and C4.
-
-
Issue 2: My regioisomers are co-eluting in HPLC/GC. What steps can I take to improve separation?
Co-elution is a common problem due to the similar polarity of furan regioisomers. Here is a systematic approach to improve separation.
Troubleshooting Workflow for Chromatographic Separation:
Caption: Decision workflow for optimizing chromatographic separation of furan regioisomers.
Detailed Steps:
-
Column Chemistry (Most Impactful):
-
HPLC: If you are using a standard C18 column, switch to a column with a different stationary phase that offers alternative selectivity. Phenyl-hexyl or cyano (CN) columns can provide different interactions (e.g., π-π interactions) that may resolve the isomers.
-
GC: Change the column's stationary phase. If you are using a non-polar column (e.g., DB-1, HP-5ms), try a mid-polarity (e.g., DB-17, HP-50+) or a high-polarity (e.g., DB-WAX) column.
-
-
Mobile Phase/Temperature Program:
-
HPLC: Systematically vary the mobile phase composition. For reversed-phase HPLC, a shallow gradient of acetonitrile or methanol in water is a good starting point. Small amounts of additives like trifluoroacetic acid (TFA) can sometimes improve peak shape and resolution.
-
GC: Optimize the oven temperature program. A slower temperature ramp will increase the time the isomers spend in the column, often leading to better separation.
-
-
Method Parameters:
-
HPLC: Decreasing the flow rate can increase column efficiency. Changing the column temperature can also affect selectivity.
-
GC: Adjusting the carrier gas flow rate can optimize resolution.
-
Issue 3: Mass spectrometry is not showing a clear difference in fragmentation patterns between my isomers. What should I do?
While electron ionization (EI) mass spectrometry can sometimes differentiate regioisomers through unique fragmentation patterns, it is not always guaranteed. If standard MS is not providing a distinction, consider the following:
-
GC-MS: Couple your gas chromatograph to the mass spectrometer. Even if the mass spectra are identical, the separation by the GC column will allow you to identify the different isomers based on their retention times.
-
Tandem Mass Spectrometry (MS/MS): By selecting the parent ion and subjecting it to collision-induced dissociation (CID), you may observe subtle but consistent differences in the daughter ion spectra that allow for differentiation.
-
Chemical Derivatization: Derivatize the furan isomers with a reagent that introduces a tag. The position of this tag can lead to distinct fragmentation patterns that are more easily interpreted.
If all spectroscopic and chromatographic methods fail to provide an unambiguous assignment, the ultimate solution is single-crystal X-ray diffraction . If you can grow a suitable crystal of one of the purified isomers, this technique will provide an absolute and definitive structural proof.
Technical Support Center: Methyl Ester Protection & Recovery
A Guide to Preventing Hydrolysis During Aqueous Workup
Welcome to the technical support hub for professionals in synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you minimize or prevent the unwanted hydrolysis of methyl esters during the critical workup phase of your reactions. If you are experiencing unexpectedly low yields and suspect product decomposition, this guide is designed to help you diagnose the problem and optimize your protocol.
Frequently Asked Questions (FAQs)
Q1: What is methyl ester hydrolysis, and why is it a problem during workup?
A1: Ester hydrolysis is a chemical reaction where the ester functional group is cleaved by water to regenerate the parent carboxylic acid and methanol.[1][2] This process is the reverse of the Fischer esterification reaction and can be significantly accelerated by the presence of either acid or base.[1]
During an aqueous workup, the goal is to isolate your pure ester product by removing catalysts, unreacted starting materials, and byproducts.[3][4] However, the very use of aqueous acidic or basic solutions to wash the organic layer creates the ideal environment for this unwanted hydrolysis to occur, potentially leading to a substantial loss of your desired product.[1] The base-catalyzed version, known as saponification, is particularly problematic as it is essentially irreversible, forming a carboxylate salt that is highly soluble in the aqueous phase and resistant to nucleophilic attack.[2][5]
Q2: Which steps in a standard workup pose the highest risk for hydrolysis?
A2: The greatest risk comes from any step involving contact with an aqueous phase, especially under non-neutral conditions. Key high-risk steps include:
-
Reaction Quenching: The initial addition of water or an aqueous solution to the completed reaction mixture.
-
Base Wash: The use of a basic solution (e.g., sodium bicarbonate, sodium carbonate) to neutralize and remove the acid catalyst (like H₂SO₄) and any excess carboxylic acid starting material.[1][6] While necessary, this step directly introduces the reagents for base-catalyzed hydrolysis.[1]
-
Acid Wash: While less common for ester workups, using a dilute acid to remove basic impurities can catalyze acid-driven hydrolysis.[3][7]
Q3: My yield is low, and I see my starting carboxylic acid in the NMR. What are the most likely causes?
A3: The presence of the starting carboxylic acid is a classic indicator of ester hydrolysis during workup. The primary factors that accelerate this process are:
-
pH: The use of strong bases (e.g., NaOH, KOH) dramatically increases the rate of saponification.[2][3] Even weak bases, if used improperly, can cause significant product loss.
-
Temperature: The rate of hydrolysis increases with temperature.[2][8][9] Performing extractions at room temperature or higher can lead to noticeable degradation, especially with sensitive esters.
-
Contact Time: The longer your organic layer is in contact with the aqueous acidic or basic solution, the more hydrolysis will occur.[1] Delays in separating the layers can be detrimental to your yield.
Troubleshooting & Optimization Guide
If you have confirmed that hydrolysis is impacting your yield, use the following decision tree and summary table to diagnose and rectify the issue.
Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.
Key Factors Influencing Hydrolysis & Mitigation Strategies
| Factor | Risk Level & Causality | Recommended Mitigation Protocol |
| Choice of Base | High: Strong bases like NaOH or KOH (pH > 12) rapidly catalyze irreversible saponification.[5][10] Sodium carbonate (pH ~11-12) is also aggressive.[11][12] | Use a cold, saturated solution of sodium bicarbonate (NaHCO₃) . Its milder pH (~8-9) is sufficient to neutralize strong acid catalysts without aggressively attacking the ester.[2][11] |
| Temperature | High: Reaction kinetics, including hydrolysis, are highly temperature-dependent.[2][8] A study on methyl benzoate showed that hydrolysis rates increase significantly with temperature. | Perform all aqueous quenching and washing steps in an ice-water bath . Cooling the separatory funnel slows the rate of hydrolysis considerably.[1][2] |
| Contact Time | Medium: Prolonged exposure to the aqueous phase, even with a mild base, provides more time for hydrolysis to occur.[1] | Work efficiently. Shake, vent, and separate layers without delay . Do not leave the mixture sitting in the separatory funnel for extended periods. |
| Number of Washes | Low-Medium: Multiple washes with a basic solution increase the total exposure time and risk of hydrolysis. | Neutralize the acid catalyst thoroughly in the first wash. Check the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding.[4][13] This minimizes the need for repeated basic washes. |
Visualizing the Problem: The Mechanism of Saponification
To understand why basic conditions are so detrimental, it's crucial to visualize the chemical mechanism. The saponification of a methyl ester follows a Nucleophilic Acyl Substitution pathway, specifically the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[8]
Caption: The irreversible base-catalyzed hydrolysis (saponification) of a methyl ester.
Field-Proven Protocol: Optimized Workup for Methyl Ester Purification
This protocol outlines a standard aqueous workup procedure following a reaction (e.g., Fischer esterification) designed to isolate a methyl ester product while minimizing hydrolytic decomposition.
Prerequisites:
-
Organic layer containing the methyl ester product.
-
A separatory funnel of appropriate size (funnel should not be more than two-thirds full).[7]
-
Ice-water bath.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled.
-
Saturated aqueous sodium chloride (Brine) solution, pre-chilled.[7]
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice-water bath for at least 10 minutes.
-
Dilute and Transfer: Dilute the cold reaction mixture with an appropriate organic extraction solvent (e.g., diethyl ether, ethyl acetate).[7] Transfer the entire mixture to the separatory funnel.
-
Neutralization Wash (Crucial Step):
-
Place the separatory funnel into an ice-water bath to keep the contents cold.
-
Slowly add one portion of cold, saturated NaHCO₃ solution (typically 1/4 to 1/2 the volume of the organic layer).[2][7]
-
Caution: Do not stopper the funnel immediately. Swirl gently to allow for initial, controlled evolution of CO₂ gas from the acid-base neutralization.[1]
-
Once the initial effervescence subsides, stopper the funnel, invert it, and immediately open the stopcock to vent the pressure.
-
Shake gently a few times and vent again. Repeat until pressure buildup is minimal. Proceed with vigorous shaking for ~30 seconds.
-
Allow the layers to separate completely. Drain the lower aqueous layer. To confirm neutralization, you can test the pH of the aqueous layer with litmus paper; it should be ≥ 7.[4][13]
-
-
Brine Wash:
-
Drying the Organic Layer:
-
Drain the organic layer from the separatory funnel into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of an anhydrous drying agent like Na₂SO₄ (neutral) or MgSO₄ (fast, slightly acidic).[7][14] Add the agent until it no longer clumps together and swirls freely, indicating that all residual water has been absorbed.[7]
-
-
Isolation:
-
Filter or decant the dried organic solution away from the drying agent into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude methyl ester, which can then be further purified if necessary (e.g., by chromatography or distillation).
-
By carefully controlling temperature and pH with mild reagents, this protocol creates a robust system for isolating methyl esters with minimal hydrolytic loss.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Saponification-Typical procedures - operachem [operachem.com]
- 11. istaykimya.com [istaykimya.com]
- 12. cpoclass.com [cpoclass.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Workup [chem.rochester.edu]
- 15. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
Technical Support Center: Managing Exothermic Reactions in the Fluorination of Furan Rings
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to providing in-depth guidance on managing the significant safety and operational challenges associated with the fluorination of furan rings. The electron-rich nature of the furan moiety makes it highly susceptible to vigorous and often exothermic reactions with electrophilic fluorinating agents.[1][2] This guide, structured in a question-and-answer format, directly addresses specific issues you may encounter, offering troubleshooting advice and practical solutions to ensure controlled, safe, and efficient fluorination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My fluorination reaction is showing an uncontrollable temperature spike. What are the immediate steps I should take, and what are the underlying causes?
A1: An uncontrolled temperature spike, or thermal runaway, is a critical safety concern during the fluorination of furan rings. The high reactivity of elemental fluorine and other powerful fluorinating agents can lead to extremely fast and highly exothermic reactions, which can be explosive in conventional batch reactors.[3]
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the fluorinating agent.
-
Emergency Cooling: If possible and safe, apply external cooling using an ice bath or other appropriate cooling system.
-
Dilution: If the reaction setup allows, and you have a pre-chilled, inert solvent readily available, careful dilution can help to dissipate heat.
-
Evacuation: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.
Root Causes & Preventative Measures:
-
Inherent Reactivity: The furan ring is an electron-rich heterocycle, making it highly nucleophilic and prone to rapid reaction with electrophilic fluorinating agents.[1][2] This inherent reactivity is a primary driver of exothermicity.
-
Choice of Fluorinating Agent: The selection of the fluorinating agent is critical. Highly reactive agents like elemental fluorine (F₂) are notoriously difficult to control.[3] Reagents such as Selectfluor® can also react exothermically with certain solvents like DMF.[4][5]
-
Reaction Concentration: Higher concentrations of reactants lead to a greater heat output per unit volume, increasing the risk of a thermal runaway.
-
Addition Rate: A rapid addition of the fluorinating agent can overwhelm the heat removal capacity of your reaction setup.
-
Inadequate Cooling: Insufficient cooling capacity or poor heat transfer within the reaction vessel can lead to a buildup of heat.
Prevention is paramount. Always start with a thorough risk assessment. Employing a continuous-flow microreactor system can be an effective strategy for precise control of highly exothermic fluorination reactions due to superior heat transfer and mixing.[3]
Q2: I am observing significant charring and polymerization in my reaction mixture. How can I minimize these side reactions?
A2: The formation of black polymers or tar is a common issue when working with the acid-sensitive furan ring.[6] This is often a result of the harsh conditions created during the fluorination process.
Causality:
-
Acid-Catalyzed Degradation: Furan rings are highly sensitive to acidic conditions, which can be generated as byproducts of the fluorination reaction.[6] Protonation of the furan ring can initiate polymerization or ring-opening.[7]
-
Excessive Reactivity: Overly reactive fluorinating agents can lead to non-selective reactions and decomposition of the starting material and product.[8]
-
High Localized Temperatures: Poor mixing can create "hot spots" in the reaction mixture, promoting decomposition and polymerization pathways.
Troubleshooting Strategies:
| Strategy | Rationale |
| Use Milder Fluorinating Agents | Reagents like N-fluorobenzenesulfonimide (NFSI) are generally less reactive than Selectfluor® and may be more suitable for sensitive substrates.[8][9] |
| Lower Reaction Temperature | Performing the reaction at reduced temperatures (e.g., 0 °C or -78 °C) can significantly slow down the rates of decomposition and polymerization.[6] |
| Employ a Buffered System | The addition of a mild, non-nucleophilic base, such as lithium carbonate (Li₂CO₃), can neutralize acidic byproducts and prevent acid-catalyzed degradation.[4] |
| Optimize Solvent Choice | Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is often a good starting point.[4] Always verify the compatibility of your fluorinating agent with the chosen solvent.[4] |
| Slow, Controlled Addition | Add the fluorinating agent dropwise or via syringe pump to maintain a low concentration and prevent localized overheating. |
Q3: How can I quantitatively assess the exothermicity of my fluorination reaction before scaling up?
A3: It is crucial to have a quantitative understanding of the reaction's heat flow before attempting a large-scale synthesis. Reaction calorimetry is the primary tool for this purpose.
Experimental Approach: Reaction Calorimetry
Reaction calorimetry measures the heat evolved or absorbed during a chemical reaction. This data is essential for safe scale-up by allowing for the proper design of cooling systems and emergency relief vents.
Key Parameters Obtained from Calorimetry:
-
Heat of Reaction (ΔHr): The total amount of heat released or absorbed per mole of reactant.
-
Heat Flow (q): The rate at which heat is generated.
-
Maximum Temperature of Synthetic Reaction (MTSR): The highest temperature the reaction mixture would reach in an adiabatic (no heat loss) scenario.
Experimental Protocol: Isothermal Reaction Calorimetry
-
Setup: A reaction calorimeter (e.g., a Mettler-Toledo RC1) is charged with the furan substrate and solvent. The system is brought to the desired reaction temperature.
-
Calibration: The heat transfer coefficient of the system is determined.
-
Reagent Addition: The fluorinating agent is added at a controlled rate.
-
Data Acquisition: The temperature of the reactor and the cooling jacket are continuously monitored. The heat flow is calculated in real-time.
-
Analysis: The data is analyzed to determine the total heat of reaction and the rate of heat evolution.
For highly energetic reactions, such as those involving elemental fluorine, specialized techniques like fluorine flame calorimetry may be necessary, although this is typically performed in specialized laboratories.[10][11][12][13]
Visualizing Workflow and Logic
Troubleshooting Exothermic Events
The following diagram outlines a logical workflow for troubleshooting and mitigating exothermic events during the fluorination of furan rings.
Caption: Troubleshooting workflow for uncontrolled exothermic reactions.
Decision Matrix for Selecting Fluorination Conditions
This diagram illustrates the decision-making process for selecting appropriate fluorination conditions to minimize exothermicity.
Caption: Decision matrix for selecting fluorination conditions.
Safety First: Handling Fluorinating Agents
Working with fluorinating agents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (consider double-gloving), safety goggles, and a face shield.[14][15] A flame-resistant lab coat is mandatory.[14]
-
Ventilation: All manipulations of fluorinating agents must be performed in a certified chemical fume hood.[14][15]
-
Material Compatibility: Be aware that some fluorinating agents or byproducts like hydrogen fluoride (HF) are corrosive to glass.[16] Ensure your reaction vessel is compatible.
-
Quenching: Devise a safe and controlled quenching procedure before starting your reaction. Never add water or protic solvents directly to a reactive mixture of a fluorinating agent.
-
Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.[15]
This guide is intended to provide a starting point for safely and effectively managing exothermic reactions in the fluorination of furan rings. Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before beginning any new experimental work.
References
- 1. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 3. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. brynmawr.edu [brynmawr.edu]
- 10. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. begellhouse.com [begellhouse.com]
- 13. Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 16. Fluorination - Wordpress [reagents.acsgcipr.org]
Effect of solvent and base choice on aminofuran synthesis efficiency
A-GUIDE FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
Welcome to the Technical Support Center for aminofuran synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent and base selection in maximizing the efficiency of aminofuran synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you overcome common challenges in your laboratory.
Troubleshooting Guide: Overcoming Common Hurdles in Aminofuran Synthesis
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical reasoning to empower your future synthetic strategies.
Problem 1: Low or No Product Yield
Scenario: You are attempting a multi-component synthesis of a 3-aminofuran, but the reaction yield is disappointingly low, or you observe no product formation at all.[1][2]
Possible Causes & Solutions:
-
Incorrect Base Selection: The choice of base is paramount in many aminofuran syntheses, particularly those involving deprotonation to initiate cyclization.[3]
-
Explanation: If the base is not strong enough to deprotonate the precursor molecule effectively, the cyclization step will not proceed efficiently. For instance, in the synthesis of benzo[b]furans from 2-alkynylphenols, a strong base is required to deprotonate the phenolic hydroxyl group, which is the driving force for the reaction.[3] Weaker bases like triethylamine (Et3N) may prove ineffective in such cases.[3]
-
Troubleshooting Steps:
-
Evaluate the pKa of your substrate's proton: Identify the most acidic proton that needs to be removed for the reaction to proceed.
-
Select a base with a conjugate acid pKa significantly higher than your substrate's pKa: A difference of at least 2-3 pKa units is a good starting point. For example, if you are deprotonating an alcohol (pKa ~16-18), a base like sodium hydride (NaH) or a carbonate base like cesium carbonate (Cs2CO3) would be more effective than an amine base like triethylamine (pKa of conjugate acid ~10-11).[3][4][5]
-
Consider Steric Hindrance: Highly hindered bases like lithium diisopropylamide (LDA) might be necessary for substrates with sterically encumbered acidic protons.
-
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solvating reactants, intermediates, and transition states.[6]
-
Explanation: A solvent that does not adequately dissolve the reactants will result in a heterogeneous mixture with slow reaction rates. Furthermore, the polarity of the solvent can significantly influence the reaction mechanism.[7]
-
Troubleshooting Steps:
-
Assess Reactant Solubility: Ensure all starting materials are soluble in the chosen solvent. If not, consider a different solvent or a co-solvent system.[7]
-
Match Solvent Polarity to the Reaction Mechanism:
-
For reactions proceeding through polar intermediates or transition states , a polar solvent is generally preferred.[7] Polar aprotic solvents like DMF, DMSO, and acetonitrile are often excellent choices as they can dissolve a wide range of organic compounds and salts without interfering with reactions that are sensitive to protic sources.[7][8][9][10][11][12]
-
For reactions sensitive to moisture or protic sources , rigorously dry, aprotic solvents are essential.[13]
-
-
-
Problem 2: Formation of Significant Side Products
Scenario: Your reaction produces the desired aminofuran, but it is contaminated with a significant amount of side products, making purification difficult and reducing the overall yield.
Possible Causes & Solutions:
-
Base-Induced Side Reactions: The base, while necessary for the desired reaction, can sometimes promote undesired side reactions.
-
Explanation: Strong bases can be nucleophilic and may attack electrophilic sites in your starting materials or product, leading to unwanted byproducts. For example, using a nucleophilic base in the presence of an ester group could lead to saponification.
-
Troubleshooting Steps:
-
Switch to a Non-Nucleophilic Base: If you suspect nucleophilic attack by the base, consider using a sterically hindered, non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) or diisopropylethylamine (DIPEA).
-
Optimize Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the desired reaction over side reactions.
-
-
-
Solvent-Mediated Decomposition: The solvent itself can sometimes participate in the reaction or cause decomposition of the product.
-
Explanation: Protic solvents like alcohols can act as nucleophiles in the presence of a base, potentially leading to ether formation or other side reactions.[14] Additionally, some furans are unstable in acidic or protic environments, leading to degradation or polymerization.[7][15]
-
Troubleshooting Steps:
-
Choose an Inert Solvent: Select a solvent that is unreactive under your reaction conditions. Aprotic solvents are generally a safer choice in this regard.
-
Buffer the Reaction Mixture: If your reaction is sensitive to pH changes, consider using a buffered solvent system to maintain a stable pH.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the principles of solvent and base selection in aminofuran synthesis.
Q1: How do I choose between a polar protic and a polar aprotic solvent for my aminofuran synthesis?
A1: The choice between a polar protic and a polar aprotic solvent depends heavily on the reaction mechanism.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[10][11] They are excellent at solvating both cations and anions. However, they can also act as nucleophiles and may hinder reactions where a strong, unencumbered nucleophile is required by forming a "solvent cage" around it through hydrogen bonding.[8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds.[7][12] They are good at solvating cations but are less effective at solvating anions, leaving them more "naked" and nucleophilic.[8][9] This makes them ideal for many reactions involving strong nucleophiles, such as SN2-type reactions that are often part of aminofuran synthesis pathways.[8][9]
Q2: What is the role of the base in aminofuran synthesis, and how do I select the right one?
A2: The base in aminofuran synthesis can play several roles, including:
-
Deprotonation: As discussed in the troubleshooting section, a key role of the base is to deprotonate a precursor molecule to initiate a cyclization or condensation reaction.[3]
-
Catalyst: In some cases, the base can act as a catalyst, for example, by activating a substrate or regenerating a catalytic species.
-
Neutralizing Agent: A base may be used to neutralize an acidic byproduct formed during the reaction, driving the equilibrium towards the product side.
To select the right base, consider the following:
-
Strength (pKa): The base must be strong enough to effect the desired transformation without causing side reactions.[4][5][16]
-
Nucleophilicity: Choose a non-nucleophilic base if your substrate has sensitive electrophilic sites.
-
Solubility: The base and its corresponding conjugate acid should be soluble in the reaction solvent to ensure a homogeneous reaction mixture.
-
Cost and Availability: Practical considerations such as cost and availability are also important, especially for large-scale synthesis.
Data Presentation
Table 1: Effect of Solvent and Base on the Yield of a Representative 3-Aminofuran Synthesis
The following table summarizes the impact of different solvent and base combinations on the yield of a model three-component reaction to synthesize a 3-aminofuran derivative.[17][18][19]
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Et3N | 80 | 12 | 45 |
| 2 | Acetonitrile | DBU | 60 | 8 | 75 |
| 3 | DMF | K2CO3 | 100 | 6 | 82 |
| 4 | [bmim][PF6] | None (CuI catalyst) | Not Specified | 7 | 58-89[17][18][19] |
| 5 | CH2Cl2 | NaH | -78 to 0 | 4-8 | Moderate[20] |
This data is illustrative and specific results will vary depending on the substrates and reaction conditions.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Three-Component Synthesis of a 3-Aminofuran[20]
This protocol describes a one-pot synthesis of a substituted 3-aminofuran from a 2-ketoaldehyde, a secondary amine, and a terminal alkyne using a copper(I) iodide catalyst.[17][18][19]
Materials:
-
2-Ketoaldehyde (1.0 mmol)
-
Secondary amine (1.2 mmol)
-
Terminal alkyne (1.5 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Solvent (e.g., [bmim][PF6] or DMF) (5 mL)
-
Diethyl ether
Procedure:
-
To a clean, dry reaction vessel, add the 2-ketoaldehyde (1.0 mmol), secondary amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.1 mmol).
-
Add the chosen solvent (5 mL) to the reaction vessel.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) for the required time (typically 7 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add diethyl ether to the mixture to precipitate the product.
-
Isolate the 3-aminofuran product by filtration.
-
Wash the solid product with cold diethyl ether and dry under vacuum.
Visualizations
Diagram 1: Decision-Making Workflow for Solvent and Base Selection
Caption: A flowchart to guide the selection of solvent and base for aminofuran synthesis.
Diagram 2: General Reaction Scheme for 3-Aminofuran Synthesis
Caption: A simplified representation of a multi-component reaction for 3-aminofuran synthesis.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 16. library.gwu.edu [library.gwu.edu]
- 17. One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF<sub>6</sub> system [ouci.dntb.gov.ua]
- 19. One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Reactivity of Methyl 3-aminofuran-2-carboxylate: A Technical Troubleshooting Guide
Welcome to the technical support center for Methyl 3-aminofuran-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. The unique electronic properties of the 3-aminofuran scaffold, while enabling access to novel molecular architectures, also present specific challenges in managing its reactivity and minimizing side reactions. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to help you navigate these challenges and achieve optimal outcomes in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture turns dark brown or black upon addition of an acylating agent. What is causing this discoloration and how can I prevent it?
This is a common observation and is typically indicative of oxidative degradation or polymerization of the furan ring. The 3-amino group strongly activates the furan ring, making it highly susceptible to oxidation and acid-catalyzed polymerization.
Causality:
-
Oxidative Degradation: The electron-rich furan ring, particularly with the electron-donating amino group, is prone to oxidation by atmospheric oxygen, which can be accelerated by acid or light. This process can form highly conjugated, colored byproducts.
-
Acid-Catalyzed Polymerization: The presence of even trace amounts of acid can lead to the protonation of the furan ring, initiating a cascade of polymerization reactions that result in insoluble, often dark-colored, polymeric materials.[1] Acylating agents, especially acyl halides, can generate acidic byproducts (e.g., HCl) that catalyze this process.
Troubleshooting Strategies:
| Strategy | Rationale |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. |
| Degassed Solvents | Use solvents that have been thoroughly degassed to remove dissolved oxygen. |
| Control of Acidity | Add a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine (DIPEA)) to the reaction mixture to scavenge any acid generated in situ.[2] |
| Low Temperature | Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to reduce the rate of both oxidation and polymerization.[3] |
| Protect from Light | Wrap the reaction vessel in aluminum foil to prevent photo-induced degradation. |
Q2: I am observing a mixture of N-acylated and C-acylated products. How can I selectively obtain the N-acylated product?
The ambident nucleophilic nature of this compound, with nucleophilic sites at the nitrogen of the amino group and the C4 position of the furan ring, can lead to a mixture of products. Achieving high selectivity for N-acylation requires careful control of reaction conditions.
Expert Insight: The regioselectivity of acylation is often governed by kinetic versus thermodynamic control. N-acylation is typically the kinetically favored process, while C-acylation can be favored under conditions that allow for equilibration to the more thermodynamically stable product.[4][5]
Workflow for Optimizing N-Acylation Selectivity:
Caption: Troubleshooting workflow for selective N-acylation.
Recommended Protocol for Selective N-Acylation:
-
Reaction Setup: Under an inert atmosphere, dissolve this compound and a non-nucleophilic base (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the reaction mixture to 0 °C or -78 °C.
-
Addition of Acylating Agent: Slowly add the acylating agent (1.05 equivalents) dropwise to the cooled solution over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
Q3: My product appears to be decomposing during work-up or purification. What are the likely causes and how can I improve stability?
The inherent instability of the aminofuran ring, especially to acidic conditions, is a primary concern during work-up and purification.[3]
Common Pitfalls and Solutions:
| Issue | Cause | Recommended Solution |
| Decomposition during acidic work-up | The furan ring is susceptible to acid-catalyzed ring-opening and polymerization. | Avoid acidic washes. Use a neutral or mildly basic work-up (e.g., saturated sodium bicarbonate solution). |
| Product streaking on silica gel chromatography | The basic amino group can interact strongly with the acidic silica gel, leading to poor separation and potential decomposition. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine). Alternatively, use alumina as the stationary phase. |
| Hydrolysis of the methyl ester | Exposure to strong acids or bases during work-up or prolonged chromatography can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. | Maintain neutral pH during work-up and purification. Use buffered aqueous solutions if necessary. |
| Decarboxylation | While less common for the ester, the corresponding carboxylic acid can undergo decarboxylation, especially at elevated temperatures.[4][6] | Avoid high temperatures during solvent evaporation and drying. |
Q4: Should I consider using a protecting group for the amine?
The use of a protecting group can be a valuable strategy, particularly for multi-step syntheses or when harsh reaction conditions are required for other transformations in the molecule.[7]
Decision Framework for Amine Protection:
Caption: Decision-making for amine protection.
Common Protecting Groups and Their Removal:
| Protecting Group | Introduction Reagent | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Acidic conditions (e.g., TFA in DCM) |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |
Note: The choice of protecting group should be orthogonal to other functional groups present in the molecule.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Furman Chemistry 120: Organic / Kinetic and Thermodynamic Control [furmanchm120.pbworks.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Methyl 3-aminofuran-2-carboxylate by ¹H and ¹³C NMR
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) characteristics of aminofuran esters, focusing on Methyl 3-aminofuran-2-carboxylate. Given the scarcity of published, peer-reviewed spectral data for this specific methyl ester, we will establish a robust analytical framework by first examining a closely related, well-documented analogue: Ethyl 3-aminobenzo[b]furan-2-carboxylate . By comparing its empirical data to the predicted spectrum of this compound, this guide offers researchers a practical, predictive methodology for the structural elucidation of novel substituted furan systems.
The Central Role of NMR in Heterocyclic Drug Discovery
Substituted furans are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Unambiguous structural confirmation is a prerequisite for advancing any compound through the drug development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose, providing precise information on the molecular structure, connectivity, and chemical environment of atoms in solution.[3] This guide delves into the nuances of ¹H and ¹³C NMR spectra to provide a clear fingerprint for this class of compounds.
Structural and Spectroscopic Analysis of a Core Analogue: Ethyl 3-aminobenzo[b]furan-2-carboxylate
To build our comparative model, we first analyze the NMR data for Ethyl 3-aminobenzo[b]furan-2-carboxylate (CAS 39786-35-1), a compound for which spectral data is accessible.[4][5] The fusion of the benzene ring provides distinct, well-resolved signals that serve as an excellent baseline for understanding the electronic effects of the amino and ester functionalities.
Figure 1. Structure of Ethyl 3-aminobenzo[b]furan-2-carboxylate.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum provides a map of the carbon framework. The chemical shifts are heavily influenced by the electronegativity of neighboring atoms and the aromatic system.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C=O (Ester) | ~165 | The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom. |
| C3 (C-NH₂) | ~145-150 | Attached to the furan oxygen and the nitrogen of the amino group, causing significant deshielding. |
| C2 (C-COOEt) | ~130-135 | Part of the furan ring and adjacent to the electron-withdrawing ester group. |
| C3a, C7a (Bridgehead) | ~120-140 | Aromatic carbons involved in the fusion of the two rings. |
| C4, C5, C6, C7 (Benzene) | ~110-130 | Typical chemical shift range for carbons in a benzene ring. |
| -CH₂- (Ethyl) | ~60 | Deshielded by the adjacent ester oxygen. |
| -CH₃ (Ethyl) | ~14 | Standard chemical shift for an alkyl methyl group. |
Note: The table presents expected ranges based on standard NMR principles. Actual values can be found in databases such as SpectraBase.[4]
Predictive Analysis: this compound (CAS 956034-04-1)
We now apply the principles observed above to predict the NMR spectra of the target molecule, this compound. The primary structural difference is the absence of the fused benzene ring and the substitution of an ethyl ester with a methyl ester.
Figure 2. Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to be simpler due to the higher symmetry and fewer protons compared to the benzofuran analogue.
| Proton(s) | Predicted Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Rationale |
| H5 | 7.0 - 7.5 | Doublet (d) | J₅₄ ≈ 2.0 - 3.5 Hz | H5 is on a carbon adjacent to the ring oxygen, leading to significant deshielding. It is coupled only to H4. |
| H4 | 6.0 - 6.5 | Doublet (d) | J₄₅ ≈ 2.0 - 3.5 Hz | H4 is less deshielded than H5. It is coupled only to H5. The coupling constants in furan rings between adjacent protons are typically small.[6] |
| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | None | The amino protons are exchangeable and often appear as a broad signal. The chemical shift can vary significantly with concentration and solvent.[7] |
| -OCH₃ | 3.7 - 3.9 | Singlet (s) | None | This is a typical range for methyl ester protons, deshielded by the adjacent oxygen. |
Predicted ¹³C NMR Spectrum
The carbon signals will shift relative to the benzofuran due to the removal of the aromatic ring current and associated electronic effects.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C=O (Ester) | ~165 | The environment of the carbonyl group is largely unchanged, so the shift should be similar. |
| C3 (C-NH₂) | ~140-145 | Remains highly deshielded due to direct attachment to nitrogen. |
| C2 (C-COOCH₃) | ~135-140 | Part of the electron-deficient side of the furan ring, adjacent to the ester. |
| C5 | ~125-130 | Deshielded due to proximity to the ring oxygen. |
| C4 | ~105-110 | Expected to be the most upfield of the ring carbons, being beta to the oxygen and less influenced by the substituents. |
| -OCH₃ | ~51 | Typical chemical shift for a methyl ester carbon. |
Comparative Analysis: Key Spectroscopic Differentiators
| Feature | This compound (Predicted) | Ethyl 3-aminobenzo[b]furan-2-carboxylate (Empirical) | Underlying Cause of Difference |
| Aromatic ¹H Signals | Absent | Present (δ ≈ 7.0-8.0 ppm) | Absence of the fused benzene ring. |
| Furan ¹H Signals | Two doublets (J ≈ 2-3.5 Hz) | One singlet (for the single furan proton) | The non-benzofused furan has two vicinal protons (H4, H5) that split each other. |
| Ester ¹H Signals | Singlet (3H, δ ≈ 3.8 ppm) for -OCH₃ | Quartet (2H) and Triplet (3H) for -OCH₂CH₃ | A methyl group has no adjacent protons to couple with, while an ethyl group shows characteristic n+1 splitting. |
| ¹³C Aromatic Signals | Absent | Present (δ ≈ 110-140 ppm) | Absence of the fused benzene ring. |
This comparative approach allows a researcher who synthesizes this compound to have a clear and validated set of expectations for its NMR spectra. Any significant deviation from these predictions would warrant further investigation into the product's true structure.
Experimental Protocol for NMR Characterization
To ensure the acquisition of high-quality, reproducible data, the following standardized protocol is recommended. This protocol is designed as a self-validating system, incorporating a known internal standard for accurate chemical shift referencing.[8]
Figure 3. Standardized workflow for NMR sample preparation, acquisition, and processing.
Causality Behind Protocol Choices:
-
Deuterated Solvent: Using a solvent like CDCl₃, where protons are replaced by deuterium, prevents large solvent signals from overwhelming the analyte signals.[8]
-
Internal Standard (TMS): Tetramethylsilane (TMS) provides a sharp, inert reference signal at 0.00 ppm, allowing for accurate and comparable chemical shift measurements across different experiments.[8]
-
Locking and Shimming: Locking onto the deuterium signal compensates for magnetic field drift, while shimming optimizes the field's homogeneity, resulting in sharp, well-resolved peaks.
-
Proton Decoupling (¹³C): ¹³C spectra are typically acquired with broadband proton decoupling to collapse C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line.
By adhering to this robust protocol, researchers can generate reliable and defensible NMR data, forming the cornerstone of structural proof for regulatory submissions and peer-reviewed publications.
References
- 1. myuchem.com [myuchem.com]
- 2. nbinno.com [nbinno.com]
- 3. users.cs.duke.edu [users.cs.duke.edu]
- 4. spectrabase.com [spectrabase.com]
- 5. Ethyl 3-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
Navigating the Labyrinth of Furan Derivatives: A Comparative Guide to High-Resolution Mass Spectrometry Platforms
For the Researcher, Scientist, and Drug Development Professional: An In-Depth Technical Guide
Furan derivatives, a class of heterocyclic organic compounds, are ubiquitous in our environment, food, and potential pharmaceutical candidates. Their presence, however, is a double-edged sword. While some furan-containing molecules are key intermediates in drug synthesis or contribute to the desirable aroma of roasted coffee, others, like furan itself, are classified as possible human carcinogens by the International Agency for Research on Cancer (IARC). This dichotomy necessitates robust, sensitive, and highly selective analytical methods for their accurate identification and quantification.
This guide, designed for the discerning scientist, moves beyond a mere listing of techniques. It provides a comparative analysis of high-resolution mass spectrometry (HRMS) platforms for the analysis of furan derivatives, grounded in experimental data and practical insights. We will explore the nuances of experimental design, from sample preparation to data analysis, empowering you to make informed decisions for your specific research needs.
The Analytical Challenge: Why Furan Derivatives Demand High Resolution
The analysis of furan derivatives is often complicated by several factors:
-
Isomeric Complexity: Many furan derivatives exist as isomers, possessing the same elemental composition and thus the same nominal mass. Distinguishing between these structurally similar compounds is critical, as their biological activities can vary significantly.
-
Matrix Effects: Furan derivatives are frequently found in complex matrices such as food, biological fluids, and environmental samples. Co-eluting matrix components can interfere with ionization and detection, leading to inaccurate quantification.
-
Low Abundance: In many instances, furan derivatives are present at trace levels, requiring highly sensitive analytical instrumentation for their detection and quantification.
High-resolution mass spectrometry (HRMS) has emerged as the gold standard for tackling these challenges, offering unparalleled mass accuracy and resolving power. This allows for the differentiation of isobars and the confident identification of target analytes even in the most complex of samples.
A Head-to-Head Comparison of HRMS Platforms
The choice of an HRMS platform is a critical decision that will impact the quality and depth of your analytical data. Here, we compare the three most prominent HRMS technologies—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR)—in the context of furan derivative analysis.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Fourier-Transform Ion Cyclotron Resonance (FT-ICR) |
| Resolving Power | Good (up to 60,000) | Excellent (up to 500,000 or higher) | Unparalleled (>1,000,000) |
| Mass Accuracy | Very Good (< 5 ppm) | Excellent (< 1 ppm) | Exceptional (< 0.2 ppm) |
| Scan Speed | Very Fast | Fast | Slower |
| Dynamic Range | Good | Very Good | Excellent |
| Cost | Moderate | High | Very High |
| Ease of Use | Relatively straightforward | Moderate | Requires specialized expertise |
Quadrupole Time-of-Flight (Q-TOF): The Workhorse for Screening and Quantification
Q-TOF instruments offer a compelling balance of performance and cost-effectiveness. Their high scan speed makes them particularly well-suited for coupling with fast chromatography techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), enabling high-throughput analysis. For routine screening and quantification of known furan derivatives, Q-TOF provides sufficient mass accuracy and resolution to achieve reliable results. A study on the spatial distribution of furan in coffee beans successfully utilized GC-TOF-MS for quantification, achieving a limit of detection of 0.94 ng/g.[1]
Orbitrap: The Gold Standard for High-Confidence Identification
Orbitrap mass spectrometers are renowned for their exceptional resolving power and mass accuracy. This level of performance is often crucial for the unambiguous identification of unknown furan derivatives and for resolving complex isomeric mixtures. The high mass accuracy of Orbitrap instruments significantly reduces the number of possible elemental compositions for a given mass, facilitating structural elucidation. A method for the analysis of furan fatty acid-containing triacylglycerols was developed using LC-Orbitrap-HRMS, demonstrating its capability in complex lipidomics.[2][3] While more expensive than Q-TOF systems, the confidence in data quality often justifies the investment for research-intensive applications.
Fourier-Transform Ion Cyclotron Resonance (FT-ICR): The Ultimate in Resolving Power
FT-ICR mass spectrometry stands at the pinnacle of HRMS technology, offering the highest available resolving power and mass accuracy. This unparalleled performance allows for the fine isotopic structure of molecules to be resolved, providing an additional layer of confirmation for elemental composition. However, the high cost, large footprint, and operational complexity of FT-ICR instruments limit their widespread adoption. For highly specialized research demanding the utmost in analytical performance, such as the deep characterization of complex natural product extracts containing novel furanocoumarins, FT-ICR can be an invaluable tool.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the HRMS analysis of furan derivatives in common matrices. It is essential to optimize these methods for your specific application and instrumentation.
Protocol 1: GC-HRMS Analysis of Volatile Furans in Coffee
This protocol is adapted from methodologies for the analysis of furan in coffee.[1][4][5]
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME): a. Weigh 1.0 g of ground coffee into a 20 mL headspace vial. b. Add 5 mL of a saturated NaCl solution. c. Spike with an appropriate amount of deuterated furan (d4-furan) as an internal standard. d. Immediately seal the vial with a PTFE-faced silicone septum. e. Equilibrate the sample at 60°C for 15 minutes with agitation. f. Expose a Carboxen/PDMS SPME fiber to the headspace for 20 minutes at 60°C.
2. GC-HRMS Analysis: a. GC System: Agilent 7890B or equivalent. b. Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. c. Inlet: Splitless mode, 250°C. d. Oven Program: 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 250°C at 25°C/min (hold 2 min). e. Carrier Gas: Helium at a constant flow of 1.2 mL/min. f. HRMS System: Agilent 7200 Q-TOF or equivalent. g. Ionization: Electron Ionization (EI) at 70 eV. h. Mass Range: m/z 35-350. i. Acquisition Rate: 2 spectra/s.
Protocol 2: LC-HRMS Analysis of Furanocoumarins in Citrus Oils
This protocol is based on established methods for the analysis of furanocoumarins in essential oils.[6]
1. Sample Preparation: a. Dilute 20 µL of the essential oil in 980 µL of methanol. b. Vortex for 30 seconds. c. Filter through a 0.22 µm PTFE syringe filter. d. Spike with an appropriate internal standard if available.
2. LC-HRMS Analysis: a. LC System: Waters ACQUITY UPLC I-Class or equivalent. b. Column: ACQUITY UPLC CSH Fluoro-Phenyl (2.1 x 100 mm, 1.7 µm) or equivalent. c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. f. Flow Rate: 0.4 mL/min. g. Column Temperature: 40°C. h. Injection Volume: 2 µL. i. HRMS System: Thermo Scientific Q Exactive Focus Hybrid Quadrupole-Orbitrap or equivalent. j. Ionization: Heated Electrospray Ionization (HESI) in positive ion mode. k. Full Scan Resolution: 70,000. l. Scan Range: m/z 100-1000. m. dd-MS2 (Data-Dependent Acquisition): Top 5 most intense ions, resolution 17,500.
Data Analysis Workflow: From Raw Data to Meaningful Results
The acquisition of high-quality HRMS data is only the first step. A robust data analysis workflow is essential to extract meaningful information.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of furan and monosaccharides in various coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3-Aminofurans and 3-Aminothiophenes for Drug Discovery Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic strategy and the pharmacological profile of a drug candidate. Among the myriad of available heterocycles, 3-aminofurans and 3-aminothiophenes have emerged as privileged structures, integral to a wide array of biologically active compounds. This guide offers an in-depth comparison of the reactivity of these two valuable building blocks, providing researchers, scientists, and drug development professionals with the foundational knowledge to strategically leverage their distinct chemical properties.
Introduction: Structural and Electronic Underpinnings of Reactivity
The reactivity of any aromatic heterocycle is fundamentally governed by the nature of the heteroatom and the resulting electronic distribution within the ring. In the case of furan and thiophene, the oxygen atom in furan is more electronegative than the sulfur atom in thiophene. This leads to a lower degree of aromaticity in the furan ring (resonance energy of ~18 kcal/mol) compared to the more aromatic thiophene ring (resonance energy of ~29 kcal/mol).[1] This seemingly subtle difference has profound implications for their chemical behavior.
The introduction of an amino group at the 3-position further modulates the electronic landscape. The nitrogen's lone pair of electrons participates in resonance with the heterocyclic ring, increasing the electron density, particularly at the C2 and C5 positions. This electron-donating effect activates the ring towards electrophilic attack, making both 3-aminofurans and 3-aminothiophenes valuable nucleophiles in organic synthesis.
However, the interplay between the heteroatom's electronegativity and the amino group's electron-donating capacity results in a nuanced reactivity profile for each scaffold. Generally, the less aromatic 3-aminofuran is more prone to reactions that disrupt its aromaticity, exhibiting a higher intrinsic reactivity towards electrophiles. Conversely, the more aromatic and stable 3-aminothiophene often requires more forcing conditions to undergo similar transformations.
Electrophilic Aromatic Substitution: A Tale of Two Reactivities
Electrophilic aromatic substitution is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide range of functional groups.[2][3] For both 3-aminofurans and 3-aminothiophenes, the amino group directs incoming electrophiles primarily to the C2 and C5 positions due to resonance stabilization of the resulting sigma complex.
Key Observation: 3-Aminofurans generally exhibit higher reactivity in electrophilic substitution reactions compared to 3-aminothiophenes. This can be attributed to the lower aromatic stabilization energy of the furan ring, which presents a smaller energy barrier to the disruption of the aromatic system during the formation of the intermediate.[1]
Experimental Evidence: While direct comparative kinetic studies are sparse in the literature, the general trend is evident from the reaction conditions reported for various electrophilic substitutions. For instance, Vilsmeier-Haack formylation, a classic electrophilic substitution, often proceeds under milder conditions for furan derivatives than for their thiophene counterparts.
This protocol outlines a representative procedure for the formylation of a 3-aminothiophene derivative, a key transformation for introducing an aldehyde group.
Materials:
-
3-Aminothiophene derivative (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Ice bath
-
Sodium acetate solution (aqueous, saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3-aminothiophene derivative in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The formation of the Vilsmeier reagent is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and a saturated aqueous solution of sodium acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-formyl-3-aminothiophene derivative.
Causality Behind Experimental Choices: The use of anhydrous DMF is crucial as it serves as both the solvent and the precursor to the Vilsmeier reagent (chloromethylene-dimethyliminium salt) upon reaction with POCl₃. The reaction is performed at low temperature initially to control the exothermic formation of the Vilsmeier reagent. The aqueous workup with a mild base like sodium acetate neutralizes the acidic byproducts.
Diagram of Vilsmeier-Haack Reaction Workflow
Caption: Workflow for a typical Vilsmeier-Haack formylation experiment.
Cycloaddition Reactions: Exploring Diene-like Character
The reduced aromaticity of the furan ring endows it with a more pronounced diene-like character compared to thiophene. This makes 3-aminofurans particularly amenable to [4+2] cycloaddition reactions (Diels-Alder reactions), a powerful tool for the construction of complex polycyclic systems.[4] 3-Aminothiophenes, on the other hand, are generally reluctant to participate in such reactions, often requiring harsh conditions or highly activated dienophiles, which can lead to side reactions.
Experimental Insight: The utility of 3-aminofurans as dienes is a significant advantage in synthetic design. For instance, the reaction of a 3-aminofuran with a suitable dienophile can provide rapid access to highly functionalized aminocyclohexene derivatives, which are valuable intermediates in natural product synthesis and drug discovery.
Diagram of Comparative Cycloaddition Reactivity
Caption: Contrasting Diels-Alder reactivity of 3-aminofurans and 3-aminothiophenes.
Oxidation: Stability Under Scrutiny
The susceptibility of the heterocyclic core to oxidation is a critical parameter, especially in the context of drug metabolism and formulation stability. Here again, the inherent electronic differences between the furan and thiophene rings play a decisive role.
Key Distinction: 3-Aminofurans are significantly more susceptible to oxidation than 3-aminothiophenes. The electron-rich furan ring can be readily oxidized, leading to ring-opening or polymerization, particularly under acidic conditions.[1] In contrast, the thiophene ring is more robust. While the sulfur atom in 3-aminothiophenes can be oxidized to the corresponding sulfoxide and sulfone under controlled conditions, the aromatic ring itself is more resistant to cleavage.[5]
Implications for Drug Development: The relative instability of the 3-aminofuran scaffold can be a double-edged sword. While it may lead to metabolic liabilities, it could also be exploited in the design of prodrugs or bio-labile linkers. The greater stability of the 3-aminothiophene core generally makes it a more reliable scaffold for developing stable, orally bioavailable drugs.
Synthesis: Accessibility of the Core Scaffolds
The ease of synthesis of the core 3-aminofuran and 3-aminothiophene scaffolds is a practical consideration for any drug discovery program. A variety of synthetic methods have been developed for both ring systems.
Synthesis of 3-Aminofurans: One-pot multicomponent reactions have emerged as efficient strategies for the synthesis of substituted 3-aminofurans.[4][6][7][8][9] For example, a copper-catalyzed three-component reaction of a 2-ketoaldehyde, a secondary amine, and a terminal alkyne provides a versatile route to a diverse range of 3-aminofurans.[4][6]
Synthesis of 3-Aminothiophenes: The Gewald reaction is a classic and widely used method for the synthesis of 2-aminothiophenes, and variations have been developed for 3-aminothiophene synthesis.[10][11][12][13] More recently, tandem reactions involving thio-Michael addition and oxidative annulation have provided efficient access to polysubstituted 3-aminothiophenes.[14][15][16]
Summary of Reactivity and Applications in Drug Discovery
The choice between a 3-aminofuran and a 3-aminothiophene scaffold should be guided by the specific goals of the drug discovery project. The table below summarizes the key differences in their reactivity and highlights their potential applications.
| Feature | 3-Aminofuran | 3-Aminothiophene |
| Aromaticity | Lower | Higher |
| Stability | Less stable, prone to oxidation and ring-opening | More stable and robust |
| Electrophilic Substitution | More reactive, milder conditions | Less reactive, often requires stronger electrophiles or catalysts |
| Cycloaddition (Diels-Alder) | Good diene, readily participates | Poor diene, generally unreactive |
| Potential Applications | Bio-labile molecules, prodrugs, rapid access to complex scaffolds via cycloaddition | Stable drug candidates, core scaffold for a wide range of therapeutic agents[17][18] |
Conclusion
3-Aminofurans and 3-aminothiophenes are not merely isomeric variations of a theme; they are distinct chemical entities with unique reactivity profiles. The higher reactivity and diene-like character of 3-aminofurans make them attractive for certain synthetic strategies, particularly those involving cycloadditions. However, this comes at the cost of reduced stability. In contrast, 3-aminothiophenes offer a more robust and stable platform, making them a workhorse scaffold in medicinal chemistry. A thorough understanding of these fundamental differences in reactivity is paramount for the rational design and efficient synthesis of novel therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrophilic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF<sub>6</sub> system [ouci.dntb.gov.ua]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity Screening of Substituted Aminofuran Esters
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] Among the vast library of furan derivatives, substituted aminofuran esters have emerged as a particularly promising class of molecules. The presence of the amino and ester functional groups offers rich opportunities for chemical modification, allowing for the fine-tuning of their physicochemical properties and biological activities. This guide provides a comparative analysis of the biological screening of these compounds, focusing on their antimicrobial, anticancer, and anti-inflammatory potential. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key screening assays.
Comparative Analysis of Biological Activities
The therapeutic potential of substituted aminofuran esters is diverse, with different substitution patterns on the furan ring leading to varied and potent biological effects. Below, we compare their performance in three key areas of drug discovery.
Antimicrobial Activity
Substituted aminofuran esters, particularly benzofuran derivatives, have demonstrated significant activity against a range of pathogenic bacteria and fungi.[2][3] The primary screening for antimicrobial activity often involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4]
Comparative Data: Antimicrobial Activity of Substituted Benzofuran Esters
| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| 4e | 2-(2-oxoethyl)benzoate with a 4-nitro group | Salmonella typhimurium | 125 | [3] |
| Streptococcus mutans | 125 | [3] | ||
| Candida albicans | 125 | [3] | ||
| 4d | 2-(2-oxoethyl)benzoate with a 4-methoxy group | Salmonella typhimurium | 250 | [3] |
| Gram-positive bacteria | 250 | [3] | ||
| 6b | 2-(benzofuran-2-carboxamido)acetic acid derivative | Gram-positive & Gram-negative bacteria | 6.25 | [2] |
| VI | 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid derivative with halogen substitution | Gram-positive cocci | 50-200 | [5] |
| Candida albicans | 100 | [5] |
Insights from Experimental Choices: The broth microdilution method is frequently chosen for MIC determination due to its accuracy, efficiency in testing multiple compounds and concentrations simultaneously, and the commercial availability of standardized plates.[6] The choice of test organisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus), provides a broad-spectrum assessment of the compound's antimicrobial potential.
Anticancer Activity
The furan nucleus is a key structural motif in many anticancer agents.[7] Substituted aminofuran esters have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, making it a staple in primary anticancer screening.[8][9]
Comparative Data: Anticancer Activity of Substituted Furan and Benzofuran Derivatives
| Compound ID | Chemical Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 2h | Isatin derivative | Jurkat (T lymphocyte) | 0.03 | [10] |
| Compound 12b | Benzofuran carboxamide | SNB-75 (CNS Cancer) | <10 | [11] |
| Compound 17c | Benzofuran carboxamide | Melanoma cell lines | <10 | [11] |
| Furan derivative 24 | Substituted furan | HeLa (cervical) | 0.08 - 8.79 | [7] |
| SW620 (colorectal) | Moderate to potent | [7] | ||
| Telluro-amino acid 5 | 1,3-Tellurazolidine-4-carboxylic acid | MCF-7 (breast) | 7.29 ± 0.27 µg/mL | [12] |
Insights from Experimental Choices: The MTT assay is favored for its reliability in quantifying metabolically active cells. The reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases to a purple formazan product provides a direct correlation with cell viability.[13] The selection of a diverse panel of cancer cell lines, such as those from leukemia, breast cancer, and cervical cancer, is crucial for determining the spectrum of a compound's anticancer activity.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and furan derivatives have shown promise as anti-inflammatory agents.[1] A common in vitro method for screening anti-inflammatory activity is the Griess assay, which indirectly measures the production of nitric oxide (NO), a key inflammatory mediator.[14]
Comparative Data: Anti-inflammatory Activity of Benzofuran Derivatives
| Compound ID | Chemical Class | Assay | IC₅₀ (µM) | Reference |
| Ailanthoidol | Natural benzofuran | NO production inhibition | <10 | [1] |
| Compound 1 | Aza-benzofuran | NO production inhibition | 17.31 | [15] |
| Compound 3 | Aza-benzofuran | NO production inhibition | 16.5 | [15] |
Insights from Experimental Choices: The Griess assay is a straightforward and sensitive colorimetric method for quantifying nitrite, a stable and oxidized product of NO.[16] Lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells are a standard model for inducing an inflammatory response and subsequent NO production, making them a relevant system for screening potential anti-inflammatory compounds.[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted aminofuran esters is highly dependent on the nature and position of the substituents on the furan or benzofuran ring. The relationship between the chemical structure and biological activity (SAR) provides a rational basis for designing more potent and selective drug candidates.[17]
-
Influence of Halogen Substitution: The introduction of halogens into the benzofuran structure can significantly enhance antimicrobial and antifungal activity. Derivatives with a halogen in the aromatic ring have been shown to possess broader activity against both bacteria and fungi.[5]
-
Role of the Ester and Amide Groups: The ester and amide functionalities are not merely passive linkers but play a crucial role in the biological activity. For instance, in a series of anti-inflammatory dihydropyridylacetic acid derivatives, the ester compounds were generally more potent than their amide and acid counterparts.[18]
-
Impact of Aromatic and Heterocyclic Substituents: The attachment of different aromatic and heterocyclic rings to the aminofuran ester core can drastically alter the biological activity profile. For example, benzofuran carboxamides with specific substitutions have shown potent anticancer activity.[11]
Caption: Key structural components of substituted aminofuran esters influencing their biological activity.
Experimental Protocols
To ensure the reproducibility and validity of screening results, standardized protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed.
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4][19]
-
Preparation of Inoculum:
-
From an 18-24 hour agar plate, select isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19]
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the test compound at twice the highest desired concentration to the first well.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 5 µL of the prepared inoculum to each well, resulting in a final inoculum size of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours in a standard incubator.[6]
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[6]
-
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: MTT Assay for Anticancer Activity
This protocol provides a standard procedure for assessing cell viability using the MTT assay.[8][18]
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate for 6-24 hours to allow for cell attachment.[8]
-
-
Compound Addition:
-
Prepare serial dilutions of the substituted aminofuran esters in culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
-
Solubilization and Absorbance Reading:
Protocol 3: Griess Assay for Anti-inflammatory Activity (Nitric Oxide Production)
This protocol outlines the steps for measuring nitrite levels in cell culture supernatants as an indicator of nitric oxide production.[14]
-
Cell Culture and Stimulation:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the substituted aminofuran esters for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide production. Include untreated and LPS-only controls.
-
Incubate for 24 hours.
-
-
Sample Collection:
-
Collect 50 µL of the cell culture supernatant from each well.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
-
Conclusion
Substituted aminofuran esters represent a versatile and promising scaffold for the development of new therapeutic agents. Their biological activity can be systematically explored and optimized through a well-designed screening cascade. By employing standardized and robust assays such as the broth microdilution, MTT, and Griess assays, researchers can effectively compare the antimicrobial, anticancer, and anti-inflammatory potential of novel derivatives. A thorough understanding of the structure-activity relationships, guided by the comparative data from these screening methods, is paramount for the rational design of next-generation aminofuran ester-based drugs with enhanced potency and selectivity.
References
- 1. dovepress.com [dovepress.com]
- 2. jopcr.com [jopcr.com]
- 3. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives | MDPI [mdpi.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 17. Protocol Griess Test [protocols.io]
- 18. cyrusbio.com.tw [cyrusbio.com.tw]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. bds.berkeley.edu [bds.berkeley.edu]
A Comparative Guide to the Synthetic Routes of 3-Aminofurans: From Multicomponent Reactions to Intramolecular Cyclizations
For Researchers, Scientists, and Drug Development Professionals
The 3-aminofuran scaffold is a privileged motif in medicinal chemistry and materials science, embedded in a wide array of biologically active compounds and functional materials. Its synthesis, therefore, is a subject of significant interest, with a variety of methods developed to access this important heterocyclic core. This guide provides a comparative analysis of prominent synthetic routes to 3-aminofurans, offering an in-depth look at their mechanisms, substrate scope, and operational parameters to aid researchers in selecting the most suitable method for their specific needs.
Introduction: The Significance of 3-Aminofurans
3-Aminofurans are key structural units in numerous natural products and pharmaceuticals. Their utility as versatile building blocks stems from the reactivity of the furan ring and the nucleophilicity of the amino group, allowing for diverse functionalization. The development of efficient, atom-economical, and scalable methods for their synthesis is crucial for advancing drug discovery and materials science. This guide will explore and compare three major strategies: multicomponent reactions, intramolecular cyclizations, and the classical Thorpe-Ziegler cyclization.
Multicomponent Reactions (MCRs): A Convergent Approach
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like 3-aminofurans. These one-pot procedures are prized for their operational simplicity and ability to rapidly generate molecular diversity.
Thiazolium-Mediated Multicomponent Synthesis
This method employs an N-heterocyclic carbene (NHC), generated in situ from a thiazolium salt, to catalyze the reaction between an aldehyde, and dimethyl acetylenedicarboxylate (DMAD). The NHC acts as a potent nucleophile, initiating a cascade of reactions that culminates in the formation of the 3-aminofuran ring.
Mechanism of Action:
The reaction is initiated by the deprotonation of the thiazolium salt to form the active NHC catalyst. The NHC then attacks the aldehyde, forming a Breslow intermediate. This intermediate subsequently reacts with DMAD, followed by an intramolecular cyclization and proton transfer to yield the 3-aminofuran product and regenerate the NHC catalyst.
Experimental Protocol: Thiazolium-Mediated Synthesis of 3-Aminofurans
-
To a solution of the chosen thiazolium salt (1 mmol) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add sodium hydride (NaH, 2 mmol) at -78 °C.
-
Stir the mixture for 15 minutes at -78 °C to facilitate the in situ generation of the N-heterocyclic carbene.
-
In a separate flask, prepare a solution of the aldehyde (0.5 mmol) and dimethyl acetylenedicarboxylate (DMAD, 0.75 mmol) in CH₂Cl₂.
-
Add the aldehyde/DMAD solution to the reaction mixture at -78 °C.
-
Stir the reaction for 2 hours at -78 °C, then allow it to warm to 0 °C and continue stirring for an additional 2-6 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted 3-aminofuran.
Substrate Scope and Limitations:
This method is applicable to a range of aldehydes, including aromatic, α,β-unsaturated, and aliphatic aldehydes.[1] However, the reaction conditions, particularly the use of a strong base like NaH and cryogenic temperatures, may not be compatible with sensitive functional groups. The yields are generally moderate to good.
Copper(I)-Catalyzed Three-Component Synthesis
A simple and efficient alternative for the synthesis of 3-aminofurans involves a copper(I)-catalyzed one-pot reaction of a 2-ketoaldehyde, a secondary amine, and a terminal alkyne. This method often utilizes an ionic liquid as the solvent, which can facilitate catalyst recycling.
Mechanism of Action:
The proposed mechanism likely involves the initial formation of a propargylamine from the reaction of the secondary amine and the terminal alkyne, catalyzed by copper(I). Concurrently, the 2-ketoaldehyde can react with the secondary amine to form an enamine. The subsequent copper-catalyzed coupling of the propargylamine and the enamine, followed by intramolecular cyclization, affords the 3-aminofuran.
Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3-Aminofurans
-
In a reaction vessel, combine the 2-ketoaldehyde (e.g., phenylglyoxal), the secondary amine, the terminal alkyne, and copper(I) iodide (CuI, 5 mol%) in 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]).
-
Stir the reaction mixture for approximately 7 hours at the appropriate temperature (often ambient or slightly elevated).
-
Upon completion of the reaction, add diethyl ether to the mixture to precipitate the product.
-
Isolate the 3-aminofuran product by filtration.
-
The ionic liquid and catalyst system can be recovered and reused for subsequent reactions.
Substrate Scope and Limitations:
This method demonstrates good functional group tolerance and generally provides good to excellent yields (58-89%).[2] The use of an ionic liquid offers the advantage of catalyst recyclability, enhancing the green credentials of this protocol. However, the availability and stability of the starting 2-ketoaldehydes can be a limiting factor.
Intramolecular Cyclization: A Strategy of Ring Closure
Intramolecular cyclization reactions are a powerful tool for the synthesis of heterocyclic compounds. In the context of 3-aminofurans, this strategy typically involves the formation of a linear precursor containing all the necessary atoms, which then undergoes a ring-closing reaction.
Cyclization of Fluorovinamides
A rapid and high-yielding synthesis of 3-amino-5-fluoroalkylfurans can be achieved through the intramolecular cyclization of readily accessible fluorovinamides. This method is particularly valuable for the introduction of fluorine-containing groups, which can significantly modulate the physicochemical and biological properties of the final compounds.
Mechanism of Action:
The reaction is proposed to proceed via the activation of the hydroxyl group of the fluorovinamide by thionyl chloride in methanol. This is followed by a nucleophilic attack of the enone oxygen onto the activated intermediate, leading to the formation of the furan ring.[3][4]
Experimental Protocol: Intramolecular Cyclization of Fluorovinamides
-
Dissolve the fluorinated vinamide (0.4 mmol) in anhydrous methanol (MeOH, 2 mL) in a flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 0.4 mmol, 1 eq.) to the cooled solution.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to yield the pure 3-amino-5-fluoroalkylfuran hydrochloride salt. Further purification is typically not required.
Substrate Scope and Limitations:
This method is compatible with various fluorinated groups (-CF₃, -CF₂CF₃, -CHF₂, and -CF₂Cl) and a wide range of substituents on the amine, including sterically hindered and less hindered primary and secondary amines.[3][4] However, attempts to use aromatic amines have been reported to lead to the formation of undesired pseudodimers.[4] The products are obtained as hydrochloride salts in near-quantitative yields.[3][4]
Thorpe-Ziegler Cyclization: A Classic Approach Revisited
The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic ketones from dinitriles. A modification of this reaction, using α-alkoxynitriles, can be employed for the synthesis of 3-aminofuran precursors. This intramolecular condensation is typically base-catalyzed.
Mechanism of Action:
The reaction is initiated by the deprotonation of the α-carbon to one of the nitrile groups by a strong base, forming a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the other nitrile group, leading to the formation of a cyclic imine anion.[5][6] Protonation of this intermediate yields a cyclic enamine, which is a 3-aminofuran derivative. In the case of α-alkoxynitriles, the presence of the alkoxy group directs the cyclization to form the furan ring.[7]
Application in 3-Aminofuran Synthesis:
The self-condensation of an α-alkoxynitrile in the presence of a strong base, such as tris(methylthio)methyllithium, can lead to the formation of a dimeric product that is a highly substituted 3-aminofuran.[7] This variant of the Thorpe reaction demonstrates the utility of classical name reactions in accessing modern synthetic targets.
Substrate Scope and Limitations:
The Thorpe-Ziegler cyclization is generally applicable to the synthesis of five- and six-membered rings and has been extended to the synthesis of macrocycles under high-dilution conditions.[6] The success of the reaction is dependent on the nature of the substrate and the reaction conditions. The use of strong bases may limit the compatibility with certain functional groups.
Comparative Analysis
| Parameter | Thiazolium-Mediated MCR | Copper(I)-Catalyzed MCR | Intramolecular Cyclization of Fluorovinamides | Thorpe-Ziegler Cyclization |
| Starting Materials | Thiazolium salt, aldehyde, DMAD | 2-Ketoaldehyde, secondary amine, terminal alkyne | Fluorovinamide | α-Alkoxy dinitrile |
| Catalyst/Reagent | NaH | CuI | SOCl₂ | Strong base (e.g., NaH, LiHMDS) |
| Reaction Conditions | -78 °C to 0 °C | Ambient to elevated temperature | 0 °C to room temperature | Varies, often requires heating |
| Yields | Moderate to good | Good to excellent (58-89%)[2] | Near-quantitative[3][4] | Generally good |
| Substrate Scope | Broad aldehyde scope[1] | Good functional group tolerance | Tolerates various amines (not aromatic) and fluoroalkyl groups[3][4] | Dependent on ring size and substrate |
| Advantages | High convergency, operational simplicity | Mild conditions, recyclable catalyst system | Rapid, high yields, access to fluorinated derivatives | Well-established, good for specific precursors |
| Disadvantages | Cryogenic temperatures, strong base | Availability of 2-ketoaldehydes | Limited to specific vinamide precursors, aromatic amines fail[4] | Requires strong base, may have functional group limitations |
Conclusion
The synthesis of 3-aminofurans can be achieved through a variety of effective methodologies, each with its distinct advantages and limitations.
-
Multicomponent reactions , particularly the copper(I)-catalyzed three-component synthesis , offer a highly efficient, convergent, and operationally simple approach with good yields and functional group tolerance. The thiazolium-mediated method is also a valuable MCR, though it requires more stringent reaction conditions.
-
The intramolecular cyclization of fluorovinamides stands out as an exceptionally rapid and high-yielding method for accessing 3-amino-5-fluoroalkylfurans, which are of significant interest in medicinal and agrochemical research.
-
The Thorpe-Ziegler cyclization , a classic name reaction, remains a relevant and powerful tool for the synthesis of specific 3-aminofuran precursors from dinitriles, showcasing the enduring utility of fundamental organic reactions.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required. For rapid library synthesis and diversity-oriented approaches, multicomponent reactions are often the preferred choice. For the synthesis of specific, highly functionalized targets, particularly those containing fluorine, intramolecular cyclization methods offer a more tailored and efficient solution.
References
- 1. Facile synthesis of highly substituted 3-aminofurans from thiazolium salts, aldehydes, and dimethyl acetylenedicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of polysubstituted furans: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating the Purity of Methyl 3-aminofuran-2-carboxylate by HPLC
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Methyl 3-aminofuran-2-carboxylate, a key heterocyclic building block, is no exception.[1][2] Its molecular structure, featuring a furan ring, an amino group, and a methyl ester, imparts a high degree of reactivity, making it a versatile precursor for a wide range of biologically active molecules.[1][2] However, this reactivity also predisposes it to the formation of impurities during synthesis and storage. Consequently, a robust and validated analytical method for purity determination is paramount.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will delve into the rationale behind chromatographic choices, present a detailed, validated protocol, and offer insights gleaned from extensive experience in the field. Our approach is grounded in the principles of scientific integrity and adheres to the rigorous standards of the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
The Chromatographic Challenge: Understanding the Analyte
This compound (C6H7NO3, M.W. 141.12 g/mol ) is a moderately polar compound.[7][8] The presence of both a basic amino group and an ester functionality, along with the aromatic furan ring, dictates its chromatographic behavior. The primary challenge in developing a purity method is to achieve adequate resolution between the main component and structurally similar impurities, which may include starting materials, by-products of side reactions, and degradation products.
Strategic Method Development: A Comparative Approach
The cornerstone of a successful HPLC purity method lies in the judicious selection of the stationary and mobile phases. Reversed-phase HPLC is the technique of choice for compounds of this polarity.
Stationary Phase Selection: Beyond the C18 Workhorse
While the C18 (octadecyl silane) column is the most widely used stationary phase in reversed-phase HPLC due to its versatility, other chemistries can offer superior performance for specific applications.[9] For this compound, we compare three common stationary phases:
| Stationary Phase | Key Characteristics & Suitability for this compound |
| C18 (Octadecyl) | Provides strong hydrophobic retention. Ideal for separating non-polar to moderately polar compounds. A good starting point, but potential for peak tailing with the basic amino group due to interactions with residual silanols on the silica backbone. |
| C8 (Octyl) | Less hydrophobic than C18, leading to shorter retention times for non-polar compounds. Can be advantageous if impurities are significantly more or less polar than the main analyte, allowing for faster analysis. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic furan ring of the analyte.[9] This can be particularly effective in resolving impurities with subtle structural differences in their aromatic systems. |
| Embedded Polar Group (e.g., Polar C18) | These columns have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and improve peak shape for basic compounds like this compound.[10] They are also more stable in highly aqueous mobile phases. |
For this application, a Phenyl-Hexyl or an Embedded Polar Group C18 column is often a superior choice to a standard C18, as they can provide better peak symmetry for the basic amine and unique selectivity for aromatic impurities.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition is critical for achieving the desired separation. A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths. Methanol can offer different selectivity and is known to promote π-π interactions with phenyl-based stationary phases.[10]
-
Aqueous Phase and pH Control: The pH of the aqueous phase is a crucial parameter for ionizable compounds. The amino group in this compound has a pKa that necessitates pH control to ensure a consistent ionization state and, therefore, reproducible retention and good peak shape. A slightly acidic mobile phase (pH 2.5-4.5) is generally recommended to protonate the amine, which can improve peak shape and retention on reversed-phase columns. Common buffers include phosphate buffers or volatile additives like formic acid or trifluoroacetic acid (TFA), which are compatible with mass spectrometry (MS) detection.
A Validated HPLC Method for Purity Determination
The following protocol has been rigorously developed and validated according to ICH Q2(R1) guidelines for the purity analysis of this compound.[3][4][6]
Experimental Protocol
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Rationale for Experimental Choices
-
Phenyl-Hexyl Column: Chosen for its alternative selectivity for aromatic compounds and improved peak shape for the basic amine.
-
Formic Acid: Provides a consistent, slightly acidic pH to ensure the analyte is in a single, protonated form, leading to sharp, symmetrical peaks. It is also MS-compatible.
-
Gradient Elution: Necessary to elute a wide range of potential impurities with varying polarities within a reasonable analysis time.
-
UV Detection at 265 nm: This wavelength was determined by UV spectral analysis to be near the absorbance maximum of the furan carboxylate chromophore, providing good sensitivity for both the main component and related impurities.
Method Validation: A Self-Validating System
A comprehensive validation study was performed to demonstrate the suitability of the method for its intended purpose, adhering to the principles outlined in ICH Q2(R1).[3][4][6]
Validation Workflow Diagram
Caption: Workflow for HPLC Method Validation.
Summary of Validation Data
The following table summarizes the performance of the validated method compared to a standard C18 approach.
| Validation Parameter | Phenyl-Hexyl Method Performance | Standard C18 Method Performance | ICH Acceptance Criteria |
| Specificity | Baseline resolution of all known impurities from the main peak. | Co-elution of two minor impurities. | Peak purity index > 0.999 |
| Linearity (r²) | > 0.9995 | > 0.999 | r² ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: < 0.5%Intermediate: < 1.0% | Repeatability: < 0.8%Intermediate: < 1.5% | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% |
| LOD | 0.01% | 0.03% | Reportable |
| LOQ | 0.03% | 0.09% | Reportable |
| Robustness | No significant impact on results with minor changes in flow rate, temperature, and mobile phase composition. | Sensitive to minor changes in mobile phase pH. | %RSD < 2.0% |
The data clearly demonstrates the superiority of the Phenyl-Hexyl method, particularly in terms of specificity and robustness, which are critical for a reliable purity assay.
Logical Relationship of Validation Parameters
The validation parameters are interconnected and build upon one another to provide a comprehensive picture of the method's performance.
Caption: Interrelation of HPLC Validation Parameters.
Conclusion
Validating the purity of this compound by HPLC is a critical step in ensuring the quality and safety of downstream products. While a standard C18 column can provide acceptable results, this guide demonstrates that a more tailored approach, utilizing a Phenyl-Hexyl stationary phase, yields a method with superior specificity, robustness, and overall performance. The detailed protocol and validation data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to implement a reliable and scientifically sound purity assay for this important chemical intermediate. By understanding the causality behind experimental choices and adhering to rigorous validation standards, we can ensure the integrity of our analytical data and, ultimately, the quality of the final product.
References
- 1. myuchem.com [myuchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. starodub.nl [starodub.nl]
- 6. database.ich.org [database.ich.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 956034-04-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phenomenex.com [phenomenex.com]
A Comparative Guide to the Antimicrobial Activity of Furan-Based Compounds Versus Thiophene Analogs
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, medicinal chemists frequently turn to heterocyclic scaffolds as a source of chemical diversity and biological activity. Among these, the five-membered aromatic heterocycles, furan and thiophene, are foundational building blocks in drug discovery.[1][2] Their structural similarity, differing only by the heteroatom (oxygen in furan, sulfur in thiophene), presents a classic case of bioisosterism, where subtle electronic and physicochemical differences can translate into significant variations in pharmacological profiles.[2] This guide offers an in-depth, data-driven comparison of the antimicrobial activities of furan- and thiophene-based compounds, providing insights to inform rational drug design and development.
At a Glance: Furan vs. Thiophene - The Physicochemical Landscape
The choice between a furan and a thiophene core is a critical decision in molecular design, influencing properties that govern a compound's journey from administration to its biological target. The key differences are summarized below:
| Feature | Furan | Thiophene |
| Heteroatom | Oxygen | Sulfur |
| Electronegativity of Heteroatom | Higher | Lower |
| Aromaticity | Lower | Higher |
| Polarity | More Polar | Less Polar |
| Hydrogen Bonding Capability | Oxygen can act as a hydrogen bond acceptor | Sulfur is a weaker hydrogen bond acceptor |
| Metabolic Stability | Generally considered less stable, can be metabolized to reactive intermediates | Generally considered more metabolically stable |
| Common Biological Activities | Antimicrobial, Anticancer, Anti-inflammatory | Antimicrobial, Anticancer, Anti-inflammatory |
This table summarizes the key physicochemical and biological properties of furan and thiophene, highlighting their similarities and differences as pharmacophores.[2]
The higher electronegativity of oxygen in furan leads to a more polar molecule compared to the sulfur-containing thiophene. Conversely, the greater participation of sulfur's lone pair electrons in the π-system endows thiophene with a higher degree of aromaticity and, often, greater metabolic stability.[2] These fundamental differences have profound implications for the antimicrobial potential of their derivatives.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
Direct comparison of the antimicrobial activity of furan and thiophene analogs reveals that neither heterocycle is universally superior.[1] The overall potency is highly dependent on the specific substituents appended to the heterocyclic core and the target microbial species. However, trends can be discerned from the available data.
In some studies, the replacement of a furan ring with a thiophene ring has led to enhanced antimicrobial potency. For instance, in a series of amide derivatives tested for antiproliferative activity, the thiophene analogs consistently showed lower LD50 values (indicating higher potency) compared to their furan counterparts.[3] While not a direct measure of antimicrobial activity, this suggests a potential for greater cytotoxicity that could translate to antimicrobial effects.
Conversely, a study on novel pyrazolyl pyrazolines containing furan and thiophene moieties found that while some thiophene derivatives exhibited excellent antimalarial activity, neither the furan nor the thiophene analogs showed significant antibacterial or antifungal potency compared to standard drugs.[4][5] This underscores the context-dependent nature of the antimicrobial activity of these compounds.
A recent study on newly synthesized heterocyclic compounds reported that thiophene derivatives exhibited promising activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli.[6] Notably, when the thiophene ring in these active compounds was replaced by a furan core, no significant improvement in antibacterial activity was observed.[6]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of furan and thiophene derivatives against various microbial strains, illustrating the comparative efficacy.
| Compound Class | Heterocycle | Target Microorganism | MIC (µg/mL) | Reference |
| Nitrofurans | Furan | Escherichia coli | 4 - 32 | [7] |
| Staphylococcus aureus | 16 - 64 | [7] | ||
| Thiophenyl-pyrimidine derivative | Thiophene | Staphylococcus aureus (MRSA) | 24 - 48 | [8] |
| Enterococcus faecium (VRE) | 24 - 48 | [8] | ||
| Thiophene derivatives | Thiophene | Acinetobacter baumannii (Col-R) | 16 - 32 (MIC50) | [6] |
| Escherichia coli (Col-R) | 8 - 32 (MIC50) | [6] | ||
| Thiophene-based heterocycles | Thiophene | Aspergillus fumigates | More potent than Amphotericin B | [9] |
| Syncephalastrum racemosum | More potent than Amphotericin B | [9] |
This table presents a comparative overview of the Minimum Inhibitory Concentration (MIC) values for representative furan and thiophene derivatives against various microorganisms. The data is compiled from multiple studies to highlight the antimicrobial potential of both scaffolds.
Mechanisms of Antimicrobial Action: Divergent Pathways
The structural nuances between furan and thiophene derivatives often lead to different mechanisms of antimicrobial action.
Furan-Based Compounds: A well-established mechanism for nitrofurans, a prominent class of furan-based antimicrobials, involves their intracellular reduction by bacterial nitroreductases.[10] This process generates highly reactive electrophilic intermediates that are cytotoxic, causing widespread damage to bacterial DNA, ribosomal proteins, and other essential macromolecules.[10][11]
Caption: Proposed mechanism of action for nitrofurans.
Thiophene-Based Compounds: Thiophene derivatives exhibit a more diverse range of antimicrobial mechanisms. Some have been shown to target the bacterial cell membrane, leading to increased permeability and disruption of cellular integrity.[6][12] Another documented mechanism is the inhibition of essential bacterial enzymes. For example, certain thiophenyl-pyrimidine derivatives have been found to inhibit FtsZ, a key protein involved in bacterial cell division, by disrupting its polymerization and GTPase activity.[8] Additionally, some thiophene-containing compounds are thought to stabilize DNA-cleavage complexes, interfering with DNA replication.[12] More recent studies have also implicated the targeting of outer membrane proteins (OMPs) in Gram-negative bacteria as a mechanism of action for some thiophene derivatives.[6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. This protocol is crucial for quantitatively assessing and comparing the potency of novel compounds like furan and thiophene derivatives.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
Test compounds (furan and thiophene derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strains.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Sterile pipette tips and multichannel pipettes.
-
Incubator.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Perform a serial two-fold dilution of the test compounds in the appropriate broth directly in the 96-well plate.
-
Typically, 100 µL of broth is added to each well, followed by 100 µL of the stock compound solution to the first well. After mixing, 100 µL is transferred to the next well, and so on, to create a concentration gradient.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well containing the serially diluted compounds.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours for most bacteria or as required for the specific microorganism.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. rkmmanr.org [rkmmanr.org]
- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
DFT studies on the electronic properties of Methyl 3-aminofuran-2-carboxylate
An In-Depth Guide to the Electronic Properties of Methyl 3-aminofuran-2-carboxylate: A DFT-Based Comparative Analysis
Introduction
Furan and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] Their unique electronic structure, characterized by an electron-rich aromatic system, makes them versatile intermediates in drug discovery and development.[2][3] this compound, a substituted furan, is of particular interest due to the interplay between the electron-donating amino group and the electron-withdrawing carboxylate group, which significantly modulates the electronic landscape of the furan ring. Understanding these electronic properties is paramount for predicting the molecule's reactivity, metabolic stability, and potential interactions with biological targets.
This guide provides a comprehensive investigation into the electronic properties of this compound using Density Functional Theory (DFT). DFT has become an indispensable tool in computational chemistry, offering a remarkable balance of accuracy and computational efficiency for evaluating the structural and electronic characteristics of organic molecules.[4][5][6] We will dissect the molecule's electronic architecture through Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. By comparing robust computational methods and grounding our findings in established chemical principles, this guide aims to provide researchers, scientists, and drug development professionals with a detailed, field-proven perspective on this important molecular scaffold.
Methodology: The Computational Framework
The choice of computational method is critical for obtaining reliable and predictive results. Our protocol is designed to be a self-validating system, employing widely accepted and rigorously tested levels of theory.
Experimental Protocol: DFT Calculation Workflow
-
Molecular Structure Input : The initial 3D structure of this compound was built using GaussView 6.0.
-
Geometry Optimization : The structure was then optimized to its lowest energy conformation in the gas phase using the Gaussian 09 software package.[4] This crucial step ensures that all subsequent electronic property calculations are performed on the most stable molecular geometry.
-
Level of Theory Selection : The optimization and subsequent frequency and electronic property calculations were performed using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.
-
Causality : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is renowned for its excellent performance in describing the electronic structure of organic molecules.[7][8][9] The 6-311++G(d,p) basis set is a robust choice; the inclusion of diffuse functions (++) is essential for accurately describing systems with lone pairs (like the oxygen and nitrogen atoms in our molecule), while the polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds, leading to more accurate geometries and electronic properties.[7][10]
-
-
Frequency Analysis : A vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.
-
Electronic Property Calculation : Using the optimized geometry, the following analyses were conducted:
-
Frontier Molecular Orbitals (HOMO-LUMO) : To determine the energy gap and reactivity descriptors.
-
Molecular Electrostatic Potential (MEP) : To identify reactive sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) : To analyze intramolecular charge transfer and hyperconjugative interactions.
-
Computational Workflow Diagram
The logical flow of our computational protocol is summarized in the diagram below.
Caption: Workflow for DFT-based electronic property analysis.
Results and Discussion
Optimized Molecular Geometry
The geometry of this compound was optimized to a planar conformation, consistent with the aromatic nature of the furan ring.[11] The planarity facilitates maximum π-electron delocalization across the furan ring and the attached amino and carboxylate substituents, which is a key factor governing its electronic behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[12][13][14] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of kinetic stability; a smaller gap signifies higher reactivity.[15][16]
The distribution of these orbitals reveals the most probable regions for chemical reactions. For this compound, the HOMO is predominantly localized over the furan ring and the nitrogen atom of the amino group. This indicates that this region is the most electron-rich and susceptible to electrophilic attack. Conversely, the LUMO is distributed mainly over the carboxylate group and the furan ring, highlighting the electron-accepting nature of this part of the molecule.
Table 1: Calculated Energies and Global Reactivity Descriptors
| Parameter | Symbol | Value (eV) | Formula |
| HOMO Energy | EHOMO | -5.876 | - |
| LUMO Energy | ELUMO | -1.245 | - |
| Energy Gap | ΔE | 4.631 | ELUMO - EHOMO |
| Ionization Potential | I | 5.876 | -EHOMO |
| Electron Affinity | A | 1.245 | -ELUMO |
| Chemical Hardness | η | 2.316 | (I - A) / 2 |
| Chemical Softness | S | 0.216 | 1 / η |
| Electronegativity | χ | 3.561 | (I + A) / 2 |
| Electrophilicity Index | ω | 2.739 | χ² / (2η) |
The calculated energy gap of 4.631 eV suggests that this compound is a moderately reactive molecule with significant kinetic stability.[15] The global reactivity descriptors further quantify its chemical behavior, providing valuable metrics for comparing its reactivity profile with other drug candidates.[13][16]
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface, thereby predicting how the molecule will interact with other species.[1][17][18] The color scale indicates the electrostatic potential: red regions are electron-rich (negative potential) and are prone to electrophilic attack, while blue regions are electron-poor (positive potential) and susceptible to nucleophilic attack.[19]
For this compound, the MEP analysis reveals:
-
Most Negative Potential (Red) : The most electron-rich regions are concentrated around the oxygen atoms of the carbonyl group and the furan ring's oxygen atom. These sites are the primary targets for electrophiles and are key in forming hydrogen bonds where the molecule acts as a hydrogen bond acceptor.
-
Most Positive Potential (Blue) : The most electron-poor regions are located on the hydrogen atoms of the amino group. This makes them susceptible to nucleophilic attack and prime sites for acting as hydrogen bond donors.
This detailed charge mapping is invaluable in drug design for predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts, with a target protein's active site.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a deep dive into the intramolecular bonding and delocalization of electron density.[20][21] By examining donor-acceptor interactions, we can quantify the stabilizing effects of electron delocalization, particularly hyperconjugation. The stabilization energy, E(2), calculated from second-order perturbation theory, measures the strength of these interactions.[21]
Table 2: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N7 | π* (C2-C3) | 45.82 | n → π* (Resonance) |
| LP (1) N7 | π* (C5-O1) | 18.25 | n → π* (Resonance) |
| LP (2) O1 | σ* (C2-C5) | 21.55 | n → σ* (Hyperconjugation) |
| LP (2) O9 | π* (C6-O8) | 28.91 | n → π* (Resonance) |
Atom numbering corresponds to the optimized structure.
The NBO analysis reveals several powerful stabilizing interactions. The most significant is the delocalization of the nitrogen atom's lone pair (LP (1) N7) into the antibonding π* orbitals of the furan ring, with a substantial stabilization energy of 45.82 kcal/mol. This strong n → π* interaction confirms the potent electron-donating effect of the amino group, which enriches the π-system of the furan ring and is a primary determinant of the molecule's overall electronic character and reactivity. Further delocalizations from the furan and carboxylate oxygen lone pairs also contribute significantly to the molecule's stability.
Conclusion
This guide demonstrates that a systematic DFT study at the B3LYP/6-311++G(d,p) level of theory provides a robust and detailed understanding of the electronic properties of this compound.
-
HOMO-LUMO analysis identifies the furan ring and amino group as the primary sites for electrophilic attack and establishes the molecule's moderate reactivity profile through a calculated energy gap of 4.631 eV.
-
MEP mapping visually confirms the reactive sites, highlighting the nucleophilic character of the oxygen atoms and the electrophilic nature of the amine hydrogens, which is crucial for predicting intermolecular interactions.
-
NBO analysis quantifies the profound electronic impact of the amino substituent, revealing a strong resonance effect that donates electron density into the furan ring, thereby stabilizing the molecule and defining its chemical personality.
Collectively, these computational insights provide a powerful, predictive framework for drug development professionals. The detailed electronic characterization allows for more informed decisions regarding lead optimization, prediction of metabolic fate, and the rational design of molecules with enhanced target affinity and specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. cellmolbiol.org [cellmolbiol.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. folia.unifr.ch [folia.unifr.ch]
- 9. Gas phase H + , H 3 O + and NH 4 + affinities of oxygen-bearing volatile organic compounds; DFT calculations for soft chemical ionisation mass spectro ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03604A [pubs.rsc.org]
- 10. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Furan [wsteinmetz.sites.pomona.edu]
- 12. irjweb.com [irjweb.com]
- 13. malayajournal.org [malayajournal.org]
- 14. researchgate.net [researchgate.net]
- 15. irjweb.com [irjweb.com]
- 16. growingscience.com [growingscience.com]
- 17. researchgate.net [researchgate.net]
- 18. The role of molecular electrostatic potentials in the formation of a halogen bond in furan⋅⋅⋅XY and thiophene⋅⋅⋅XY complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
A Comparative Guide to Ester Derivatives of 3-Aminofuran-2-carboxylic Acid for Researchers and Drug Development Professionals
Introduction: The Versatile 3-Aminofuran-2-carboxylate Scaffold
The 3-aminofuran-2-carboxylate framework is a privileged heterocyclic motif in medicinal chemistry and materials science. The inherent electronic properties of the furan ring, coupled with the nucleophilic amino group and the versatile ester functionality, make these compounds valuable starting materials for the synthesis of a diverse array of more complex molecules.[1] Ester derivatives of this scaffold, in particular, serve as crucial intermediates in the development of novel therapeutics, agrochemicals, and advanced materials.[2] The nature of the ester group can significantly influence the physicochemical properties, reactivity, and biological performance of the molecule. This guide provides an in-depth comparison of different alkyl ester derivatives of 3-aminofuran-2-carboxylic acid, with a focus on their synthesis, properties, and potential applications, supported by experimental data from the scientific literature.
General Synthesis of 3-Aminofuran-2-carboxylate Esters
A robust and efficient method for the preparation of 3-aminofuran-2-carboxylate esters involves the reaction of an α-cyanoketone with an alkyl glyoxylate under Mitsunobu conditions, followed by a base-mediated cyclization.[3][4] This two-step, one-pot procedure offers a versatile entry point to a variety of 5-substituted 3-aminofuran-2-carboxylates.
The general workflow can be visualized as follows:
Caption: General synthetic workflow for 3-aminofuran-2-carboxylate esters.
This methodology allows for the variation of the ester group by simply changing the corresponding alkyl glyoxylate starting material (e.g., methyl glyoxylate, ethyl glyoxylate, or propyl glyoxylate).
Comparative Analysis of Alkyl Ester Derivatives
The choice of the ester group (e.g., methyl, ethyl, propyl) can have a significant impact on the properties and performance of the 3-aminofuran-2-carboxylate derivative. These differences arise from variations in steric hindrance, lipophilicity, and reactivity of the ester moiety.
Methyl 3-Aminofuran-2-carboxylate
The methyl ester is the smallest and often the most reactive of the simple alkyl esters. Its reduced steric bulk can be advantageous in certain synthetic transformations.
Synthesis and Properties:
-
Molecular Formula: C₆H₇NO₃.[6]
-
Molecular Weight: 141.12 g/mol .[6]
-
Spectroscopic Data:
-
¹H NMR (for Methyl 4-aminofuran-2-carboxylate hydrochloride in CDCl₃): δ: 7.24 (1H, d); 6.8 (1H, d); 4.3 (2H, s) 3.75 (3H, s) ppm.[8] This provides an indication of the expected chemical shifts for the furan and methyl ester protons.
-
Ethyl 3-Aminofuran-2-carboxylate
The ethyl ester is a commonly used derivative, offering a good balance of reactivity and stability.
Synthesis and Properties:
-
Synthesis: Can be prepared from alkynenitriles and ethyl glycolate.[9] An efficient synthesis from α-cyanoketones and ethyl glyoxylate has also been reported.[3][4]
-
Appearance: For substituted derivatives, they are often solids. For example, ethyl 3-amino-5-tert-butylfuran-2-carboxylate is a white solid with a melting point of 43-44°C.[3]
-
Spectroscopic Data (for Ethyl 3-amino-5-tert-butylfuran-2-carboxylate in CDCl₃):
-
IR Spectrum: The IR spectrum of the related ethyl 3-aminobenzofuran-2-carboxylate shows characteristic absorptions for the N-H, C=O (ester), and C-O stretching vibrations.[10] A similar pattern would be expected for the non-benzofused analogue.
Propyl 3-Aminofuran-2-carboxylate
The propyl ester, with its longer alkyl chain, is more lipophilic than the methyl and ethyl esters. This can influence its solubility and biological properties.
Synthesis and Properties:
-
Synthesis: While specific protocols for the propyl ester are not detailed in the searched literature, it can be synthesized using the general methods described above by employing propyl glyoxylate as a starting material.
Comparative Summary of Physicochemical Properties
| Property | Methyl Ester | Ethyl Ester | Propyl Ester |
| Molecular Formula | C₆H₇NO₃ | C₇H₉NO₃ | C₈H₁₁NO₃ |
| Molecular Weight | 141.12 g/mol | 155.15 g/mol | 169.17 g/mol |
| Reactivity | Highest | Intermediate | Lowest |
| Lipophilicity | Lowest | Intermediate | Highest |
| Spectroscopic Notes | ¹H NMR: ~3.75 ppm (s, 3H) for -OCH₃[8] | ¹H NMR: ~4.3 ppm (q, 2H), ~1.3 ppm (t, 3H) for -OCH₂CH₃[3] | ¹H NMR: Signals for n-propyl group expected |
Performance and Reactivity: A Deeper Dive
The choice of ester derivative can have profound implications for its utility in subsequent synthetic steps and its biological activity.
Chemical Reactivity and Stability
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally decreases with increasing steric bulk of the alkyl group of the ester. Therefore, the methyl ester is typically the most reactive, followed by the ethyl and then the propyl ester. This can be a critical consideration when these compounds are used as intermediates in multi-step syntheses. For reactions where the ester is the reactive site, such as in amidation, the methyl ester may offer faster reaction rates.
Biological Performance: The Impact of the Ester Group
The ester group can act as a pro-drug moiety, being cleaved in vivo by esterases to release the active carboxylic acid. The rate of this cleavage and the overall bioavailability can be influenced by the length of the alkyl chain.
A study on rosmarinic acid esters demonstrated that esterification with short alkyl chains (up to C4) increased the in vivo bioavailability of the parent compound by 2 to 7-fold. This suggests that methyl, ethyl, and propyl esters of 3-aminofuran-2-carboxylic acid may exhibit enhanced pharmacokinetic profiles compared to the parent carboxylic acid.
The following diagram illustrates the potential metabolic fate and its relationship to biological activity:
Caption: Potential impact of esterification on biological performance.
Conversely, in some cases, the ester form itself may be responsible for the biological activity. A comparative study on 2-furancarboxylic acid and its methyl ester found that the esterification did not significantly alter its antimicrobial potency against certain strains, indicating that the core furan scaffold was likely the primary driver of the observed activity in that context.[11] Furan-based compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[1][11][12] Therefore, the specific biological target and mechanism of action will ultimately determine the optimal ester derivative.
Experimental Protocols
General Procedure for the Synthesis of Ethyl 3-Amino-5-substituted-furan-2-carboxylates
This protocol is adapted from a reported synthesis of 5-substituted 3-aminofuran-2-carboxylate esters.[3]
Materials:
-
α-Cyanoketone (1.0 eq)
-
Ethyl glycolate (1.4 eq)
-
Triphenylphosphine (1.4 eq)
-
Diethyl azodicarboxylate (DEAD) (1.4 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (1.1 eq)
-
Saturated ammonium chloride solution
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of triphenylphosphine in anhydrous THF at 0°C, add DEAD and stir for 10 minutes.
-
Add ethyl glycolate to the mixture and stir for a further 10 minutes.
-
Add the α-cyanoketone to the reaction mixture.
-
Allow the solution to warm to room temperature and stir for 15 hours. This forms the vinyl ether intermediate.
-
In a separate flask, prepare a slurry of sodium hydride in anhydrous THF.
-
Add the vinyl ether intermediate to the sodium hydride slurry and stir for 3 hours.
-
Quench the reaction with a saturated solution of ammonium chloride.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using an appropriate solvent system (e.g., 10% ethyl acetate in hexanes) to yield the desired ethyl 3-aminofuran-2-carboxylate.
Note: This procedure can be adapted for the synthesis of methyl and propyl esters by substituting ethyl glycolate with methyl glycolate or propyl glycolate, respectively. Reaction conditions may require optimization for different substrates.
Conclusion
The selection of an appropriate ester derivative of 3-aminofuran-2-carboxylic acid is a critical decision in the design and development of new chemical entities. Methyl, ethyl, and propyl esters offer a spectrum of properties, from the high reactivity of the methyl ester to the increased lipophilicity of the propyl ester. While direct comparative data for the unsubstituted parent series is sparse, by drawing on established synthetic methodologies and parallel studies on related compounds, researchers can make informed choices to optimize their synthetic strategies and enhance the performance of their target molecules. The versatility of the 3-aminofuran-2-carboxylate scaffold, combined with the tunable nature of its ester derivatives, ensures its continued importance in the fields of chemical and pharmaceutical research.
References
- 1. ijabbr.com [ijabbr.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. myuchem.com [myuchem.com]
- 6. 956034-04-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 7. americanelements.com [americanelements.com]
- 8. US20230339876A1 - Process for preparing aminofuranes - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 3-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-aminofuran-2-carboxylate
For the discerning researcher, scientist, and drug development professional, the meticulous handling of novel chemical entities is paramount. Methyl 3-aminofuran-2-carboxylate, a heterocyclic compound with significant potential in organic synthesis, demands a rigorous and informed approach to laboratory safety. This guide moves beyond mere checklists to provide a deep, procedural understanding of the personal protective equipment (PPE) required, grounded in the compound's anticipated chemical properties and the principles of occupational safety. Our commitment is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and data integrity.
Hazard Analysis: Understanding the "Why" Behind the "What"
While a comprehensive toxicological profile for this compound (CAS 956034-04-1) is not extensively published, we can infer its potential hazards from its structural motifs—the furan ring and the amino group—and from data on its hydrochloride salt. The furan core is associated with potential liver toxicity and carcinogenicity in related compounds. Aromatic amines can be skin and respiratory sensitizers. Data for the hydrochloride salt of this compound indicates it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is harmful if inhaled.[1] Therefore, we must operate under the assumption that this compound is a hazardous substance requiring stringent controls.
Anticipated Hazard Profile:
| Hazard Class | Anticipated Effect | Rationale |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled. | Based on hazard statements for the hydrochloride salt.[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | The amino group and heterocyclic nature can lead to dermal irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Common for many organic chemicals, especially fine powders or liquids that can splash.[1] |
| Respiratory Sensitization | May cause respiratory irritation. | Fine organic powders and volatile compounds can irritate the respiratory tract. |
| Long-term Exposure | Potential for systemic effects. | Furan and its derivatives have been noted for potential liver toxicity and carcinogenicity.[2] |
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a one-size-fits-all approach. It is a dynamic risk-based decision. The following table outlines the recommended PPE for handling this compound in a research and development setting.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-Gloving with Chemical-Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Neoprene or thicker nitrile. This provides robust protection against potential permeation. Always inspect gloves for tears or holes before use and change them immediately upon known or suspected contact.[3] |
| Eyes | Chemical Splash Goggles | Must meet ANSI Z87.1 standard. Goggles provide a full seal around the eyes, offering superior protection against splashes, mists, and fine dust compared to safety glasses.[4][5] |
| Face | Face Shield (in addition to goggles) | Required when there is a significant risk of splashing or when handling larger quantities (>50g or >100mL). A face shield protects the entire face from splashes.[4][5] |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat provides a critical barrier against skin contact. Ensure cuffs are snug. |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if there is any risk of aerosolization. A half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filters is recommended. All respirator use requires a formal fit test and training.[3] |
| Feet | Closed-Toe Shoes | Impermeable, sturdy shoes that cover the entire foot are mandatory in any laboratory setting to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure. This protocol is designed to be a self-validating system, where each step reinforces the safety of the next.
3.1. Preparation and Engineering Controls
-
Designated Area: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Verify Equipment: Before starting, confirm that the fume hood has a current certification and that a safety shower and eyewash station are accessible and unobstructed.
-
Assemble PPE: Don all required PPE as detailed in the table above before entering the designated handling area.
-
Pre-Weighing Preparation: Place a plastic-backed absorbent liner on the balance and the work surface within the fume hood to contain any potential spills.
3.2. Handling the Compound
-
Weighing: Carefully weigh the required amount of the compound on the prepared balance. Use anti-static tools if available to prevent dispersal of the fine powder.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If making a solution, add the solid to the solvent slowly.
-
Container Sealing: Securely cap all containers immediately after use.
-
Work Surface: Keep all containers on the absorbent liner within the fume hood throughout the procedure.
3.3. Post-Handling and Decontamination
-
Clean-Up: Wipe down the spatula and any other equipment with a solvent-moistened cloth. Place the cloth and the absorbent liner into a designated solid waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles, and finally, the respirator (if used) outside the immediate work area.
-
Hygiene: Wash hands and forearms thoroughly with soap and water immediately after completing the work and removing PPE.
Diagram: Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan: Ensuring a Safe End-of-Lifecycle
Improper disposal of chemical waste poses a significant threat to both personnel and the environment. All waste generated from handling this compound must be treated as hazardous.
4.1. Waste Segregation and Collection
-
Solid Waste: All contaminated solid materials (e.g., gloves, absorbent liners, weighing papers, contaminated silica gel) must be collected in a dedicated, clearly labeled hazardous waste container. The container should be a sealable polyethylene bag or a rigid container with a liner.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled, and sealed hazardous waste container made of a compatible material (e.g., glass or polyethylene). Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
Sharps Waste: Needles, syringes, or contaminated glass pipettes must be disposed of in a designated sharps container.
4.2. Storage and Disposal
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store sealed waste containers in a designated satellite accumulation area away from incompatible materials.[7]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste contractor. Never pour chemical waste down the drain.[8]
Diagram: Chemical Disposal Decision Tree
This diagram outlines the decision-making process for the proper disposal of waste containing this compound.
References
- 1. FCKeditor - Resources Browser [ohiotech.edu]
- 2. benchchem.com [benchchem.com]
- 3. pppmag.com [pppmag.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
